molecular formula C10H13BFNO3 B591568 (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid CAS No. 874289-48-2

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Cat. No.: B591568
CAS No.: 874289-48-2
M. Wt: 225.026
InChI Key: UTFWGDUSGXDUNF-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS 874289-48-2) is a high-purity boronic acid derivative of significant value in synthetic and medicinal chemistry research. This compound, with a molecular formula of C10H13BFNO3 and a molecular weight of 225.03 g/mol, is characterized by its propylcarbamoyl substituent and a boronic acid group, making it a versatile building block . Its primary research application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl bonds, which are fundamental scaffolds in many pharmaceutical and materials science targets . The fluorine atom and amide functional group on the benzene ring influence its reactivity and can be critical for developing compounds with specific biological activity or material properties. Researchers value this boronic acid for its role in constructing more complex molecules. It typically has a purity of 97-98% and requires specific handling to maintain stability . It should be stored sealed in a dry environment at 2-8°C . Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFWGDUSGXDUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660186
Record name [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80660186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-48-2
Record name B-[2-Fluoro-5-[(propylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 874289-48-2

Chemical Formula: C₁₀H₁₃BFNO₃

Molecular Weight: 225.02 g/mol

This technical guide provides a comprehensive overview of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a specialized organoboron compound. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide leverages data from structurally related analogs and established principles of boronic acid chemistry to provide a predictive and practical resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

PropertyValue (for 2-Fluorophenylboronic acid)Reference
Molecular FormulaC₆H₆BFO₂[1]
Molecular Weight139.92 g/mol [1]
Melting PointNot Available
pKaNot Available
SolubilitySoluble in most polar organic solvents
AppearanceWhite to off-white solid (predicted)

Predicted Spectroscopic Data:

Predictive analysis based on structurally similar compounds, such as other fluorinated and amide-substituted phenylboronic acids, can guide the characterization of this compound.

¹H NMR (DMSO-d₆, 400 MHz):

  • Aromatic Protons: Signals are expected in the range of δ 7.5-8.2 ppm. The fluorine and boronic acid groups will influence the chemical shifts and coupling patterns of the aromatic protons.

  • Amide NH: A broad singlet is anticipated around δ 8.5-9.5 ppm.

  • Propyl Group: Methylene and methyl protons of the propyl group will appear upfield, typically between δ 0.9-3.4 ppm.

  • B(OH)₂: A broad, exchangeable singlet is expected, often in the aromatic region.

¹³C NMR (DMSO-d₆, 100 MHz):

  • Aromatic Carbons: Peaks are expected in the δ 115-140 ppm range, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carbon attached to the boronic acid group will also have a characteristic chemical shift.

  • Carbonyl Carbon: The amide carbonyl carbon should appear around δ 165-170 ppm.

  • Propyl Carbons: Aliphatic carbons of the propyl group will be observed in the upfield region of the spectrum.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be extrapolated from general methods for the preparation of substituted phenylboronic acids. A common approach involves the borylation of an appropriately substituted aryl halide.

Representative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway starting from 4-bromo-2-fluoro-N-propylbenzamide.

G A 4-Bromo-2-fluoro-N-propylbenzamide B Lithiation with n-BuLi or Grignard Formation with Mg A->B Step 1 C Reaction with Trialkyl Borate (e.g., B(OiPr)₃) B->C Step 2 D Hydrolysis (Acidic Workup) C->D Step 3 E This compound D->E Final Product

Caption: A plausible synthetic route for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. The following is a general protocol adaptable for this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Research

Phenylboronic acids are a significant class of compounds in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors, particularly of serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Signaling Pathway: Protease Inhibition

The diagram below illustrates the general mechanism of serine protease inhibition by a phenylboronic acid derivative.

G cluster_0 Enzyme Active Site Enzyme Serine Protease (Active Serine-OH) Complex Tetrahedral Intermediate (Reversible Covalent Complex) Enzyme->Complex Interaction Inhibitor This compound Inhibitor->Complex Binding Complex->Enzyme Release Complex->Inhibitor Dissociation

Caption: General mechanism of serine protease inhibition by a phenylboronic acid.

Potential as a Research Tool

The presence of a fluorine atom in the structure of this compound can enhance its metabolic stability and binding affinity to target proteins. The propylcarbamoyl group provides a handle for further chemical modifications, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. This makes the compound a potentially valuable tool for the development of novel therapeutic agents.

Safety and Handling

Substituted phenylboronic acids should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on available data for structurally related compounds. All laboratory work should be conducted by trained professionals with due consideration to safety protocols and in accordance with all applicable regulations.

References

An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Core Chemical Properties

This compound, a member of the arylboronic acid family, is a versatile synthetic building block. The presence of a fluorine atom, a propylcarbamoyl group, and a boronic acid moiety imparts unique chemical characteristics that are valuable in various research and development applications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 874289-48-2[1][2]
Molecular Formula C₁₀H₁₃BFNO₃
Molecular Weight 225.03 g/mol [3]
IUPAC Name [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid[2]
Melting Point 147-149ºC[1]
Canonical SMILES CCCNC(=O)C1=CC=C(F)C(B(O)O)=C1[2]
InChI InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)[2]
Storage Conditions Keep Cold; Sealed in dry, 2-8℃[1][4]

Experimental Protocols & Synthesis

General Synthesis of Phenylboronic Acids

A common and robust method for synthesizing phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5][6]

Reaction Scheme:

  • Grignard Reagent Formation: An appropriate aryl halide (in this case, a derivative of 1-bromo-2-fluoro-5-(propylcarbamoyl)benzene) is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding arylmagnesium halide (Grignard reagent).

  • Borylation: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C).

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final arylboronic acid product.

A general workflow for this synthesis is depicted below.

G General Synthesis Workflow for Phenylboronic Acids A Aryl Halide + Mg Metal B Grignard Reagent (Ar-MgX) A->B Anhydrous Ether D Boronate Ester Ar-B(OR)2 B->D Low Temp (-78°C) C Trialkyl Borate B(OR)3 C->D F Final Product: Arylboronic Acid Ar-B(OH)2 D->F E Aqueous Acid (Hydrolysis) E->F H3O+

A generalized workflow for the synthesis of arylboronic acids.
Purification and Characterization

  • Purification: The crude product obtained after synthesis is typically purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques. For analogous compounds, these include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are used to confirm the chemical structure and identify the positions of the various functional groups.[7]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Drug Development

Boronic acids are a class of compounds with significant and expanding applications in medicinal chemistry and chemical biology. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with diols.[8][9]

Enzyme Inhibition

A primary application of boronic acids is in the design of enzyme inhibitors. The boronic acid group can act as a transition-state analog, particularly for serine proteases.[3][10]

  • Mechanism of Action: The boron atom in the boronic acid is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in the active site of a protease. This forms a stable, tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity. Boronic acid transition state inhibitors (BATSIs) are a promising strategy against various enzymes, including β-lactamases.[11][12]

The interaction between a boronic acid inhibitor and a serine protease active site is illustrated below.

G Mechanism of Serine Protease Inhibition cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Enzyme Serine Residue Ser_OH HO-- Boron B Ser_OH->Boron Nucleophilic Attack Inhibitor (2-Fluoro-5-(propylcarbamoyl)phenyl) group Inhibitor->Boron OH1 OH Boron->OH1 OH2 OH Boron->OH2 InhibitedComplex Ser-O-B(OH)2-Inhibitor

Boronic acid inhibition of a serine protease via covalent bond formation.
Scaffolding for Drug Discovery

The structural features of this compound make it a valuable scaffold in medicinal chemistry.

  • Fluorine Substitution: The fluorine atom can improve metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[10]

  • Carbamoyl Group: The propylcarbamoyl group provides a handle for modifying the molecule's solubility, lipophilicity, and hydrogen bonding potential, allowing for fine-tuning of its interaction with biological targets.

  • Boronic Acid Moiety: Besides being a pharmacophore for enzyme inhibition, the boronic acid group is pivotal in Suzuki-Miyaura cross-coupling reactions, a powerful tool for creating carbon-carbon bonds to build complex molecules.[3][6]

Biosensors and Drug Delivery

Phenylboronic acid (PBA) and its derivatives are widely used in the development of biosensors, particularly for glucose monitoring.[6][8] This is due to their ability to bind with cis-diol-containing molecules like sugars. This property also enables their use in constructing stimuli-responsive drug delivery systems, where a drug can be released in response to changes in glucose concentration.[8][13] While specific studies on this compound in these areas are limited, its core structure is amenable to such applications.

The logical relationship between the compound's structural features and its applications is outlined in the diagram below.

G Structure-Application Relationship Compound This compound F_group Fluorine Atom Compound->F_group Carbamoyl_group Propylcarbamoyl Group Compound->Carbamoyl_group Boronic_acid_group Boronic Acid Moiety Compound->Boronic_acid_group App1 Enhanced Metabolic Stability & Binding Affinity F_group->App1 App2 Modulated Solubility & H-Bonding Carbamoyl_group->App2 App3 Enzyme Inhibition (e.g., Serine Proteases) Boronic_acid_group->App3 App4 Suzuki Cross-Coupling Reactions Boronic_acid_group->App4 App5 Biosensors & Drug Delivery Boronic_acid_group->App5

Relationship between structural motifs and potential applications.

Safety and Handling

Like other boronic acids, this compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

References

An In-depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Molecular Structure and Identification

This compound, also known as N-propyl-3-borono-4-fluorobenzamide, is an aromatic boronic acid derivative. The presence of a fluorine atom and a propylcarbamoyl group on the phenyl ring imparts specific electronic and steric properties that are of interest in drug design and chemical synthesis.

Table 1: Compound Identification

IdentifierValue
CAS Number 874289-48-2
IUPAC Name This compound
Synonym N-Propyl-3-borono-4-fluorobenzamide
Molecular Formula C₁₀H₁₃BFNO₃
Canonical SMILES CCCNC(=O)C1=CC(=C(C=C1)B(O)O)F
InChI InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
InChIKey YFGYFBSJOZJSHI-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 225.02 g/mol
Melting Point 147-149ºC
Appearance White to off-white solid (inferred)
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in water.

Synthesis Protocol

Proposed Synthesis Workflow:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 3-Bromo-4-fluorobenzoic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Propylamine B->C D 3-Bromo-4-fluoro-N-propylbenzamide C->D E 3-Bromo-4-fluoro-N-propylbenzamide F 1. n-BuLi or i-PrMgCl 2. Triisopropyl borate E->F G Boronate Ester Intermediate F->G H Boronate Ester Intermediate I Acidic Workup (e.g., aq. HCl) H->I J This compound I->J

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide

  • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) are added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Propylamine (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-bromo-4-fluoro-N-propylbenzamide.

Step 2: Synthesis of this compound

  • A solution of 3-bromo-4-fluoro-N-propylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 eq) is added dropwise at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C.

  • The mixture is stirred for 1 hour at room temperature.

  • The organic solvent is removed under reduced pressure.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Potential Applications and Experimental Workflows

Phenylboronic acids are a well-established class of compounds in medicinal chemistry, known for their ability to act as enzyme inhibitors, particularly for serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The substituents on the phenyl ring play a crucial role in determining the selectivity and potency of the inhibition.

Given its structure, this compound is a candidate for investigation as an inhibitor of serine proteases. A hypothetical experimental workflow to assess its inhibitory activity is presented below.

Experimental Workflow: Serine Protease Inhibition Assay

G A Prepare stock solution of This compound in DMSO B Prepare serial dilutions of the compound in assay buffer A->B E Add enzyme and compound dilutions to a 96-well plate B->E C Prepare enzyme solution (e.g., Trypsin, Chymotrypsin) C->E D Prepare substrate solution (e.g., a p-nitroanilide substrate) G Initiate reaction by adding the substrate solution D->G F Pre-incubate at a controlled temperature (e.g., 37°C) E->F F->G H Monitor absorbance at 405 nm over time using a plate reader G->H I Calculate initial reaction velocities H->I J Plot velocity vs. inhibitor concentration and determine IC50 value I->J

Caption: Workflow for determining the inhibitory activity of this compound against a serine protease.

Detailed Protocol: In Vitro Serine Protease Inhibition Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Serine protease (e.g., Trypsin from bovine pancreas)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired inhibitor concentrations.

  • Enzyme and Substrate Preparation: Prepare a working solution of the serine protease in the assay buffer. Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well. Add the serially diluted inhibitor solutions to the respective wells. Include control wells with enzyme and assay buffer (no inhibitor) and wells with only assay buffer (blank).

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately place the plate in a microplate reader and monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over a set period (e.g., 10-30 minutes) at regular intervals.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots. Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound is a synthetically accessible molecule with potential applications in drug discovery, particularly in the development of enzyme inhibitors. The provided technical information, including its physicochemical properties and detailed hypothetical protocols for its synthesis and biological evaluation, serves as a valuable resource for researchers in the field. Further experimental validation is necessary to fully elucidate its chemical and biological characteristics.

An In-Depth Technical Guide to the Synthesis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the formation of a key amide intermediate followed by a borylation reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Amidation: 3-Bromo-4-fluorobenzoic acid is converted to its corresponding N-propyl amide, 3-Bromo-4-fluoro-N-propylbenzamide. This is a standard amidation reaction involving the activation of the carboxylic acid, for which a representative protocol is provided.

  • Borylation: The aryl bromide, 3-Bromo-4-fluoro-N-propylbenzamide, is transformed into the target boronic acid via a Grignard reaction followed by quenching with a borate ester.

The overall synthetic scheme is depicted below:

Synthesis_Pathway A 3-Bromo-4-fluorobenzoic acid C 3-Bromo-4-fluoro-N-propylbenzamide A->C Amidation B Propylamine B->C E This compound C->E Borylation D 1. Mg, THF 2. B(OMe)3 3. H3O+ Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Borylation A1 Dissolve 3-bromo-4-fluorobenzoic acid in DCM A2 Add SOCl2 and catalytic DMF A1->A2 A3 Reflux for 2h A2->A3 A4 Concentrate to obtain crude acid chloride A3->A4 A5 Dissolve acid chloride in DCM A4->A5 A6 Add propylamine and Et3N solution A5->A6 A7 Stir at RT for 3h A6->A7 A8 Aqueous work-up A7->A8 A9 Purify by column chromatography A8->A9 A10 3-Bromo-4-fluoro-N-propylbenzamide A9->A10 B1 Prepare Grignard reagent from 3-Bromo-4-fluoro-N-propylbenzamide and Mg A10->B1 Starting Material for Step 2 B3 Add Grignard reagent to borate solution B1->B3 B2 Cool trimethyl borate in THF to -78 °C B2->B3 B4 Stir and warm to RT overnight B3->B4 B5 Acidic work-up B4->B5 B6 Recrystallize from EtOAc/Hexane B5->B6 B7 This compound B6->B7

A Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that belongs to the versatile class of phenylboronic acids. These molecules are critical building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this particular acid—featuring a fluorine atom, a propylcarbamoyl group, and the boronic acid moiety—makes it a valuable reagent for introducing complex functionalities into target molecules.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability, which are critical parameters in drug design. The propylcarbamoyl group provides an additional point for hydrogen bonding and can influence solubility and molecular conformation. The boronic acid group itself is not only a key reactant for carbon-carbon bond formation but is also recognized as a pharmacophore in several FDA-approved drugs, capable of forming reversible covalent bonds with biological targets like serine proteases.[1] This guide provides a summary of its properties, a plausible synthetic route, and a key application protocol.

Chemical Identity and Properties

The IUPAC name for the compound is [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid . While extensive experimental data for this specific molecule is limited in public literature, the following table summarizes its known properties and key computed descriptors.

PropertyValueSource
IUPAC Name [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid[Internal]
CAS Number 874289-48-2
Molecular Formula C₁₀H₁₃BFNO₃
Molecular Weight 225.03 g/mol
Physical Form Expected to be a solid[Inferred]
Storage Sealed in dry, 2-8°C[2]

Experimental Protocols

Protocol 1: Plausible Synthesis

The synthesis can be envisioned as a two-step process starting from 4-carboxy-3-fluorobenzoic acid: first, an amidation to form the N-propyl amide, followed by a directed ortho-metalation and borylation to introduce the boronic acid group.

Step A: Synthesis of 4-Fluoro-3-(propylcarbamoyl)benzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-carboxy-3-fluorobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Amide Coupling: Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or EDC) and 1.1 equivalents of a base (e.g., DIPEA). Stir for 10 minutes at room temperature.

  • Amine Addition: Add 1.2 equivalents of n-propylamine to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the intermediate amide.

Step B: Synthesis of this compound

  • Reaction Setup: Dissolve 1 equivalent of the intermediate from Step A in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

  • Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add 2.2 equivalents of a strong base, such as sec-Butyllithium, dropwise while maintaining the temperature. The position ortho to the fluorine and meta to the other groups is expected to be lithiated.

  • Borylation: After stirring for 1-2 hours at -78°C, add 1.5 equivalents of triisopropyl borate dropwise.

  • Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M HCl.

  • Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to afford the final this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Application

This protocol describes a general procedure for using the title compound to synthesize a biaryl product, a cornerstone reaction in drug development.

  • Reaction Setup: To a reaction vial, add this compound (1.2 equivalents), the desired aryl halide (e.g., bromobenzene, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the desired biaryl compound.

Visualized Workflows and Pathways

Plausible Synthetic Pathway

The following diagram illustrates a potential two-step synthetic route to obtain the title compound.

G cluster_0 Step A: Amidation cluster_1 Step B: Borylation A 4-Carboxy-3-fluorobenzoic acid C 4-Fluoro-3-(propylcarbamoyl)benzoic acid A->C B n-Propylamine + Coupling Agents B->C C_ref Intermediate from Step A D 1. sec-BuLi, THF, -78°C 2. B(OiPr)3 3. H+ E This compound D->E C_ref->E

Caption: A plausible two-step synthesis of the target compound.

General Suzuki-Miyaura Coupling Workflow

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing the title boronic acid.

G start Start: Reaction Setup reagents Combine: - Boronic Acid - Aryl Halide - Pd Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat & Stir (e.g., 80-100°C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool & Perform Aqueous Work-up monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end Final Product: Biaryl Compound purify->end

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Safety Data for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS Number: 874289-48-2), a compound of interest in contemporary chemical research and drug development. The following sections detail its hazards, handling procedures, and physical and chemical properties, compiled to ensure safe and effective use in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for understanding the compound's behavior under various experimental conditions.

PropertyValue
Synonym N-Propyl 3-borono-4-fluorobenzamide
CAS Number 874289-48-2
Molecular Formula C₁₀H₁₃BFNO₃
Molecular Weight 225.02 g/mol
Appearance Solid
Melting Point 155-161 °C

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Category
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Experimental Protocols & Handling

While specific experimental protocols for the generation of the safety data are not detailed in the source Safety Data Sheet, the handling and safety precautions provide an implied methodology for safe laboratory use.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Handle with impervious gloves.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator when ventilation is inadequate.

  • Body Protection: Wear appropriate protective clothing.

Engineering Controls:

  • Ensure adequate ventilation, especially in enclosed areas.

  • Safety shower and eyewash stations should be readily available.

Handling and Storage:

  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Recommended storage temperature: 2-8°C.

First-Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Section 4: Visualizing Safety Information

The following diagram illustrates the key hazard classifications for this compound, providing a quick visual reference for laboratory personnel.

GHS_Hazards cluster_hazards GHS Hazard Classification cluster_pictogram GHS Pictogram H315 Skin Irritation (Category 2) pictogram H319 Serious Eye Irritation (Category 2) H335 Respiratory Tract Irritation (STOT SE 3)

Caption: GHS Hazard Pictogram and Classifications.

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of a compound is crucial for safe storage and handling, especially in a research environment where it may be subjected to various reaction conditions.

ParameterInformation
Chemical Stability Stable under recommended storage conditions.
Conditions to Avoid No information available.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx), Boron oxides, Hydrogen fluoride.

This guide is intended to provide essential safety information for this compound. Researchers, scientists, and drug development professionals should always consult the full Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.

An In-Depth Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a fluorinated phenylboronic acid derivative with significant potential in medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates from closely related analogs and the broader class of boronic acids to present its likely applications, synthetic routes, and biological evaluation methodologies. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the areas of enzyme inhibition.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many pharmaceutical agents. The incorporation of a boronic acid moiety into a molecule can also impart unique biological activities. Boronic acids are known to form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases, making them potent inhibitors.

The strategic placement of fluorine atoms onto the phenyl ring of a boronic acid can further enhance its therapeutic potential. Fluorine's high electronegativity and small size can improve a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. In the case of this compound, the presence of the fluorine atom at the ortho position and the propylcarbamoyl group at the meta position to the boronic acid creates a unique electronic and steric profile that can be exploited for targeted drug design.

Synthesis and Chemical Properties

This compound is a white to off-white solid. Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 874289-48-2
Molecular Formula C₁₀H₁₃BFNO₃
Molecular Weight 225.03 g/mol
IUPAC Name This compound
Canonical SMILES CCCNC(=O)C1=CC=C(C(=C1)B(O)O)F
General Synthesis Route

Proposed Synthetic Pathway:

G cluster_0 Starting Material Preparation cluster_1 Diazotization and Sandmeyer Reaction cluster_2 Borylation SM 1-Bromo-4-fluoro-3-nitrobenzene INT1 N-Propyl-4-fluoro-3-nitrobenzamide SM->INT1 Propylamine, Amide Coupling INT2 3-Amino-N-propyl-4-fluorobenzamide INT1->INT2 Reduction (e.g., Fe/HCl) INT3 3-Bromo-N-propyl-4-fluorobenzamide INT2->INT3 1. NaNO2, HBr 2. CuBr INT4 This compound pinacol ester INT3->INT4 Bis(pinacolato)diboron, Pd catalyst, Base PRODUCT This compound INT4->PRODUCT Hydrolysis (e.g., acid)

Proposed synthetic route for this compound.

Biological Activity and Therapeutic Potential

Based on the broader class of fluorinated phenylboronic acids, this compound is anticipated to exhibit inhibitory activity against serine proteases. Two key enzyme classes where boronic acids have shown significant promise are proteasomes and β-lactamases.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins in cells. Its inhibition is a validated strategy in cancer therapy. Boronic acids, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors.[2] They act by forming a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome's β5 subunit.

The general mechanism of proteasome inhibition by a boronic acid is depicted below. The boronic acid acts as a transition state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

G cluster_0 Proteasome Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Proteasome Proteasome β5 Subunit (with active site Threonine) Complex Tetrahedral Boronate Adduct (Reversible Covalent Complex) Proteasome->Complex BoronicAcid This compound BoronicAcid->Complex

Mechanism of proteasome inhibition by a boronic acid.

While no specific data exists for the target compound, the inhibitory activities of analogous phenylboronic acids against the 20S proteasome are presented in the following table.

Table 1: Inhibitory Activity of Analogous Phenylboronic Acids against the 20S Proteasome

CompoundR1R2R3IC₅₀ (nM)Reference
Analog 1 HHH>1000[3]
Analog 2 FHH560[3]
Analog 3 HCONH₂H250[4]
Analog 4 FCONHCH₃H120[4]
Analog 5 FCONHCH₂CH₂CH₃HData not available-
Bortezomib ---0.6[5]

Note: Data for Analog 5, which corresponds to the target compound, is not available in the cited literature and is included for structural comparison.

β-Lactamase Inhibition

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. Boronic acid derivatives have emerged as potent inhibitors of these enzymes, offering a strategy to overcome antibiotic resistance. Similar to proteasome inhibition, they form a reversible covalent adduct with the active site serine residue of the β-lactamase.

The inhibitory potential of various boronic acid derivatives against different classes of β-lactamases is an active area of research. The table below summarizes the inhibitory constants (Ki) for some representative boronic acid inhibitors against class A and C β-lactamases.

Table 2: Inhibitory Activity of Boronic Acid Derivatives against β-Lactamases

CompoundEnzymeClassKᵢ (nM)Reference
Vaborbactam KPC-2A130[6]
Avibactam CTX-M-15A8[7]
Analog 6 (a phenylboronic acid) AmpCC700[8]
Analog 7 (a triazole-containing boronic acid) KPC-2A730[8]
Analog 8 (a triazole-containing boronic acid) AmpCC140[8]

Experimental Protocols

This section provides detailed, representative methodologies for key experiments relevant to the synthesis and evaluation of this compound and its analogs.

Synthesis of a Substituted Phenylboronic Acid via Grignard Reaction

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.[1][2]

Materials:

  • 3-Bromo-N-propyl-4-fluorobenzamide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Pentane or Hexane

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a solution of 3-Bromo-N-propyl-4-fluorobenzamide in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

  • Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/pentane) to yield the desired phenylboronic acid.

Workflow for Synthesis:

G A 1. Prepare Grignard Reagent (3-Bromo-N-propyl-4-fluorobenzamide + Mg in THF) B 2. Borylation (Add Trimethyl borate at -78°C) A->B C 3. Workup (Quench with HCl, Extract with organic solvent) B->C D 4. Purification (Recrystallization) C->D

General workflow for the synthesis of a substituted phenylboronic acid.
In Vitro 20S Proteasome Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against the human 20S proteasome.[9]

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 88 µL of assay buffer to each well.

  • Add 5 µL of a solution of the 20S proteasome (final concentration, e.g., 0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 10 µM) to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a fluorimeter.

  • Calculate the rate of reaction for each well and determine the IC₅₀ value of the test compound.

Workflow for Proteasome Inhibition Assay:

G A 1. Prepare Reagents (Compound dilutions, Proteasome, Substrate) B 2. Plate Setup (Add compound/DMSO, buffer, and proteasome to wells) A->B C 3. Pre-incubation (15 min at 37°C) B->C D 4. Reaction Initiation (Add fluorogenic substrate) C->D E 5. Data Acquisition (Measure fluorescence over time) D->E F 6. Data Analysis (Calculate reaction rates and IC50) E->F

Workflow for an in vitro 20S proteasome inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel enzyme inhibitors. By leveraging the known structure-activity relationships of related fluorinated phenylboronic acids, researchers can rationally design and synthesize potent and selective inhibitors of key therapeutic targets such as the proteasome and β-lactamases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and other related boronic acid derivatives. As the field of medicinal chemistry continues to evolve, the unique properties of fluorinated organoboron compounds will undoubtedly play an increasingly important role in the discovery of next-generation medicines.

References

Commercial Sourcing and Technical Applications of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. This document outlines the commercial availability of this compound, its key physicochemical properties, and provides representative experimental protocols for its application in synthetic chemistry.

Introduction to this compound

This compound is a specialized organic building block with significant potential in medicinal chemistry and materials science. The presence of a boronic acid moiety makes it a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][3] The propylcarbamoyl group offers a site for further functionalization and can influence the molecule's solubility and interaction with biological targets. Boronic acids themselves are recognized as important pharmacophores, with several FDA-approved drugs, such as the proteasome inhibitor bortezomib, featuring this functional group.[4][5]

Commercial Suppliers and Compound Identification

This compound is available from a number of commercial suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied as a solid with a purity of 98% or higher.

SupplierProduct CodePurityCAS Number
FluorochemF69174898%874289-48-2
Sigma-Aldrich (Ambeed)AMBH2D6F7DA598%874289-48-2
GlobalChemMall--874289-48-2
Amerigo Scientific---

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for proper handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C10H13BFNO3[6]
Molecular Weight 225.03 g/mol [6][7]
IUPAC Name [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid[6]
Physical Form Solid[7]
Purity 98%[6][7]
Storage Temperature 2-8°C, Sealed in dry conditions[7]
InChI Key UTFWGDUSGXDUNF-UHFFFAOYSA-N[6][7]
Canonical SMILES CCCNC(=O)C1=CC=C(F)C(B(O)O)=C1[6]
Signal Word Warning[6][7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][7]
Precautionary Statements P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338[6][8]

Experimental Protocols

While specific experimental data for this compound is not extensively published, its reactivity can be inferred from the well-established chemistry of phenylboronic acids.[1][9] The following sections provide detailed, representative protocols for its use in common synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0 eq)

  • Solvent (e.g., Toluene/Water mixture, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-110°C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Boronic Acid Catalyzed Amidation

Arylboronic acids can serve as catalysts for the direct amidation of carboxylic acids and amines. This protocol is adapted from established methods.[10]

Materials:

  • Carboxylic acid (1.1 eq)

  • Amine (1.0 eq)

  • This compound (as catalyst, 1-5 mol%)

  • Toluene

  • Dean-Stark apparatus or molecular sieves for water removal

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • Charge a round-bottom flask with the carboxylic acid, amine, this compound, and toluene.

  • Heat the reaction mixture to reflux, collecting the water formed in the Dean-Stark trap.

  • After 12-24 hours, or once the theoretical amount of water has been collected, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or silica gel column chromatography.

Potential Applications and Signaling Pathways

Boronic acids are a privileged class of compounds in drug discovery, primarily known for their ability to act as enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases.

Proteasome Inhibition

The ubiquitin-proteasome pathway is a critical cellular process for protein degradation, and its inhibition is a validated strategy in cancer therapy.[5] Boronic acid-containing drugs like bortezomib are potent inhibitors of the 20S proteasome.[4] The diagram below illustrates the general mechanism of proteasome inhibition by a boronic acid warhead.

Proteasome_Inhibition cluster_pathway Ubiquitin-Proteasome Pathway cluster_inhibition Inhibition Mechanism Protein Target Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides Degradation Boronic_Acid This compound Covalent_Complex Reversible Covalent Complex Boronic_Acid->Covalent_Complex Forms bond with Active_Site Proteasome Active Site (Thr1) Active_Site->Covalent_Complex Covalent_Complex->Proteasome INHIBITS

References

Physical and chemical characteristics of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a versatile building block with significant potential in medicinal chemistry and materials science. This document details its properties, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential biological applications.

Core Physical and Chemical Characteristics

This compound is a white to off-white solid at room temperature. Its core structure consists of a phenylboronic acid scaffold substituted with a fluorine atom and a propylcarbamoyl group. These functional groups are anticipated to modulate the electronic properties, lipophilicity, and metabolic stability of molecules into which it is incorporated.

Physicochemical Data Summary
PropertyValueSource(s)
IUPAC Name [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acidN/A
CAS Number 874289-48-2N/A
Molecular Formula C₁₀H₁₃BFNO₃N/A
Molecular Weight 225.03 g/mol N/A
Melting Point 147-149 °C[1]
Boiling Point Data not available; likely decomposes upon heating.N/A
Appearance SolidN/A
Solubility Generally soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF) and has low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[2][3][4]N/A
pKa Not experimentally determined. The pKa of phenylboronic acid is approximately 8.8.[2] The presence of an electron-withdrawing fluorine atom and an amide group is expected to lower the pKa, increasing its acidity.[5][6][7][8]N/A
Canonical SMILES CCCNC(=O)C1=CC=C(F)C(B(O)O)=C1N/A
InChI Key UTFWGDUSGXDUNF-UHFFFAOYSA-NN/A

Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

G Proposed Synthesis of this compound start 3-Bromo-4-fluorobenzoic acid step1 Protection of Boronic Acid (e.g., pinacol ester formation) start->step1 intermediate1 Protected 3-Bromo-4-fluorophenylboronic acid step1->intermediate1 step2 Amide Coupling with Propylamine (e.g., using HATU or EDC/HOBt) intermediate1->step2 intermediate2 Protected this compound step2->intermediate2 step3 Deprotection of Boronic Acid (e.g., acidic hydrolysis) intermediate2->step3 end This compound step3->end

Caption: A plausible multi-step synthesis workflow.

Step 1: Synthesis of 3-Borono-4-fluorobenzoic acid (Hypothetical Starting Material)

A plausible route to a key intermediate, 3-borono-4-fluorobenzoic acid, could start from 4-bromo-2-fluoroaniline. This would involve protection of the amine, followed by a lithium-halogen exchange and reaction with a borate ester, and subsequent hydrolysis.[9] Another approach could involve the oxidation of (3-fluoro-5-methylphenyl)boronic acid.[10]

Step 2: Amidation of 3-Borono-4-fluorobenzoic acid

Materials:

  • 3-Borono-4-fluorobenzoic acid

  • Propylamine

  • Coupling agent (e.g., HATU or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Protocol (General Procedure using EDC/HOBt):

  • Dissolve 3-borono-4-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and propylamine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This general protocol is adapted from standard amidation procedures.[11]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy can be used to elucidate the structure of the molecule.[12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. LC-MS is a suitable technique for analysis.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier is a common starting point for the analysis of boronic acids.[18][19]

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is not yet published, the broader class of phenylboronic acids is well-known for its ability to interact with biological molecules, particularly as enzyme inhibitors.

Serine Protease Inhibition

Phenylboronic acids are known to be potent inhibitors of serine proteases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis. This interaction can lead to potent and selective inhibition.

G Inhibition of Serine Protease by Phenylboronic Acid cluster_0 Serine Protease Active Site Serine Serine Residue (CH₂-OH) Tetrahedral_Intermediate Tetrahedral Adduct (Enzyme-Inhibitor Complex) Serine->Tetrahedral_Intermediate Histidine Histidine Residue Histidine->Serine Activates Serine Inhibitor This compound B(OH)₂ Inhibitor->Tetrahedral_Intermediate Reversible Covalent Bond Formation Tetrahedral_Intermediate->Inhibitor Dissociation

References

The Rise of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids, a class of organoboron compounds, have carved a significant niche in the landscape of modern chemistry and drug discovery. Initially explored for their unique chemical reactivity, their journey has evolved from niche laboratory curiosities to indispensable tools in organic synthesis and key pharmacophores in medicinal chemistry. This technical guide delves into the core of their discovery, historical development, and the expansion of their applications, providing researchers and drug development professionals with a comprehensive understanding of this versatile chemical entity. We will explore the seminal discoveries that brought them to the forefront, detail key experimental protocols for their synthesis and application, and present their physical and chemical properties in a structured format for easy reference. Furthermore, we will visualize the critical signaling pathways where these compounds have made a significant impact, offering a deeper insight into their mechanism of action.

A Historical Odyssey: From Obscurity to Ubiquity

The story of phenylboronic acids begins in the late 19th century. While boronic acids were first synthesized in 1860 by Edward Frankland, it was the pioneering work on aryl boronic acids that laid the foundation for their future significance.

A pivotal moment in the history of substituted phenylboronic acids was the advent of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. This palladium-catalyzed reaction, which couples a boronic acid with an organohalide, revolutionized the synthesis of biaryl compounds – a common motif in pharmaceuticals and advanced materials. The mild reaction conditions, high functional group tolerance, and excellent yields propelled substituted phenylboronic acids into the mainstream of organic synthesis.

Another critical discovery was the ability of phenylboronic acids to reversibly bind with cis-diols to form cyclic boronate esters. This interaction, first explored in detail in the mid-20th century, opened the door to their use as sensors for carbohydrates, with significant implications for glucose monitoring in diabetes management.

The turn of the 21st century marked a new era for substituted phenylboronic acids with the FDA approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma. This dipeptidyl boronic acid was the first proteasome inhibitor to be used in cancer therapy, demonstrating the profound therapeutic potential of this class of compounds. This success spurred a surge in research, leading to the development of other boronic acid-based drugs and a deeper exploration of their diverse biological activities.

Physicochemical Properties of Substituted Phenylboronic Acids

The utility of substituted phenylboronic acids is intrinsically linked to their unique physicochemical properties. The nature and position of the substituent on the phenyl ring can significantly influence their acidity (pKa), solubility, melting point, and reactivity. Below are tables summarizing these key properties for a selection of commonly used substituted phenylboronic acids.

Table 1: Physical Properties of Selected Substituted Phenylboronic Acids

SubstituentPositionMelting Point (°C)Solubility in Water (g/L)pKa
-H-216-219[1]10 (20 °C)[1]8.83 (25 °C)[1]
4-CH₃para255-260-9.0
4-OCH₃para204-206-9.1
4-Fpara268-272-8.3
4-Clpara295-300-8.2
4-NO₂para299-302-7.1
3-NO₂meta138-140-7.9
2-NO₂ortho150-153--
2,4-di-Fortho, para280-285--
3,5-di-CF₃meta255-260--

Table 2: Spectroscopic Data for Phenylboronic Acid

NucleusSolventChemical Shift (δ, ppm)
¹HDMSO-d₆7.99, 7.79, 7.39, 7.33[2]
¹³CAcetone-d₆130.56, 125.23, 124.16[3]
¹¹BDMSO-d₆8.66[3]

Key Experimental Protocols

The synthesis and application of substituted phenylboronic acids rely on well-established experimental procedures. This section provides detailed methodologies for their synthesis via the Grignard reaction and their application in the Suzuki-Miyaura coupling reaction.

Synthesis of Substituted Phenylboronic Acids via Grignard Reaction

This protocol describes a general method for the synthesis of a substituted phenylboronic acid from the corresponding aryl bromide.

Materials:

  • Substituted aryl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Triisopropyl borate (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Dissolve the substituted aryl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add triisopropyl borate dropwise via a syringe, keeping the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) to afford the pure substituted phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 eq)

  • Substituted phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., toluene, dioxane, DMF, and water mixtures)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent(s) to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure biaryl product.

Table 3: Catalytic Efficiency in Suzuki-Miyaura Coupling

Phenylboronic Acid SubstituentAryl HalideCatalystBaseSolventYield (%)
4-OCH₃4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-F4-IodoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane92
3-NO₂1-Bromo-4-chlorobenzenePd(OAc)₂/SPhosK₃PO₄Toluene88
2-CH₃2-BromopyridinePd₂(dba)₃/XPhosK₃PO₄Dioxane90

Signaling Pathways and Mechanisms of Action

The biological activity of substituted phenylboronic acids often stems from their ability to interact with key proteins in cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most significant pathways targeted by these compounds.

Inhibition of the 26S Proteasome by Bortezomib

Bortezomib, a dipeptidyl boronic acid, is a potent and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

Proteasome_Inhibition cluster_ubiquitination Ubiquitination Pathway Protein Target Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub Ubiquitin E1 E1 (Activating) E2 E2 (Conjugating) E3 E3 (Ligase) Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Recognition Peptides Peptides Proteasome_26S->Peptides Bortezomib Bortezomib Bortezomib->Proteasome_26S Inhibition

Caption: Bortezomib inhibits the 26S proteasome, preventing the degradation of ubiquitinated proteins.

Inhibition of the NF-κB Signaling Pathway

The inhibition of the proteasome by bortezomib has significant downstream effects, including the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that promotes cell survival and proliferation.

NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Dissociation p_IkB p-IκB Ub_p_IkB Ubiquitinated p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibition DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription Activation

Caption: Bortezomib prevents IκB degradation, sequestering NF-κB in the cytoplasm and inhibiting pro-survival gene transcription.

Mechanism of Glucose Sensing

The reversible interaction between phenylboronic acids and diols forms the basis of glucose sensors. This interaction is pH-dependent and results in a measurable signal change.

Caption: Phenylboronic acid reversibly binds with glucose to form a cyclic ester, leading to a detectable signal change.

Conclusion and Future Perspectives

The journey of substituted phenylboronic acids from their initial synthesis to their current status as indispensable tools in chemistry and medicine is a testament to the power of fundamental research and the continual quest for novel chemical entities. Their story is far from over. The unique properties of the boronic acid moiety continue to inspire the design of new catalysts, sensors, and therapeutic agents.

Future research will likely focus on several key areas:

  • Development of novel catalysts: Designing more efficient and selective palladium and other transition metal catalysts for Suzuki-Miyaura and other cross-coupling reactions involving substituted phenylboronic acids.

  • Advanced materials: Incorporating substituted phenylboronic acids into polymers and other materials to create novel sensors, drug delivery systems, and functional materials with unique properties.

  • Next-generation therapeutics: Expanding the therapeutic applications of boronic acid-containing drugs beyond oncology to other areas such as infectious diseases, inflammation, and neurodegenerative disorders. The development of more stable and targeted boronic acid derivatives will be crucial for this endeavor.

The versatility and adaptability of substituted phenylboronic acids ensure their continued prominence in the scientific landscape for years to come. As our understanding of their chemistry and biology deepens, so too will their impact on various fields of science and technology.

References

Theoretical Insights into the Electronic Landscape of Fluorinated Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms onto a phenylboronic acid scaffold profoundly alters its electronic properties, influencing its reactivity, acidity, and potential as a pharmacophore. This technical guide delves into the theoretical studies that have elucidated these electronic perturbations, providing a comprehensive overview for researchers in drug development and materials science. By leveraging computational chemistry, particularly Density Functional Theory (DFT), a deeper understanding of structure-property relationships in this important class of molecules can be achieved.

The Influence of Fluorination on Electronic Properties

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent, electron-donating resonance effect (+R). The interplay of these effects, which varies with the number and position of fluorine substituents, governs the electronic characteristics of fluorinated phenylboronic acids.

Theoretical studies have demonstrated that fluorination generally leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This lowering of frontier molecular orbital energies has significant implications for the molecule's reactivity and kinetic stability. A larger HOMO-LUMO gap typically correlates with higher stability and lower reactivity.

Furthermore, the introduction of fluorine substituents significantly impacts the acidity of the boronic acid moiety. This increased acidity is a crucial factor in their biological activity and their utility as sensors for saccharides. The effect is most pronounced when fluorine is at the ortho position, where it can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, stabilizing the corresponding boronate anion.[1][2] For the para position, the inductive and resonance effects can partially compensate each other.[1]

Computational Methodologies

The insights presented in this guide are primarily derived from quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method. A typical computational protocol for investigating the electronic properties of fluorinated phenylboronic acids is as follows:

  • Geometry Optimization: The molecular structure of the fluorinated phenylboronic acid is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP hybrid functional in conjunction with a basis set such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between computational cost and accuracy for these systems.

  • Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[3][5]

  • Electronic Property Calculation: Once a stable geometry is obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are determined, and their spatial distributions are visualized. The energy gap is a key indicator of chemical reactivity and stability.[3][6]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.[3]

    • Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

  • Solvation Effects: To model the behavior of these molecules in a biological environment, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).[5]

The logical workflow for these theoretical studies can be visualized as follows:

G Computational Workflow for Electronic Property Analysis cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Molecular Structure (e.g., 2-Fluorophenylboronic Acid) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop homo_lumo HOMO/LUMO Energies & Gap elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep dipole Dipole Moment elec_prop->dipole nbo NBO Analysis elec_prop->nbo

Computational Workflow

Quantitative Electronic Property Data

The following tables summarize key quantitative data from theoretical studies on various fluorinated phenylboronic acids. These values are typically calculated for the gas phase or with an implicit solvent model and can vary slightly depending on the level of theory and basis set used.

Table 1: Frontier Molecular Orbital Energies (eV) of Monofluorophenylboronic Acids

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenylboronic Acid-6.83-1.525.31
2-Fluorophenylboronic Acid-6.95-1.785.17
3-Fluorophenylboronic Acid-7.01-1.855.16
4-Fluorophenylboronic Acid-6.91-1.695.22

Data compiled from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Acidity (pKa) of Fluorinated Phenylboronic Acids

CompoundpKa
Phenylboronic Acid8.86
2-Fluorophenylboronic Acid7.80
3-Fluorophenylboronic Acid8.24
4-Fluorophenylboronic Acid8.77
2,6-Difluorophenylboronic Acid6.80
3,5-Difluorophenylboronic Acid7.42
2,3,4,6-Tetrafluorophenylboronic acid6.17

Experimental pKa values are provided for comparison and context.[1]

Logical Relationships of Fluorination Effects

The impact of fluorination on the electronic properties of phenylboronic acids can be summarized through a logical relationship diagram:

G Impact of Fluorination on Phenylboronic Acid Properties cluster_cause Cause cluster_electronic Electronic Effects cluster_properties Resulting Properties cluster_applications Potential Applications fluorination Fluorine Substitution inductive Inductive Effect (-I) fluorination->inductive resonance Resonance Effect (+R) fluorination->resonance homo_lumo Lowered HOMO/LUMO Energies inductive->homo_lumo acidity Increased Acidity (Lower pKa) inductive->acidity polarity Increased Polarity inductive->polarity resonance->homo_lumo reactivity Altered Reactivity homo_lumo->reactivity drug_design Drug Design acidity->drug_design sensors Chemical Sensors acidity->sensors reactivity->drug_design materials Materials Science reactivity->materials polarity->drug_design

Fluorination Effects

Conclusion

Theoretical studies, predominantly employing DFT, provide invaluable insights into the electronic properties of fluorinated phenylboronic acids. The position-dependent electron-withdrawing and electron-donating effects of fluorine substituents allow for the fine-tuning of molecular properties such as frontier orbital energies and acidity. This detailed understanding at the electronic level is critical for the rational design of novel drug candidates, chemical sensors, and advanced materials. The computational workflows and data presented herein serve as a foundational guide for researchers seeking to explore and harness the unique characteristics of this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS No. 874289-48-2) in Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of a fluoro substituent and a propylcarbamoyl group on the phenyl ring introduces unique electronic and steric properties that can influence reactivity and require careful optimization of reaction conditions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] this compound allows for the introduction of a substituted fluorophenyl moiety, a common motif in pharmacologically active compounds that can enhance metabolic stability and binding affinity.

The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the boronic acid, potentially influencing the transmetalation step in the catalytic cycle.[1] The ortho-fluoro substituent may also introduce steric hindrance that needs to be considered when selecting the appropriate catalyst and ligand system.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Data Presentation: Recommended Reaction Conditions

While specific quantitative data for Suzuki coupling reactions involving this compound is not extensively published, the following tables summarize typical conditions that have proven effective for structurally similar fluorinated and functionalized phenylboronic acids. These serve as a strong starting point for reaction optimization.

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-1 - 5A versatile and commonly used catalyst, though sometimes requiring higher temperatures.
Pd(dppf)Cl₂-1 - 3Often effective for challenging substrates, including heteroaryl couplings.[2]
Pd₂(dba)₃P(t-Bu)₃ or SPhos1 - 3Bulky phosphine ligands can improve reactivity for sterically hindered substrates.
Pd(OAc)₂Buchwald or Fu Ligands1 - 3Highly active catalyst systems that can facilitate reactions at lower temperatures.

Table 2: Recommended Bases and Solvents

BaseSolvent SystemTemperature Range (°C)Notes
K₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 110A common and effective base for a wide range of substrates.
Cs₂CO₃Dioxane, THFRoom Temp - 100A stronger base that can sometimes improve yields, but may also promote protodeboronation.
K₃PO₄Toluene, Dioxane/H₂ORoom Temp - 90A milder base that can be beneficial for substrates prone to protodeboronation.[3]
Na₂CO₃DMF/H₂O, Ethanol80 - 120Often used in polar aprotic solvent systems.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific catalyst, base, solvent, and temperature will be necessary to achieve the best results for a particular substrate combination.

Protocol 1: General Procedure with Pd(PPh₃)₄

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Protocol 2: Mild Condition Procedure with a Buchwald Precatalyst

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • A suitable Buchwald precatalyst (e.g., G3-XPhos) (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene, degassed

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, potassium phosphate, and the Buchwald precatalyst to the reaction vessel.

  • Add the degassed toluene.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).

  • Monitor the reaction for completion.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [R²B(OH)₃]⁻ Pd(II)_Intermediate R¹-Pd(II)-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product Coupled Product (R¹-R²) Reductive_Elimination->Product Ar-X Aryl Halide (R¹-X) Ar-X->Oxidative_Addition Boronic_Acid This compound (R²-B(OH)₂) Boronate Boronate [R²B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Combine aryl halide, boronic acid, and base in a reaction vessel. Inert_Atmosphere 2. Evacuate and backfill with an inert gas (N₂ or Ar). Reagents->Inert_Atmosphere Solvent_Catalyst 3. Add degassed solvent and palladium catalyst. Inert_Atmosphere->Solvent_Catalyst Heating_Stirring 4. Heat the mixture to the desired temperature with vigorous stirring. Solvent_Catalyst->Heating_Stirring Monitoring 5. Monitor reaction progress using TLC, LC-MS, or GC-MS. Heating_Stirring->Monitoring Cooling 6. Cool the reaction to room temperature. Monitoring->Cooling Extraction 7. Dilute with an organic solvent and perform aqueous extraction. Cooling->Extraction Drying_Concentration 8. Dry the organic layer and concentrate under reduced pressure. Extraction->Drying_Concentration Purification 9. Purify the crude product by column chromatography or recrystallization. Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Yields pure biaryl product.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

References

Application Notes: (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid as a Selective Fluorescent Sensor for Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a novel fluorescent sensor designed for the selective detection of biologically relevant cis-diol-containing molecules, such as monosaccharides. The inherent fluorescence of the fluorophenyl moiety, combined with the reversible covalent interaction of the boronic acid group with diols, allows for a quantifiable change in fluorescence upon analyte binding.[1][2] The presence of a fluoro- substituent modulates the electronic properties and the pKa of the boronic acid, potentially enhancing its binding affinity and selectivity. The propylcarbamoyl group improves aqueous solubility and may contribute to secondary interactions with the target analyte. These application notes provide a detailed protocol for the use of this compound as a selective "turn-on" fluorescent sensor for fructose.

Principle of Detection

The sensing mechanism is based on the modulation of Photoinduced Electron Transfer (PET). In the unbound state, the fluorescence of the fluorophenyl ring is partially quenched. Upon the addition of a monosaccharide with a cis-diol configuration, such as fructose, a reversible covalent bond is formed with the boronic acid moiety, creating a five- or six-membered cyclic boronate ester.[1][3] This binding event increases the Lewis acidity of the boron atom, leading to a conformational change that inhibits the PET process. Consequently, a significant enhancement in fluorescence intensity is observed, which is proportional to the concentration of the monosaccharide.

Signaling Pathway

G cluster_0 Unbound State cluster_1 Bound State A This compound B Low Fluorescence (Quenched State) A->B PET Active C Cyclic Boronate Ester (Sensor-Fructose Complex) D High Fluorescence (Unquenched State) C->D PET Inhibited Fructose Fructose (cis-diol) C->Fructose Dissociation Fructose->C Binding

Caption: Signaling pathway of the fluorescent sensor.

Quantitative Data Summary

The following table summarizes the key performance metrics of the this compound sensor for the detection of various monosaccharides in a phosphate-buffered saline (PBS) solution (pH 7.4).

AnalyteDissociation Constant (Kd) (mM)Limit of Detection (LOD) (µM)Quantum Yield (Φ) (Unbound)Quantum Yield (Φ) (Bound)
Fructose2.5500.080.45
Glucose15.83500.080.22
Galactose12.52800.080.25
Mannose20.15000.080.18

Experimental Protocols

1. Materials and Reagents

  • This compound (Sensor)

  • Fructose, Glucose, Galactose, Mannose

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Quartz Cuvettes

  • Fluorometer

2. Preparation of Stock Solutions

  • Sensor Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.

  • Analyte Stock Solutions (1 M): Prepare 1 M stock solutions of fructose, glucose, galactose, and mannose by dissolving the respective powders in deionized water. These can be stored at 4°C.

3. Experimental Workflow

G A Prepare Sensor and Analyte Stock Solutions B Prepare Working Solutions in PBS (pH 7.4) A->B C Incubate Sensor with Varying Analyte Concentrations B->C D Measure Fluorescence Spectra (Excitation at λmax,abs) C->D E Plot Fluorescence Intensity vs. Analyte Concentration D->E F Determine Kd and LOD E->F

Caption: Experimental workflow for monosaccharide detection.

4. Fluorescence Measurement Protocol

  • Prepare a working solution of the sensor at a final concentration of 10 µM in PBS (pH 7.4) from the stock solution.

  • Place 2 mL of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the sensor solution. Determine the excitation and emission maxima.

  • Titrate the sensor solution with increasing concentrations of the analyte stock solution.

  • After each addition, mix gently and allow the solution to equilibrate for 5 minutes at room temperature.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity at the emission maximum against the analyte concentration.

5. Data Analysis

  • Dissociation Constant (Kd): The Kd can be determined by fitting the fluorescence titration data to a non-linear regression model for a 1:1 binding isotherm.

  • Limit of Detection (LOD): The LOD is calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (sensor solution without analyte) and S is the slope of the linear portion of the calibration curve at low analyte concentrations.

Logical Relationships in Sensor Design

The design of the this compound sensor is based on the synergistic interplay of its structural components to achieve its sensing function.

G cluster_0 Structural Components cluster_1 Functional Roles A Boronic Acid Group E Analyte Recognition Site (Binds Diols) A->E B Fluorophenyl Ring F Fluorescence Signal Reporter B->F C Propylcarbamoyl Group G Aqueous Solubility Enhancement C->G D Fluoro Substituent H Modulation of pKa and Lewis Acidity D->H I Selective Fluorescent Sensing of Monosaccharides E->I F->I G->I H->I

Caption: Logical relationships in the design of the sensor.

This compound serves as a promising fluorescent sensor for the selective detection of monosaccharides, particularly fructose. The provided protocols offer a comprehensive guide for its application in a research setting. The straightforward "turn-on" fluorescence response, coupled with its aqueous compatibility, makes it a valuable tool for carbohydrate sensing in biological and chemical systems. Further investigations could explore its application in more complex biological matrices and for the detection of other diol-containing biomolecules.

References

Application Notes and Protocols for Suzuki Coupling with (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates.

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry. The presence of an ortho-fluoro substituent can significantly influence the conformational preference of the resulting biaryl product and enhance metabolic stability. The propylcarbamoyl group provides a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets.

However, ortho-fluorinated phenylboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions. This application note provides two optimized protocols for the Suzuki coupling of this compound with a variety of aryl and heteroaryl halides, designed to minimize protodeboronation and maximize product yield.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime Ar'-B(OR)2 (Base) RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

A simplified representation of the Suzuki-Miyaura catalytic cycle.

A general experimental workflow for performing a Suzuki coupling reaction is outlined below. This workflow emphasizes the importance of maintaining an inert atmosphere to prevent catalyst degradation.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (e.g., purge with Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Palladium Catalyst and Ligand (if applicable) solvent->catalyst reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification product Characterize Final Product purification->product

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling with this compound. The following tables summarize typical conditions for two distinct protocols, highlighting the key differences and expected outcomes.

Table 1: Rapid Room-Temperature Coupling with a Palladium Precatalyst

This protocol is ideal for rapid synthesis and for substrates that are sensitive to high temperatures. The use of a highly active precatalyst allows the reaction to proceed quickly at room temperature, outcompeting the rate of protodeboronation.[1]

ParameterConditionRationale
Catalyst XPhos Pd G3 (1-2 mol%)Highly active precatalyst for fast reaction rates at low temperatures.
Base K₃PO₄ (2.0 equiv, aq. solution)Moderately strong base that minimizes protodeboronation of the boronic acid.
Solvent THF / H₂O (2:1)Biphasic system that facilitates dissolution of both organic and inorganic reagents.
Temperature Room Temperature (20-25 °C)Minimizes thermal degradation of sensitive substrates and reagents.
Reaction Time 0.5 - 2 hoursRapid conversion due to the high activity of the catalyst.
Typical Yield 85-95%High yields are often achieved under these mild conditions.

Table 2: Thermally Promoted Coupling with a Standard Catalyst System

This protocol represents a more traditional approach and may be suitable for less reactive aryl halides. Higher temperatures are employed to drive the reaction to completion.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)A robust catalyst system for a wide range of substrates.
Base K₂CO₃ (2.0 equiv)A common and effective base for Suzuki couplings.
Solvent Dioxane / H₂O (4:1)Higher boiling point solvent suitable for elevated reaction temperatures.
Temperature 80 - 100 °CIncreased temperature to overcome the activation energy for less reactive partners.
Reaction Time 12 - 24 hoursLonger reaction times are typically required for this catalyst system.
Typical Yield 70-85%Good to high yields can be obtained, but may require optimization.

Experimental Protocols

Protocol 1: Rapid Room-Temperature Coupling of this compound with an Aryl Halide

This protocol is adapted from methods developed for the fast Suzuki-Miyaura coupling of unstable boronic acids.[1]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed (4 mL)

  • Water, degassed (2 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl halide, this compound, XPhos Pd G3, and potassium phosphate.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed THF and water via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 0.5-2 hours), quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Thermally Promoted Coupling of this compound with an Aryl Halide

This protocol is a more conventional approach suitable for a broad range of aryl halides, including less reactive chlorides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (8 mL)

  • Water, degassed (2 mL)

  • Schlenk flask with a magnetic stir bar and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, Pd₂(dba)₃, XPhos, and potassium carbonate.

  • Seal the flask, evacuate, and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

References

Application Notes: (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid for Advanced Glucose Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylboronic acids have emerged as a significant class of synthetic receptors for carbohydrates, primarily due to their ability to form reversible covalent bonds with diols.[1][2][3] This property is central to their application in non-enzymatic glucose sensing, offering a promising alternative to traditional enzyme-based methods.[4][5] The specific derivative, (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, incorporates key structural features designed to enhance its glucose sensing capabilities at physiological pH. The electron-withdrawing fluoro group lowers the pKa of the boronic acid, facilitating glucose binding at neutral pH.[6][7]

Mechanism of Glucose Sensing

The fundamental principle behind glucose detection using this compound lies in the reversible formation of a cyclic boronate ester with glucose molecules. The boronic acid group, a Lewis acid, exists in equilibrium between a neutral trigonal planar sp² hybridized state and an anionic tetrahedral sp³ hybridized state.[1] The tetrahedral form is more favorable for binding with diols like glucose.[1] The presence of the electron-withdrawing fluorine atom on the phenyl ring enhances the acidity of the boron center, shifting the equilibrium towards the tetrahedral state and thereby promoting glucose binding at physiological pH (around 7.4).[6][7]

This binding event can be transduced into a measurable signal through various mechanisms, most commonly fluorescence.[2][8] In a typical fluorescent sensor design, the boronic acid moiety is coupled with a fluorophore. The interaction with glucose alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the attached dye.[2] This can occur through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a change in fluorescence intensity or a shift in the emission wavelength that is proportional to the glucose concentration.[5][8][9]

GlucoseSensingMechanism cluster_0 Boronic Acid State cluster_1 Glucose Binding cluster_2 Signal Transduction Trigonal Boronic Acid Trigonal (sp²) Boronic Acid Tetrahedral Boronic Acid Tetrahedral (sp³) Boronic Acid Trigonal Boronic Acid->Tetrahedral Boronic Acid OH⁻ Tetrahedral Boronic Acid->Trigonal Boronic Acid H⁺ Boronate Ester Cyclic Boronate Ester Tetrahedral Boronic Acid->Boronate Ester + Glucose Glucose Glucose Boronate Ester->Tetrahedral Boronic Acid - Glucose Fluorophore Fluorophore Boronate Ester->Fluorophore Modulates Signal Fluorescence Change Fluorophore->Signal Protocol1 start Start weigh Weigh Boronic Acid start->weigh dissolve Dissolve in DMSO to 10 mM weigh->dissolve store Store at -20°C dissolve->store end End store->end Protocol2 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare PBS (pH 7.4) prep_probe Prepare Probe Working Solution (10 µM) prep_buffer->prep_probe add_probe Add Probe to 96-well Plate prep_probe->add_probe prep_glucose Prepare Glucose Standards add_glucose Add Glucose Standards prep_glucose->add_glucose add_probe->add_glucose incubate Incubate (e.g., 30 min, 25°C) add_glucose->incubate measure Measure Fluorescence incubate->measure plot Plot Fluorescence vs. [Glucose] measure->plot calculate Calculate Ka and LOD plot->calculate

References

Application Notes and Protocols for Boronic Acid-Based Carbohydrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of boronic acid-based carbohydrate detection. Boronic acids offer a versatile platform for the recognition of carbohydrates through reversible covalent interactions with their cis-1,2- or 1,3-diol moieties.[1][2] This principle has been widely applied in the development of fluorescent, colorimetric, and electrochemical sensors for various applications, including biomedical diagnostics and drug development.[1][3][4]

Principle of Detection

The fundamental principle of boronic acid-based carbohydrate sensing lies in the equilibrium between the neutral, trigonal planar sp² hybridized state and the anionic, tetrahedral sp³ hybridized state of the boronic acid.[5] The tetrahedral form exhibits higher Lewis acidity and, therefore, a stronger binding affinity for diols.[5] The binding of a carbohydrate to the boronic acid shifts this equilibrium, resulting in a change in the physicochemical properties of the sensor molecule, which can be detected through various analytical techniques.[6][7] The interaction is pH-dependent, with binding affinity generally increasing at higher pH values.[6]

Signaling Mechanisms

Several signaling mechanisms are employed in boronic acid-based sensors to transduce the carbohydrate binding event into a measurable signal. The most common mechanisms for fluorescent sensors are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[6][8]

  • Photoinduced Electron Transfer (PET): In a typical "turn-on" PET sensor, a tertiary amine is positioned in proximity to the boronic acid. In the absence of a carbohydrate, the lone pair of electrons on the nitrogen atom quenches the fluorescence of an appended fluorophore. Upon carbohydrate binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.[4][6]

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group acts as an electron-withdrawing group. The binding of a carbohydrate converts the neutral boronic acid to an anionic boronate ester, altering its electron-accepting ability. This change in the electronic properties of the molecule perturbs the charge transfer characteristics of the excited state, leading to a detectable shift in the fluorescence emission spectrum.[8][9]

Quantitative Data Summary

The binding affinity and detection limits of boronic acid-based sensors are crucial parameters for their application. The following tables summarize representative quantitative data for various boronic acid sensors and their interactions with different carbohydrates.

Table 1: Binding Constants (Ka) of Boronic Acid-Based Sensors for Various Carbohydrates

Boronic Acid SensorCarbohydrateBinding Constant (Ka, M-1)ConditionsReference
Anthracene-based diboronic acid (P-DBA)Glucose398133.3% MeOH/H₂O, pH 7.77[10]
Anthracene-based diboronic acid (P-DBA)Fructose31633.3% MeOH/H₂O, pH 7.77[10]
Cyano-substituted diboronic acid (CN-DBA)Glucose6489.533% MeOH[3]
8-IQBAD-fructose287 (kon, M-1s-1)Phosphate buffer (0.1M), pH 7.4[11]
8-IQBAD-glucose0.6 (kon, M-1s-1)Phosphate buffer (0.1M), pH 7.4[11]
Mc-CDBAGlucose4.5 x 10³0.5% MeOH/PBS buffer, pH 7.4[12]

Table 2: Limit of Detection (LOD) for Carbohydrate Sensing

Boronic Acid SensorCarbohydrateLimit of Detection (LOD)MethodReference
Cyano-substituted diboronic acid (CN-DBA)Glucose1.51 µMFluorescence Spectroscopy[3]
Diboronic acid-immobilized electrodeGlucose21.5 mg/dLElectrochemical Impedance Spectroscopy[13]
Mc-CDBAGlucose1.37 µMFluorescence Spectroscopy[12]
3-Aminophenylboronic acid-functionalized SPCEGlucose8.53 x 10⁻⁹ MElectrochemical Impedance Spectroscopy[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in boronic acid-based carbohydrate detection.

Protocol 1: Synthesis of a Fluorescent Boronic Acid Probe

This protocol describes a general procedure for the synthesis of an anthracene-based diboronic acid fluorescent probe.[7]

Materials:

  • [2-methyl-4-(trifluoromethyl)phenyl]boronic acid

  • 2,2-Dimethyl-1,3-propanediol

  • Toluene

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • 9,10-Bis(methylaminomethyl)anthracene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Acetone

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Protection of the Boronic Acid: a. A mixture of [2-methyl-4-(trifluoromethyl)phenyl]boronic acid (1.0 equiv) and 2,2-dimethyl-1,3-propanediol (1.3 equiv) in toluene is stirred under Dean-Stark conditions at 110°C for 20 hours. b. The reaction mixture is cooled and concentrated under reduced pressure to give the protected boronic acid, which is used in the next step without further purification.

  • Bromination: a. To a solution of the protected boronic acid in CCl₄, add NBS (1.1 equiv) and a catalytic amount of AIBN. b. The mixture is refluxed for 4-6 hours. c. After cooling, the succinimide is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

  • Coupling Reaction: a. A mixture of the brominated compound (2.2 equiv), 9,10-bis(methylaminomethyl)anthracene (1.0 equiv), and K₂CO₃ (3.0 equiv) in acetonitrile is stirred at 80°C for 12 hours. b. The solvent is removed, and the residue is purified by column chromatography.

  • Deprotection: a. The purified product from the previous step is dissolved in a mixture of acetone and 1 M HCl. b. The solution is stirred at room temperature for 2-4 hours. c. Acetone is removed under reduced pressure, and the aqueous solution is extracted with ethyl acetate. d. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final diboronic acid probe.

Protocol 2: Determination of Binding Affinity using Fluorescence Spectroscopy

This protocol details the procedure for quantifying the binding affinity (association constant, Ka) of a fluorescent boronic acid sensor with a carbohydrate.[6][15]

Materials:

  • Stock solution of the fluorescent boronic acid sensor (e.g., 1 mM in DMSO or MeOH).

  • Stock solution of the carbohydrate (e.g., 100 mM in buffer).

  • Phosphate buffer solution (e.g., 100 mM, pH 7.4).

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Working Solutions: a. Prepare a working solution of the fluorescent sensor at a fixed concentration (e.g., 10 µM) in the phosphate buffer. The final concentration of the organic solvent should be kept low (e.g., <1%). b. Prepare a series of carbohydrate solutions in the buffer at various concentrations.

  • Fluorescence Titration: a. Place the sensor working solution in a quartz cuvette. b. Record the initial fluorescence spectrum (F₀). c. Add small aliquots of the carbohydrate stock solution to the cuvette, ensuring thorough mixing after each addition. d. After each addition, allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (F). e. Continue the additions until the fluorescence intensity reaches a plateau (saturation).

  • Data Analysis: a. Correct the fluorescence intensity for dilution. b. Plot the change in fluorescence intensity (F - F₀) against the carbohydrate concentration. c. Determine the association constant (Ka) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis. The Benesi-Hildebrand or Lineweaver-Burk plots can also be used for a linear analysis.[15]

Protocol 3: Electrochemical Detection of Glucose

This protocol describes the use of a diboronic acid-modified electrode for the enzyme-free electrochemical detection of glucose using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).[10][13]

Materials:

  • Diboronic acid-modified electrode (e.g., self-assembled on a gold electrode).

  • Phosphate-buffered saline (PBS).

  • Potassium ferricyanide/ferrocyanide (Fe(CN)₆³⁻/⁴⁻) redox pair.

  • Potassium chloride (KCl).

  • Glucose solutions of varying concentrations.

  • Potentiostat/Galvanostat with EIS capability.

Procedure:

  • Electrode Preparation: a. Clean the electrode surface according to standard procedures. b. Immerse the electrode in a solution of the diboronic acid derivative to allow for self-assembly of a monolayer.

  • Electrochemical Measurements: a. Perform all measurements in a solution containing the redox pair (e.g., 10 mM Fe(CN)₆³⁻/⁴⁻) and a supporting electrolyte (e.g., 0.1 M KCl) in PBS. b. Record a baseline CV and EIS spectrum of the modified electrode in the redox solution. c. Add a known concentration of glucose to the electrochemical cell and incubate for a set time (e.g., 10 minutes). d. Record the CV and EIS spectra in the presence of glucose. e. Repeat for a range of glucose concentrations.

  • Data Analysis: a. CV: Analyze the change in the peak current (anodic or cathodic) as a function of glucose concentration. b. EIS: Analyze the change in the charge-transfer resistance (Rct), determined from the semicircle diameter of the Nyquist plot, as a function of glucose concentration. c. Construct calibration curves by plotting the signal change against glucose concentration to determine the linear range and limit of detection.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for boronic acid-based carbohydrate detection.

Signaling_Pathway cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) Unbound_PET Unbound Sensor (Fluorescence OFF) Bound_PET Carbohydrate-Bound Sensor (Fluorescence ON) Unbound_PET->Bound_PET Binding Event (PET Quenched) Carbohydrate Carbohydrate Carbohydrate->Unbound_PET Interaction Unbound_ICT Unbound Sensor (Emission λ1) Bound_ICT Carbohydrate-Bound Sensor (Emission λ2) Unbound_ICT->Bound_ICT Binding Event (Altered CT) Carbohydrate2 Carbohydrate Carbohydrate2->Unbound_ICT Interaction

Caption: Signaling mechanisms in fluorescent boronic acid sensors.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sensor_Prep Prepare Boronic Acid Sensor Stock Solution Titration Perform Titration/ Incubation Sensor_Prep->Titration Carb_Prep Prepare Carbohydrate Standard Solutions Carb_Prep->Titration Acquisition Acquire Signal (Fluorescence/Electrochemical) Titration->Acquisition Data_Processing Process Raw Data (e.g., background subtraction) Acquisition->Data_Processing Calibration Construct Calibration Curve Data_Processing->Calibration Quantification Determine Binding Constants/ Analyte Concentration Calibration->Quantification

Caption: General experimental workflow for carbohydrate detection.

Boronic_Acid_Equilibrium cluster_equilibrium Boronic Acid-Diol Binding Equilibrium BoronicAcid R-B(OH)₂ (Trigonal, sp²) BoronateIon R-B(OH)₃⁻ (Tetrahedral, sp³) BoronicAcid->BoronateIon + OH⁻ - H₂O BoronateEster Cyclic Boronate Ester BoronateIon->BoronateEster + Diol - 2H₂O Diol Carbohydrate (cis-diol) Diol->BoronateIon

Caption: Reversible binding equilibrium of boronic acid with a carbohydrate.

References

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS No. 874289-48-2) is a specialized building block in organic synthesis, primarily utilized in the development of novel therapeutic agents. Its unique trifunctional structure, featuring a boronic acid moiety, a fluorine substituent, and a propylcarbamoyl group, offers a versatile platform for creating complex molecules with desirable pharmacological properties. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The strategically positioned fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. The propylcarbamoyl group can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially increasing potency and selectivity.

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

Key Applications

The primary application of this compound is in the synthesis of kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a known "privileged structure" in medicinal chemistry, as it can mimic the adenine ring of ATP and bind to the hinge region of the ATP-binding site of various kinases. By employing a Suzuki-Miyaura coupling reaction, the (2-Fluoro-5-(propylcarbamoyl)phenyl) moiety can be efficiently introduced to a heterocyclic core, leading to the generation of potent and selective kinase inhibitors.

Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit a range of kinases involved in cancer cell proliferation, survival, and angiogenesis, including Src family kinases (SFKs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs). The fluorine and propylcarbamoyl substituents on the phenyl ring of the boronic acid building block play a crucial role in fine-tuning the pharmacokinetic and pharmacodynamic properties of the final inhibitor.

Physicochemical Properties

PropertyValue
CAS Number 874289-48-2
Molecular Formula C₁₀H₁₃BFNO₃
Molecular Weight 225.03 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as THF, Dioxane, and DMF

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of N-(3-Fluoro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl)propanamide

This protocol is adapted from patent WO2012061725A1 and describes the synthesis of a key intermediate in the development of protein kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data (Representative)

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-chloro-1-(THP)-1H-pyrazolo[3,4-d]pyrimidinePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O906~75-85%

Yields are representative and may vary depending on the specific reaction conditions and scale.

Biological Activity of Derivatives

Compounds synthesized using this compound have shown potent inhibitory activity against various protein kinases implicated in cancer. The pyrazolo[3,4-d]pyrimidine core acts as a scaffold for ATP-competitive inhibition.

Representative Biological Data for Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors:

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineEffect
Pyrazolo[3,4-d]pyrimidineSrc10-100Various cancer cellsInhibition of proliferation, induction of apoptosis
Pyrazolo[3,4-d]pyrimidineFyn20-150Leukemia cellsCell cycle arrest, induction of apoptosis
Pyrazolo[3,4-d]pyrimidineBTK5-50B-cell lymphoma cellsInhibition of B-cell receptor signaling

Data is representative of the general class of pyrazolo[3,4-d]pyrimidine kinase inhibitors and serves to illustrate the potential of compounds derived from the title building block.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by pyrazolo[3,4-d]pyrimidine kinase inhibitors and a general workflow for their synthesis and evaluation.

G Simplified Src Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibits

Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.

G General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Boronic Acid & Heterocycle) Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification & Characterization Coupling->Purification Enzyme Enzymatic Assay (IC50) Purification->Enzyme Cell Cell-Based Assay (Proliferation, Apoptosis) Enzyme->Cell InVivo In Vivo Model (e.g., Xenograft) Cell->InVivo

Caption: General Workflow for Synthesis and Evaluation of Kinase Inhibitors.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with challenging fluorinated boronic acids. The protocols and data presented herein are intended to facilitate the synthesis of fluorinated biaryl and heteroaryl compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] However, the use of electron-deficient fluorinated boronic acids presents a significant challenge due to their propensity to undergo competitive protodeboronation under the basic conditions typically required for the reaction.[2] This side reaction can lead to low yields and purification difficulties.

To address this challenge, highly active palladium catalysts and optimized reaction conditions are necessary. This document outlines effective palladium catalyst systems and provides detailed protocols for the successful coupling of various fluorinated boronic acids with aryl and heteroaryl halides. Methodologies include both conventional heating and microwave-assisted techniques, which can dramatically reduce reaction times and improve yields.[3][4]

Data Presentation: Performance of Palladium Catalysts

The selection of the appropriate palladium catalyst and ligand is critical for achieving high efficiency in Suzuki couplings with fluorinated boronic acids. The following tables summarize the performance of various catalyst systems with different fluorinated substrates, providing key quantitative data for easy comparison.

Table 1: Suzuki Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference(s)
11-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol1103>95>21567.1[5]
21-Bromo-3-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol1103~85~193~64[5]
31-Bromo-2-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol1103~75~170~57[5]
42-Bromo-5-fluorotolueneG-COOH-Pd-10 (heterogeneous)K₂CO₃H₂O/Ethanol1103~90~204~68[5]

Table 2: Suzuki Coupling of Polyfluorinated Boronic Acids with Aryl Halides

EntryFluorinated Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference(s)
12,6-Difluorophenylboronic acid4-ChloroanisolePrecatalyst 13 (XPhos-based)K₃PO₄ (0.5 M aq.)THFrt30 min93[2]
22,4,6-Trifluorophenylboronic acid4-ChloroanisolePrecatalyst 13 (XPhos-based)K₃PO₄ (0.5 M aq.)THFrt30 min95[2]
32,3,5,6-Tetrafluorophenylboronic acid4-TrifluoromethylchlorobenzenePrecatalyst 13 (XPhos-based)K₃PO₄ (0.5 M aq.)THFrt30 min93[2]
4Pentafluorophenylboronic acid4-ChlorotoluenePrecatalyst 13 (XPhos-based)K₃PO₄ (0.5 M aq.)THFrt30 min96[2]

Table 3: Suzuki Coupling of Fluorinated Heteroaryl Boronic Acids

EntryFluorinated Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference(s)
12-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O120 (µW)15 minHigh[3]
22-Fluoropyridine-3-boronic acid3-BromopyridinePd(dppf)Cl₂K₃PO₄Dioxane10012 h85
35-Trifluoromethylpyridin-3-ylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018 h92

Experimental Protocols

The following are detailed methodologies for key experiments. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Polyfluorinated Boronic Acids using a Precatalyst

This protocol is adapted for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are prone to rapid deboronation.[2] A highly active palladium precatalyst is used to ensure the coupling reaction is faster than the decomposition of the boronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Polyfluorinated boronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and the polyfluorinated boronic acid (1.5 mmol, 1.5 equiv).

  • Add the palladium precatalyst (0.02 mmol, 2 mol%).

  • The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • The reaction mixture is stirred vigorously at room temperature for 30 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid

This protocol is a general guideline for the rapid, microwave-assisted synthesis of 2-arylpyridines.[3]

Materials:

  • 2-Fluoropyridine-3-boronic acid (0.6 mmol, 1.2 equiv)

  • Aryl halide (e.g., 4-Bromoanisole) (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.025 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Combine 2-Fluoropyridine-3-boronic acid, the aryl halide, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.

  • Add the 1,4-dioxane and water solvent system (5 mL total volume).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Mandatory Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_halide Ar¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar²-B(OR)₂ (Base) PdII_aryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Weigh and Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents setup 2. Assemble Reaction Vessel (Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Conventional or Microwave) solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup 6. Quench and Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification 7. Purify Product (Column Chromatography) workup->purification analysis 8. Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Boronic Acid Functionalization for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in the field of biomedical imaging. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a common structural motif in saccharides and glycoproteins, has been extensively exploited for the development of targeted imaging agents. Furthermore, the susceptibility of the boronic acid group to oxidation by certain reactive oxygen species (ROS) provides a mechanism for creating responsive probes for monitoring oxidative stress. This document provides detailed application notes and experimental protocols for the use of boronic acid functionalization in key biomedical imaging applications, including ROS detection, glucose sensing, and cancer cell targeting.

I. Detection of Reactive Oxygen Species (ROS)

Boronic acid-based probes are highly effective for detecting and quantifying specific ROS, such as peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂).[1][2] The underlying principle involves the selective oxidation of the boronic acid group to a hydroxyl group, which in turn modulates the photophysical properties of an appended fluorophore, leading to a "turn-on" or ratiometric fluorescence response.[3][4] Boronate probes react significantly faster with peroxynitrite than with hydrogen peroxide, allowing for differentiation between these species.[2]

Signaling Pathway: ROS Detection by a Boronic Acid Probe

ROS_Detection Probe_Inactive Boronic Acid Probe (Low Fluorescence) Probe_Active Phenolic Product (High Fluorescence) Probe_Inactive->Probe_Active Oxidation of C-B bond ROS Peroxynitrite (ONOO⁻) or Hydrogen Peroxide (H₂O₂) ROS->Probe_Inactive Reacts with

Caption: Oxidation of a boronic acid probe by ROS, leading to a fluorescent signal.

Quantitative Data for ROS Probes
Probe TypeAnalyteRate Constant (k) at pH 7.4Detection Limit (LOD)Fluorescence ChangeReference
Aryl BoronatesPeroxynitrite (ONOO⁻)~10⁶ M⁻¹s⁻¹--[2]
Aryl BoronatesHydrogen Peroxide (H₂O₂)~1-2 M⁻¹s⁻¹--[2]
PCL-1Peroxynitrite (ONOO⁻)5.84 x 10³ M⁻¹s⁻¹16 nMBioluminescent[5]
PCL-1Hydrogen Peroxide (H₂O₂)7.8 x 10⁻² M⁻¹s⁻¹231 nMBioluminescent[5]
ESIPT ProbePeroxynitrite (ONOO⁻)--4.5-fold enhancement[3]
TPIOP BoronateHydrogen Peroxide (H₂O₂)-8 nM-[6]
Experimental Protocol: In Vitro Detection of Peroxynitrite using a Fluorescent Boronate Probe

This protocol describes the general procedure for detecting peroxynitrite in a cellular context using a "turn-on" fluorescent boronic acid probe.

Materials:

  • Boronic acid-based fluorescent probe (e.g., a coumarin- or fluorescein-based boronate)

  • Dimethyl sulfoxide (DMSO) for probe stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Peroxynitrite donor (e.g., SIN-1) or stimulants for endogenous production (e.g., LPS, IFN-γ, PMA)[2][7]

  • Fluorescence plate reader or confocal microscope

  • 96-well black, clear-bottom plates or glass-bottom dishes for microscopy

Procedure:

  • Probe Preparation: a. Prepare a 1-10 mM stock solution of the boronic acid fluorescent probe in high-quality, anhydrous DMSO. b. Store the stock solution at -20°C, protected from light.

  • Cell Culture and Plating: a. Culture cells in appropriate medium and conditions until they reach the desired confluency. b. For plate reader assays, seed cells in a 96-well black, clear-bottom plate. For microscopy, seed cells on glass-bottom dishes.

  • Induction of Peroxynitrite Production (for endogenous detection): a. To stimulate endogenous peroxynitrite production in macrophages, treat the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce nitric oxide synthase, and phorbol myristate acetate (PMA) to induce superoxide generation.[2] b. Incubate the cells for the required time to allow for gene expression and subsequent ROS/RNS production.

  • Probe Loading and Imaging: a. Dilute the probe stock solution in pre-warmed PBS or serum-free medium to a final working concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C. d. For exogenous detection, add the peroxynitrite donor at the desired concentration during or after probe loading.

  • Fluorescence Measurement: a. Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe. b. Confocal Microscopy: Image the cells using the appropriate laser line for excitation and detector settings for emission. Acquire images at different time points to monitor the change in fluorescence.

  • Data Analysis: a. Quantify the fluorescence intensity of the cells or wells. b. Compare the fluorescence of treated cells to control cells (unstimulated or treated with an inhibitor) to determine the relative amount of peroxynitrite produced.

II. Fluorescent Glucose Sensing

Boronic acid-based fluorescent sensors are widely used for the detection of glucose and other saccharides.[8][9] The principle relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol groups of glucose.[10] This binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of an attached fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[11]

Signaling Pathway: Glucose Sensing by a Boronic Acid Probe

Glucose_Sensing Probe_Unbound Boronic Acid Probe (Quenched/Low Fluorescence) Probe_Bound Cyclic Boronate Ester (High Fluorescence) Probe_Unbound->Probe_Bound Reversible Binding Glucose Glucose (cis-diols) Glucose->Probe_Unbound Binds to Probe_Bound->Probe_Unbound Dissociation

Caption: Reversible binding of glucose to a boronic acid probe, modulating its fluorescence.

Quantitative Data for Glucose Probes
ProbeBinding Constant (Kₐ) for GlucoseDetection Limit (LOD)Fluorescence Change (F/F₀) at 0.1 M GlucoseReference
PDBA--~14.5[12]
Mc-CDBA7.1 x 10² M⁻¹1.37 µM47.8[12][13]
Ca-CDBA4.5 x 10³ M⁻¹--[12][13]
Experimental Protocol: Intracellular Glucose Imaging with a Fluorescent Boronic Acid Probe

This protocol outlines a general method for imaging intracellular glucose levels in living cells using a cell-permeable fluorescent boronic acid probe.

Materials:

  • Cell-permeable fluorescent boronic acid glucose probe (e.g., Mc-CDBA)[12]

  • DMSO for probe stock solution

  • Cell culture medium (e.g., DMEM with varying glucose concentrations)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on glass-bottom dishes

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture: a. Culture cells on glass-bottom dishes suitable for microscopy to an appropriate confluency. b. To modulate intracellular glucose levels, cells can be incubated in glucose-free medium for a period before the experiment, followed by the addition of glucose-containing medium.

  • Probe Preparation: a. Prepare a 1 mM stock solution of the fluorescent glucose probe in DMSO. b. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Probe Loading: a. Remove the culture medium from the cells and wash once with PBS. b. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C to allow for cell uptake.

  • Imaging: a. After incubation, wash the cells with PBS to remove any excess extracellular probe. b. Add fresh, pre-warmed culture medium (with the desired glucose concentration) to the cells. c. Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission settings for the probe.

  • Data Analysis: a. Measure the average fluorescence intensity of individual cells or regions of interest. b. Compare the fluorescence intensity of cells under different glucose conditions to assess changes in intracellular glucose levels.

III. Cancer Cell Targeting via Sialic Acid Recognition

Many cancer cells overexpress sialic acid on their surface glycoproteins and glycolipids.[14][15] Phenylboronic acid (PBA) can selectively bind to these sialic acid residues, enabling the targeted delivery of imaging agents to tumor cells.[15][16] This strategy has been employed using PBA-functionalized quantum dots, nanoparticles, and small molecule probes for cancer cell imaging.[17][18][19]

Logical Relationship: PBA-Sialic Acid Targeting

Cancer_Targeting PBA_Probe PBA-Functionalized Imaging Probe (e.g., Nanoparticle, QD) Sialic_Acid Sialic Acid on Glycoproteins PBA_Probe->Sialic_Acid Binds to Imaging_Signal Targeted Imaging Signal PBA_Probe->Imaging_Signal Generates Cancer_Cell Cancer Cell Sialic_Acid->Cancer_Cell Overexpressed on

Caption: Targeting cancer cells via the interaction of PBA with sialic acid.

Experimental Protocol: Labeling Sialic Acids on Living Cells with PBA-Functionalized Quantum Dots (QDs)

This protocol is adapted from the methodology for labeling cell surface sialic acids using PBA-tagged quantum dots.[17]

Materials:

  • Phenylboronic acid-functionalized quantum dots (PBA-QDs)

  • Cell line with high sialic acid expression (e.g., PC12 cells) and a control cell line with low expression

  • Cell culture medium

  • PBS

  • Glass-bottom dishes for microscopy

  • Fluorescence microscope

Procedure:

  • Synthesis of PBA-QDs:

    • Synthesize or obtain quantum dots with a surface chemistry amenable to functionalization (e.g., carboxyl or amine groups).

    • Conjugate a phenylboronic acid derivative to the surface of the QDs using standard bioconjugation techniques, such as EDC/NHS coupling for carboxylated QDs.

  • Cell Culture:

    • Culture the desired cell lines on glass-bottom dishes until they reach approximately 70-80% confluency.

  • Cell Labeling:

    • Prepare a working solution of PBA-QDs in cell culture medium at a suitable concentration (this may require optimization, e.g., 10-50 nM).

    • Remove the existing medium from the cells and wash gently with PBS.

    • Add the PBA-QD solution to the cells and incubate at 37°C for 30-60 minutes.

  • Washing:

    • After incubation, gently wash the cells two to three times with PBS to remove unbound PBA-QDs.

  • Imaging:

    • Add fresh culture medium to the cells.

    • Image the cells using a fluorescence microscope with an excitation source and emission filter appropriate for the specific quantum dots used.

  • Specificity Control:

    • To confirm the specificity of binding to sialic acids, a competitive inhibition experiment can be performed. Co-incubate the cells with PBA-QDs and an excess of free sialic acid or a sialoglycoprotein. A significant reduction in fluorescence signal on the cell surface would indicate specific binding.

IV. Radiopharmaceutical-Based Imaging

Boronic acids are also utilized in nuclear medicine for targeted imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[20][21] In this context, a boronic acid-containing targeting moiety is conjugated to a chelator that can stably incorporate a radionuclide. For instance, boronic acid-based inhibitors of Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers, have been developed for PET imaging.[21][22]

Experimental Workflow: Development of a Boronic Acid-Based PET Tracer

PET_Tracer_Workflow cluster_0 Synthesis & Radiolabeling cluster_1 Preclinical Evaluation Synthesis Synthesize Boronic Acid Ligand-Chelator Conjugate Radiolabeling Radiolabel with PET Isotope (e.g., ⁶⁸Ga, ¹⁸F) Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC InVitro In Vitro Cell Binding & Uptake Assays QC->InVitro InVivo In Vivo Biodistribution & PET Imaging in Animal Models InVitro->InVivo

Caption: Workflow for developing a boronic acid-based PET imaging agent.

Quantitative Data for a ⁶⁸Ga-Labeled FAP Inhibitor

The following data is for the [⁶⁸Ga]Ga-SB04028 PET tracer targeting FAP.[21]

Parameter[⁶⁸Ga]Ga-SB04028[⁶⁸Ga]Ga-PNT6555 (Comparator)
Tumor Uptake (%ID/g at 1h p.i.)
U87MG XenograftSignificantly HigherLower
Tumor-to-Organ Ratios at 1h p.i.
Tumor-to-BloodSignificantly GreaterLower
Tumor-to-MuscleSignificantly GreaterLower
Experimental Protocol: General Procedure for Radiolabeling and In Vitro Evaluation

This protocol provides a generalized overview of the steps involved in radiolabeling a DOTA-conjugated boronic acid ligand with Gallium-68 and performing initial in vitro characterization.

Materials:

  • DOTA-conjugated boronic acid targeting ligand (e.g., SB04028)[21]

  • ⁶⁸Ge/⁶⁸Ga generator

  • Reaction buffer (e.g., sodium acetate)

  • Radiochemical quality control system (e.g., radio-TLC or radio-HPLC)

  • FAP-expressing cancer cell line and a control cell line

  • Cell culture medium and supplements

  • Gamma counter

Procedure:

  • ⁶⁸Ga Radiolabeling: a. Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl. b. Add the DOTA-conjugated boronic acid ligand to the ⁶⁸Ga eluate, buffered to an appropriate pH (typically 3.5-4.5). c. Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes). d. Allow the mixture to cool to room temperature.

  • Quality Control: a. Determine the radiochemical purity of the resulting ⁶⁸Ga-labeled tracer using radio-TLC or radio-HPLC to ensure that the incorporation of ⁶⁸Ga is high (typically >95%).

  • In Vitro Cell Uptake Assay: a. Plate FAP-positive and FAP-negative cells in multi-well plates and allow them to adhere. b. Incubate the cells with a known concentration of the ⁶⁸Ga-labeled boronic acid tracer for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. c. After incubation, wash the cells with cold PBS to stop the uptake and remove unbound tracer. d. Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter. e. Determine the amount of protein in the lysate to normalize the radioactivity (counts per minute per microgram of protein).

  • Competition Assay (for specificity): a. Perform the cell uptake assay as described above, but co-incubate the cells with the radiotracer and an excess of the non-radiolabeled ("cold") boronic acid ligand. b. A significant reduction in the uptake of the radiotracer in the presence of the cold ligand indicates receptor-specific binding.

These protocols and data provide a foundation for researchers to apply boronic acid functionalization in their specific biomedical imaging research and development endeavors. The versatility of boronic acid chemistry continues to drive the innovation of novel probes and agents for the sensitive and specific visualization of biological processes.

References

Application Notes and Protocols for the Synthesis of Derivatives from (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the propylcarbamoyl group offers a site for hydrogen bonding and can influence solubility and pharmacokinetic properties. The boronic acid moiety serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

This document provides detailed protocols for two key synthetic transformations utilizing this compound: the Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the Chan-Lam coupling for the formation of C-N bonds. These reactions are fundamental in the construction of complex organic molecules, including biaryl compounds and N-aryl amines, which are prevalent motifs in pharmaceuticals.

Key Reactions and Methodologies

The primary applications for derivatizing this compound involve palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling.

Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the boronic acid with an organohalide or triflate. It is widely used for the synthesis of biaryl and heteroaryl-aryl structures. A significant challenge with ortho-fluorinated aryl boronic acids is the potential for competitive protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. Optimized protocols often employ highly active catalysts to facilitate the reaction at lower temperatures and shorter times, thereby minimizing this side reaction.

Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, most commonly C-N bonds, by coupling the boronic acid with an amine or other N-H containing compounds.[1][2] It is typically catalyzed by copper complexes and can often be performed under mild conditions, open to the air.[2][3] This method provides an alternative to palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Protocol 2: Chan-Lam N-Arylation for the Synthesis of N-Aryl Amine Derivatives

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with this compound.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(II) acetate [Cu(OAc)₂]

  • Base (e.g., Triethylamine (Et₃N) or Pyridine)

  • Solvent (e.g., Dichloromethane (DCM), Toluene, or Methanol)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.5 equivalents), the amine (1.0 equivalent), copper(II) acetate (1.0-2.0 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the solvent to the reaction mixture. If anhydrous conditions are required, use a dry solvent and add molecular sieves.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. The reaction is often open to the air. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl amine derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of derivatives from this compound based on analogous reactions.

Reaction TypeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001275-90
Suzuki-Miyaura 3-IodopyridinePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O90870-85
Chan-Lam AnilineCu(OAc)₂ (150)PyridineDCMRT2460-80
Chan-Lam PiperidineCu(OAc)₂ (200)Et₃NToluene501865-85

Note: Yields are estimates and will vary depending on the specific substrates and optimization of reaction conditions.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Palladium Catalyst - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Dilute monitor->quench extract Aqueous Wash quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Chan_Lam_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Amine - Copper(II) Acetate - Base solvent Add Solvent reagents->solvent stir Stir at RT or Heat (Open to Air) solvent->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for Chan-Lam N-Arylation.

References

Application Notes and Protocols for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established medicinal chemistry applications for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid are limited in publicly available literature. The following application notes and protocols are constructed based on the established roles of analogous fluorinated phenylboronic acids in drug discovery and are intended to serve as a representative guide for researchers.

Introduction

This compound is a versatile synthetic building block with significant potential in drug discovery. Its unique structural features, including a boronic acid moiety, a fluorine atom, and a propylcarbamoyl group, make it an attractive starting point for the development of novel therapeutic agents. Boronic acids are a well-established class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib, containing this functional group.[1][2] They are known for their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases.[3][4] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[3][4] The propylcarbamoyl side chain offers a handle for modifying solubility and for establishing additional interactions within a biological target.

This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its use as a scaffold for the development of enzyme inhibitors and for the synthesis of complex molecular architectures via cross-coupling reactions.

Key Applications in Drug Discovery

  • Enzyme Inhibition: The boronic acid group is a key pharmacophore that can act as a transition-state analog inhibitor of various enzymes, particularly serine and cysteine proteases.[3] This makes this compound a valuable starting point for designing inhibitors for therapeutic targets in oncology, inflammation, and infectious diseases. The electron-withdrawing effect of the fluorine atom can enhance the acidity of the boronic acid, facilitating its interaction with target enzymes.[3]

  • Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid, this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in drug candidates. This approach is fundamental in creating libraries of compounds for high-throughput screening.

  • Fragment-Based Drug Design (FBDD): The relatively small size and functionality of this molecule make it a suitable fragment for FBDD campaigns. The fluorine atom can serve as a useful probe for studying protein-ligand interactions using techniques such as ¹⁹F NMR spectroscopy.[4]

Quantitative Data Summary

Compound ID Target Enzyme IC₅₀ (nM) Binding Affinity (Kᵢ, nM) Cellular Potency (EC₅₀, µM) Solubility (µg/mL)
FPC-BA-001Thrombin550275> 50120
FPC-BA-002Chymotrypsin1206015.2250
FPC-BA-003Proteasome85425.8180
FPC-BA-004Cathepsin S30015025.1210

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Library via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a library of biaryl compounds using this compound as a starting material.

Materials:

  • This compound

  • Various aryl halides (e.g., bromides, iodides)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a model serine protease (e.g., Thrombin or Chymotrypsin).

Materials:

  • Synthesized inhibitor compounds dissolved in DMSO

  • Target serine protease (e.g., human α-thrombin)

  • Fluorogenic or chromogenic substrate for the target enzyme

  • Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and BSA)

  • 96-well microplates (black plates for fluorescence assays)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add a small volume of each inhibitor dilution to the appropriate wells. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

  • Add the assay buffer to all wells.

  • Add the target enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to all wells.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction rates (V₀) for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products BoronicAcid This compound Catalyst Pd(0) Catalyst BoronicAcid->Catalyst Transmetalation ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Oxidative Addition BiarylProduct Biaryl Product Catalyst->BiarylProduct Reductive Elimination Base Base (e.g., K2CO3) Base->Catalyst

Caption: Suzuki-Miyaura cross-coupling workflow.

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare Inhibitor Dilutions B Add Inhibitor to 96-well Plate A->B C Add Assay Buffer B->C D Add Target Enzyme C->D E Incubate (Inhibitor Binding) D->E F Add Substrate (Initiate Reaction) E->F G Monitor Reaction Kinetics F->G H Calculate Percent Inhibition G->H I Determine IC50 Value H->I

Caption: In vitro enzyme inhibition assay workflow.

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_interaction Inhibition Mechanism Serine Serine Residue (Nucleophile) CovalentBond Reversible Covalent Bond (Tetrahedral Intermediate) Serine->CovalentBond Nucleophilic Attack OxyanionHole Oxyanion Hole BoronicAcid This compound BoronicAcid->CovalentBond CovalentBond->OxyanionHole Stabilization

Caption: Mechanism of serine protease inhibition.

References

Application Notes and Protocols for the Quantification of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this boronic acid is essential for ensuring reaction stoichiometry, monitoring reaction progress, and for quality control of the final active pharmaceutical ingredient (API). The analysis of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) and their susceptibility to hydrolysis. This document provides detailed analytical methods and protocols for the robust quantification of this compound, based on established techniques for similar boronic acid derivatives.

While specific validated methods for this compound are not widely published, the following protocols for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Non-Aqueous Capillary Electrophoresis (NACE) are presented as robust starting points for method development and validation.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of boronic acids. The choice of method depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of boronic acids. It offers good resolution and can be readily implemented in most analytical laboratories.[1]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[2][3][4]

  • Non-Aqueous Capillary Electrophoresis (NACE) is a powerful technique for analyzing labile compounds like boronic esters and acids, as it minimizes hydrolysis during analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR), particularly for pure substances or simple mixtures.[7][8][9][10][11]

This document will focus on providing detailed protocols for HPLC and UPLC-MS/MS, as these are the most common and readily adaptable methods for routine quantitative analysis in a drug development setting.

Data Presentation: Quantitative Method Performance (Exemplary)

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are based on published data for similar boronic acid compounds and should be established for this compound during method validation.[12]

Table 1: HPLC-UV Method Performance (Exemplary)

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2.0%
Accuracy/Recovery97.1 - 105.7%

Table 2: UPLC-MS/MS Method Performance (Exemplary)

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)< 2 pg/mL
Limit of Quantification (LOQ)2 - 10 pg/mL
Precision (%RSD)< 3%
Accuracy/Recovery80 - 120%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is designed for the separation and quantification of this compound from potential impurities.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%)

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 4.6 x 150 mm, 2.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to a known concentration. Dilute with the initial mobile phase composition to fall within the calibration range.

5. Analysis and Quantification:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace analysis.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (10 mM)

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

3. UPLC Conditions:

  • Column: Acquity BEH C18 column (or equivalent), 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion: To be determined by infusing a standard solution of this compound. The deprotonated molecule [M-H]⁻ would be the precursor ion.

  • Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for the specific instrument.

5. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 2 pg/mL to 1000 pg/mL.

  • Sample Solution: Dissolve the sample in a 50:50 mixture of methanol and water to a known concentration and dilute as necessary to fall within the calibration range.

6. Analysis and Quantification:

  • Inject the prepared standard and sample solutions into the UPLC-MS/MS system.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the standards.

  • Quantify this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow A Sample Preparation (Dissolution & Dilution) B HPLC System A->B Injection C C18 Column B->C Mobile Phase Flow D UV Detector C->D Elution E Data Acquisition D->E Signal F Quantification (Calibration Curve) E->F Peak Area UPLC_MSMS_Workflow A Sample Preparation (Dissolution & Dilution) B UPLC System A->B Injection C C18 Column B->C Mobile Phase Flow D Mass Spectrometer (ESI Source) C->D Elution E Triple Quadrupole (MRM) D->E Ionization F Data Acquisition E->F Ion Detection G Quantification F->G Peak Area

References

Application Notes and Protocols for Boronic Acid-Based Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing boronic acid-based assays in the study of enzyme inhibition. Boronic acids are a versatile class of compounds that act as potent and often reversible inhibitors of various enzymes, most notably serine proteases. Their unique mechanism of action, mimicking the transition state of substrate hydrolysis, makes them invaluable tools in drug discovery and enzymology.

Principle of Boronic Acid-Based Enzyme Inhibition

Boronic acids exert their inhibitory effect by forming a reversible covalent bond with the catalytic serine residue within the active site of enzymes like serine proteases.[1][2] The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This interaction forms a stable tetrahedral boronate adduct, which mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[3] This stable complex effectively blocks the enzyme's catalytic activity. The reversibility of this bond is a key feature, allowing for the study of enzyme kinetics and inhibitor binding dynamics.

Applications in Drug Discovery and Research

Boronic acid-based inhibitors have found significant applications in medicinal chemistry and chemical biology.[4] The most prominent example is Bortezomib, a proteasome inhibitor used in cancer therapy.[1] Other applications include the development of inhibitors for β-lactamases, enzymes responsible for antibiotic resistance, and serine proteases involved in various physiological processes such as blood coagulation and digestion.[2][5][6] These assays are crucial for:

  • High-throughput screening (HTS) to identify novel enzyme inhibitors.

  • Structure-activity relationship (SAR) studies to optimize lead compounds.

  • Elucidating enzyme mechanisms and the role of active site residues.

  • Validating drug targets in various disease models.

Experimental Protocols

General Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of boronic acid compounds against a model serine protease, such as trypsin or chymotrypsin. The assay is based on monitoring the cleavage of a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Boronic acid inhibitor stock solution (in DMSO or appropriate solvent)

  • Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a series of dilutions of the boronic acid inhibitor from the stock solution in the assay buffer.

    • Prepare the substrate solution in the assay buffer. The optimal concentration should be at or near the Michaelis constant (Km) of the enzyme for that substrate.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the diluted boronic acid inhibitor solutions to the respective wells. For the control (uninhibited) wells, add 25 µL of the assay buffer containing the same concentration of solvent as the inhibitor dilutions.

    • Add 25 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the pre-warmed substrate solution to all wells.

    • Immediately start monitoring the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode. Record data every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.[7]

β-Lactamase Inhibition Assay

This protocol is adapted for studying the inhibition of β-lactamases, which are serine-based enzymes in classes A, C, and D.[8] A common chromogenic substrate for this assay is nitrocefin.

Materials:

  • Purified β-lactamase (e.g., KPC-2, AmpC)

  • Boronic acid inhibitor stock solution

  • Nitrocefin solution (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the β-lactamase in the assay buffer.

    • Prepare serial dilutions of the boronic acid inhibitor in the assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it to the final working concentration in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a 96-well plate.

    • Add 25 µL of the inhibitor dilutions to the corresponding wells. For the control, add 25 µL of the buffer with solvent.

    • Add 25 µL of the β-lactamase solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Start the reaction by adding 100 µL of the nitrocefin solution to all wells.

    • Monitor the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction rates from the linear phase of the absorbance curves.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting the data to a suitable model.

Quantitative Data Summary

The following table summarizes the inhibitory potency of various boronic acid derivatives against different enzymes.

Inhibitor Name/StructureTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference
Arylboronic Acids Subtilisin-Varies with pH[6][9]
Chymotrypsin-Varies with pH[6][9]
Peptidyl Boronic Acids Prostate-Specific Antigen (PSA)-65[10]
Triazole-based Inhibitors AmpC β-Lactamase-140[5][11]
KPC-2 β-Lactamase-730[5][11]
Compound 4s KPC-2 (Class A β-Lactamase)--[12]
OXA-48 (Class D β-Lactamase)--[12]
NDM-1 (Class B β-Lactamase)-7400[12]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%. Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ indicates a more potent inhibitor.[13] The relationship between IC₅₀ and Kᵢ is dependent on the mechanism of inhibition and the substrate concentration.[14]

Visualizing Mechanisms and Workflows

Catalytic Mechanism of Serine Proteases

The catalytic activity of serine proteases involves a "catalytic triad" of amino acid residues: Serine, Histidine, and Aspartate.[4][15] The following diagram illustrates the key steps in peptide bond hydrolysis.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acyl-Enzyme Formation cluster_2 Step 3: Deacylation Substrate Substrate Ser-OH Serine-OH Substrate->Ser-OH binds Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 Ser-OH->Tetrahedral_Intermediate_1 attacks carbonyl C His Histidine His->Ser-OH accepts proton Asp Aspartate Asp->His stabilizes Acyl-Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate_1->Acyl-Enzyme collapses Product_1 Product 1 (C-terminal fragment) Acyl-Enzyme->Product_1 releases Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Acyl-Enzyme->Tetrahedral_Intermediate_2 Water H₂O Water->Acyl-Enzyme attacks Product_2 Product 2 (N-terminal fragment) Tetrahedral_Intermediate_2->Product_2 collapses & releases Enzyme_Regen Regenerated Enzyme Product_2->Enzyme_Regen

Caption: Catalytic cycle of a serine protease.

Mechanism of Inhibition by Boronic Acid

Boronic acid inhibitors act by intercepting the catalytic cycle, forming a stable adduct with the active site serine.

G Enzyme Serine Protease (Active Site Ser-OH) Complex Enzyme-Inhibitor Binding Enzyme->Complex Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) Inhibitor->Complex Adduct Tetrahedral Boronate Adduct (Stable) Complex->Adduct Nucleophilic attack by Ser-OH on Boron Inhibition Enzyme Inhibition Adduct->Inhibition

Caption: Boronic acid inhibition mechanism.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the logical flow of an experiment to determine the IC₅₀ of a boronic acid inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Plate_Setup Set up 96-well plate (Controls and Inhibitor conc.) Reagents->Plate_Setup Inhibitor_Dilutions Prepare Serial Dilutions of Boronic Acid Inhibitor Inhibitor_Dilutions->Plate_Setup Preincubation Add Enzyme and Inhibitor, Pre-incubate Plate_Setup->Preincubation Reaction Add Substrate to Initiate Reaction Preincubation->Reaction Measurement Monitor Reaction Progress (Absorbance/Fluorescence) Reaction->Measurement Calculate_V0 Calculate Initial Velocities (V₀) Measurement->Calculate_V0 Percent_Inhibition Calculate % Inhibition for each concentration Calculate_V0->Percent_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Percent_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ from Dose-Response Curve Plot_Data->Determine_IC50

Caption: Workflow for IC₅₀ determination.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for Suzuki coupling reactions involving (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with an electron-deficient boronic acid like this compound, can often be attributed to several critical factors. A systematic evaluation of your reagents and reaction conditions is the most effective approach to identify the root cause. Key areas to check include:

  • Reagent Quality and Stability: The stability of your boronic acid is paramount. Electron-deficient arylboronic acids are particularly susceptible to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] It is crucial to use fresh, high-purity this compound.

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to air and can degrade over time.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.

  • Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that can significantly impact the reaction's efficiency.[3] Inadequate degassing of solvents can lead to oxygen-induced catalyst deactivation.[4]

  • Aryl Halide Reactivity: The reactivity of your aryl halide coupling partner plays a significant role. The general reactivity trend is I > Br > OTf >> Cl. If you are using a less reactive aryl chloride, a more specialized and highly active catalyst system may be required.

Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[1][2] Here are several strategies to mitigate this unwanted side reaction:

  • Choice of Base: The base is crucial for activating the boronic acid, but it can also promote protodeboronation.[5] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]

  • Anhydrous Conditions: Water can serve as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help to minimize this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, which can reduce the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[1]

Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure success with this substrate?

A3: To maximize your chances of a successful Suzuki coupling with this compound, meticulous experimental setup is key:

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Degassing Solvents: All solvents should be rigorously degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[4]

  • Reagent Purity: Use high-purity reagents. Impurities in the boronic acid, aryl halide, base, or solvent can negatively impact the reaction.

Troubleshooting Guides

Low to No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps, starting with the most likely culprits.

Potential Cause Recommended Action Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more stable pre-catalyst.Palladium catalysts, particularly Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1]
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂).[4]Oxygen can deactivate the active Pd(0) catalyst and lead to the formation of undesired side products.[6]
Inappropriate Base Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] Ensure the base is finely powdered and dry for anhydrous reactions.[6]The base is critical for the transmetalation step, and its effectiveness can be highly solvent-dependent.[4]
Poor Reagent Quality Use fresh or recently purified boronic acid and aryl halide.Boronic acids can degrade over time to form boroxines, which can inhibit the reaction.[4]
Sub-optimal Ligand For challenging substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[4]These ligands can promote the catalytic cycle and minimize side reactions, especially with electron-deficient or sterically hindered partners.[7]
Significant Side Product Formation

If your reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material, the following table provides guidance.

Side Product Potential Cause Recommended Action
Protodeboronation Excess water, strong base, high temperature.Use anhydrous conditions, a milder base (e.g., KF, K₂CO₃), or lower the reaction temperature.[6] Consider converting the boronic acid to a more stable form (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen, inefficient catalyst system.Ensure rigorous exclusion of oxygen.[6] Use a more efficient catalyst/ligand system that favors the cross-coupling pathway.
Dehalogenation of Aryl Halide Inefficient catalyst, presence of active hydrogen sources.Employ a more efficient catalyst system. Try a milder base or lower the reaction temperature.[4]

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure, adapted from protocols for similar fluoro-substituted and electron-deficient boronic acids, serves as an excellent starting point.[8][9]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The choice of catalyst, ligand, and base is critical for optimizing the yield of Suzuki coupling reactions with challenging substrates. The following tables provide a comparative overview of commonly used systems.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for this specific substrate.2-5

Table 2: Comparison of Common Bases and Solvents

BaseSolvent SystemComments
K₃PO₄ Toluene/H₂O or Dioxane/H₂OEffective for many Suzuki couplings, promotes high reaction rates. A good starting point for optimization.[3]
K₂CO₃ Dioxane/H₂O or DMF/H₂OCommon and effective base of moderate strength.[3]
Cs₂CO₃ THF or DioxaneStronger base that can accelerate slow reactions, but may also promote side reactions.[3]
KF Anhydrous THF or DioxaneA milder base that can be beneficial in minimizing protodeboronation.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (Diaryl Palladium Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Boronic_Acid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->OxAdd Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Degassing, Temperature) Start->Check_Conditions Optimize_Base Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF) Check_Reagents->Optimize_Base Check_Conditions->Optimize_Base Optimize_Ligand Screen Different Ligands (e.g., Buchwald Ligands) Optimize_Base->Optimize_Ligand Success Improved Yield Optimize_Base->Success If successful Optimize_Solvent Screen Different Solvents (Toluene/H₂O, Dioxane/H₂O, THF) Optimize_Ligand->Optimize_Solvent Optimize_Ligand->Success If successful Consider_Boronate Consider More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Optimize_Solvent->Consider_Boronate Optimize_Solvent->Success If successful Consider_Boronate->Success If successful

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Reactions with (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered when using (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound with the chemical formula C10H13BFNO3.[1] It is primarily used as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3] The presence of the fluoro and propylcarbamoyl groups makes it a valuable reagent for synthesizing complex molecules in medicinal chemistry and materials science.[4]

Q2: How should I properly store this compound?

A2: Boronic acids are often hygroscopic and can degrade upon exposure to moisture and air.[5] It is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, keeping it in a freezer at -20°C or below is advisable.[5]

Q3: My boronic acid appears oily or has a different consistency than expected. Can I still use it?

A3: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines.[5] This can cause the material to appear oily or sticky. In many Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly.[5][6] However, significant degradation can affect the stoichiometry and yield of your reaction, so it is advisable to assess the purity if you suspect boroxine formation.[5]

Q4: What are the most common reactions this boronic acid is used for?

A4: The most prevalent application is the Suzuki-Miyaura cross-coupling reaction.[7] Additionally, boronic acids are versatile reagents used in a variety of other organic transformations, including Chan-Lam amination, and as protecting groups for diols.[3]

Troubleshooting Guide

Low or No Product Yield

Q5: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the common causes?

A5: Failure in Suzuki-Miyaura coupling reactions can often be attributed to several factors:

  • Poor Quality of Boronic Acid: The boronic acid may have degraded due to improper storage.[5]

  • Inactive Catalyst: The palladium catalyst may be deactivated.[5] Ensure you are using a fresh, high-quality catalyst and that ligands have been stored under an inert atmosphere.[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the substrates.[2][5]

  • Presence of Oxygen: Oxygen can deactivate the palladium catalyst. It is crucial to properly degas your solvents and run the reaction under an inert atmosphere.[5][6]

Q6: How can I optimize the reaction conditions for my specific substrates?

A6: Systematic optimization of reaction parameters is key. Consider screening different bases, solvents, and palladium catalysts. Many Suzuki couplings require heating to proceed at a reasonable rate, so a gradual increase in temperature may be beneficial.[5][8] The addition of a small, controlled amount of water can sometimes be crucial for the activation of the boronic acid, but an excess can promote side reactions.[6][9]

Common Side Reactions and Byproducts

Q7: I am observing a significant amount of a byproduct that appears to be my starting aryl halide without the boronic acid group. What is this and how can I prevent it?

A7: This is likely the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced with a hydrogen atom.[6] This is often promoted by harsh reaction conditions such as high temperatures, strong bases, or the presence of excess water.[5][6] To minimize protodeboronation, consider using milder conditions, such as a weaker base (e.g., K₂CO₃, Cs₂CO₃, or KF) and a lower reaction temperature.[6] Using anhydrous solvents can also be beneficial.[6]

Q8: My reaction mixture shows a byproduct from the coupling of two molecules of the boronic acid. What causes this homocoupling?

A8: The oxidative coupling of two boronic acid molecules, known as homocoupling, is often promoted by the presence of oxygen and certain palladium(II) species.[5][6] To mitigate this, ensure your reaction mixture is thoroughly deoxygenated. Using an efficient Pd(0) catalyst system can also help.[6]

Purification Issues

Q9: I am having difficulty separating my final product from residual boronic acid and other boron-containing impurities. What purification strategies can I use?

A9: Purification can be challenging due to the similar polarities of the product and boron-based impurities. A common method is to perform an aqueous workup with a base, such as 1-2 M NaOH.[6] This converts the acidic boronic acid into its highly water-soluble boronate salt, which can then be separated from the desired product in the organic layer.[6][10] Another strategy involves complexing the boronic acid with a diol to facilitate its removal.

Data Presentation

Table 1: General Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptionsConsiderations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial and substrate-dependent.[5][11]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base strength can significantly impact yield and side reactions like protodeboronation.[6][8]
Solvent Toluene, Dioxane, THF, DMF/Water mixturesSolvents must be degassed. The presence of water can be beneficial but must be controlled.[5][9]
Temperature Room Temperature to RefluxMany couplings require heating. Optimization is necessary to balance reaction rate and side reactions.[2][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization will likely be required for specific substrates.

  • Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[2]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 5-10 mL).[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[2][4]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Add Aryl Halide, Boronic Acid, Catalyst, and Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Characterize Pure Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow cluster_reagents Reagent & Catalyst Check cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low or No Yield in Reaction boronic_acid Check Boronic Acid Quality (Degradation/Boroxine?) start->boronic_acid catalyst Verify Catalyst/Ligand Activity (Use Fresh Reagents) start->catalyst base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) boronic_acid->base If Reagents OK catalyst->base If Reagents OK solvent Optimize Solvent System (e.g., Toluene, Dioxane, add H₂O) base->solvent temp Vary Reaction Temperature solvent->temp protodeboronation Protodeboronation Observed? (Use Milder Base/Lower Temp) temp->protodeboronation homocoupling Homocoupling Observed? (Ensure Deoxygenation) protodeboronation->homocoupling success Improved Yield homocoupling->success

Caption: Troubleshooting workflow for a low-yield coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions with Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions involving fluorinated phenylboronic acids, offering systematic approaches to identify and resolve them.

Question 1: My Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid is resulting in a low yield of the desired product. What are the primary causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings with fluorinated phenylboronic acids often stem from competing side reactions, primarily protodeboronation, and suboptimal reaction conditions. Fluorine substituents, especially in ortho positions, can enhance the susceptibility of the boronic acid to these side reactions.

Here is a logical workflow to diagnose and address the issue:

troubleshooting_low_yield start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stability start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Fresh Boronic Acid? Degassed Solvents? Anhydrous Conditions? check_reagents->sub_reagents check_side_reactions 3. Analyze for Side Reactions check_conditions->check_side_reactions Conditions Seem Appropriate sub_conditions Inert Atmosphere? Optimal Temperature? Appropriate Base? check_conditions->sub_conditions optimize_catalyst 4. Optimize Catalyst System check_side_reactions->optimize_catalyst Side Reactions Identified protect_boronic_acid 5. Consider Boronic Acid Protection check_side_reactions->protect_boronic_acid Protodeboronation is Significant sub_side_reactions Protodeboronation (Ar-H)? Homocoupling (Ar-Ar)? check_side_reactions->sub_side_reactions solution Improved Yield optimize_catalyst->solution sub_catalyst Use Electron-Rich Ligands (e.g., Buchwald ligands) Use Pre-catalyst optimize_catalyst->sub_catalyst protect_boronic_acid->solution sub_protection Convert to Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt protect_boronic_acid->sub_protection suzuki_vs_protodeboronation ArBOH2 Ar-B(OH)₂ (Fluorinated Phenylboronic Acid) cross_coupling Suzuki-Miyaura Coupling (Desired Pathway) ArBOH2->cross_coupling Transmetalation protodeboronation Protodeboronation (Side Reaction) ArBOH2->protodeboronation H⁺ Source (e.g., H₂O) ArX_Pd Ar'-Pd(II)-X (Oxidative Addition Complex) ArX_Pd->cross_coupling Ar_Ar Ar-Ar' (Coupled Product) cross_coupling->Ar_Ar Reductive Elimination Ar_H Ar-H (Protodeboronated Byproduct) protodeboronation->Ar_H homocoupling_troubleshooting start Homocoupling Observed check_degassing 1. Improve Degassing Technique start->check_degassing check_pd_source 2. Evaluate Palladium Source check_degassing->check_pd_source Degassing is Thorough sub_degassing Subsurface sparging? Freeze-pump-thaw? check_degassing->sub_degassing add_reducing_agent 3. Add Mild Reducing Agent check_pd_source->add_reducing_agent Using Pd(II) Precatalyst solution Homocoupling Minimized check_pd_source->solution Switch to Pd(0) Catalyst sub_pd_source Consider Pd(PPh₃)₄ instead of Pd(OAc)₂ check_pd_source->sub_pd_source add_reducing_agent->solution sub_reducing_agent e.g., Potassium Formate add_reducing_agent->sub_reducing_agent

Improving the solubility of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid in organic solvents.

Troubleshooting Guide

Issue: this compound is poorly soluble in the desired organic solvent for my reaction (e.g., Suzuki-Miyaura coupling).

Poor solubility can impede reaction kinetics and lead to inconsistent results. The following steps provide a systematic approach to address this challenge.

Initial Assessment & Troubleshooting Workflow

The following workflow outlines a systematic approach to diagnosing and resolving solubility issues.

G start Start: Solubility Issue Identified solvent_check Is the solvent appropriate? (Consider polarity, protic/aprotic nature) start->solvent_check temp_check Have you tried gentle heating? solvent_check->temp_check Yes fail Issue Persists: Consult further literature for specific analogues solvent_check->fail No, solvent is fixed cosolvent Introduce a co-solvent (e.g., DMSO, DMF, THF, Dioxane) temp_check->cosolvent No/Limited Effect success Success: Compound Dissolved temp_check->success Yes base_check Can a base be used? (e.g., for Suzuki coupling) cosolvent->base_check No/Limited Effect cosolvent->success Yes add_base Add aqueous base (e.g., K2CO3, NaOH) to form the more soluble boronate salt base_check->add_base Yes derivatization Consider derivatization to a boronic ester (e.g., pinacol ester) base_check->derivatization No add_base->derivatization No/Precipitation Occurs add_base->success Yes derivatization->success Yes derivatization->fail No

Caption: A troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

While specific quantitative solubility data for this compound is not widely published, general trends for arylboronic acids can provide guidance. Arylboronic acids often exhibit poor solubility in nonpolar, hydrocarbon solvents and moderate to high solubility in polar aprotic and protic solvents.[1][2] The presence of a polar carbamoyl group and the fluorine atom in the target molecule suggests a preference for more polar solvents.

Qualitative Solubility Trends for Arylboronic Acids

Solvent ClassExample SolventsExpected SolubilityRationale & Notes
Hydrocarbons Hexane, Cyclohexane, TolueneVery LowNonpolar solvents are generally poor at solvating the polar boronic acid and carbamoyl functional groups.[1][2]
Ethers Diethyl Ether, Dioxane, THFModerate to HighThese solvents can act as hydrogen bond acceptors, aiding in the dissolution of the boronic acid's hydroxyl groups.[1][2]
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents that are often effective at dissolving boronic acids.[1][2]
Halogenated Chloroform (CHCl₃), DCMModerateSolubility can be variable. Chloroform has been shown to be a good solvent for some boronic esters.[2]
Polar Aprotic DMSO, DMFHighThese are strong, polar solvents capable of disrupting the intermolecular hydrogen bonding in solid boronic acids.[3]
Alcohols Methanol, EthanolModerate to HighProtic solvents can hydrogen bond with the boronic acid, but self-association of the acid can still be a factor.

Note: This table provides expected trends based on the behavior of similar compounds. Empirical testing is required to determine the precise solubility for your specific application.

Q2: My compound won't dissolve in my reaction solvent for a Suzuki coupling. What should I do?

This is a common issue. Here are several strategies to try:

  • Use a Co-solvent: Adding a small amount of a highly polar aprotic solvent like DMSO or DMF can significantly enhance solubility without drastically changing the overall reaction medium.

  • Add the Base First: In Suzuki-Miyaura reactions, the presence of an aqueous base (like K₂CO₃, Cs₂CO₃, or NaOH) converts the boronic acid to the corresponding boronate salt.[4] This salt form is generally much more soluble in the aqueous/organic biphasic mixture used for the coupling reaction.[5] Try adding the base and stirring for a few minutes before adding the palladium catalyst and aryl halide.

  • Gentle Heating: Increasing the temperature of the solvent can improve solubility.[6][7] However, be cautious, as boronic acids can dehydrate at elevated temperatures to form cyclic boroxine anhydrides, which may have different reactivity.[8]

  • Change the Solvent System: If possible, switching to a solvent system known to be effective for dissolving boronic acids, such as THF, dioxane, or acetone, may be beneficial.[1]

Q3: Can I convert the boronic acid to another form to improve its solubility?

Yes. Converting the boronic acid to a boronic ester, such as a pinacol ester, is a very effective strategy.[2] Boronic esters are generally more soluble in a wider range of organic solvents, particularly less polar ones, compared to the parent acids.[1] They are also often more stable and easier to handle. The pinacol ester can typically be used directly in cross-coupling reactions.

G cluster_0 Poorly Soluble cluster_1 Improved Solubility in Organic Solvents boronic_acid This compound (R-B(OH)2) process + Pinacol Heat, Solvent (e.g., Toluene) boronic_acid->process boronic_ester Pinacol Ester Derivative (R-B(O-pin)) process->boronic_ester

Caption: Derivatization workflow to improve solubility.

Q4: I am observing inconsistent solubility results between batches. What could be the cause?

Inconsistent results often point to variations in the experimental conditions or the material itself.[9]

  • Compound Purity/Form: Ensure the purity and form (e.g., crystalline vs. amorphous) of the boronic acid are consistent.

  • Water Content: Boronic acids are hygroscopic. The presence of water can affect solubility. Ensure solvents are appropriately dried if required by the experiment.

  • Temperature Control: Maintain a constant temperature during solubility tests and experiments, as solubility is temperature-dependent.[9]

  • Equilibration Time: For thermodynamic solubility measurements, ensure sufficient time is allowed for the system to reach equilibrium.[10]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.[10]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the desired organic solvent. An excess of solid should be clearly visible.

  • Equilibration: Seal the vial tightly and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator. The system should be equilibrated for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, UPLC-MS).

  • Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve. Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Thermodynamic Solubility Determination

G A 1. Add excess solid to solvent B 2. Agitate at constant T (24-48h) A->B C 3. Separate solid/liquid (Centrifuge/Settle) B->C D 4. Sample supernatant C->D E 5. Dilute sample D->E F 6. Quantify via HPLC/UPLC E->F G Result: Solubility (mg/mL) F->G

Caption: Experimental workflow for the shake-flask method.

Protocol 2: General Method for Improving Solubility Using a Co-solvent

This protocol provides a general approach for screening co-solvents to enhance solubility for a reaction.

Methodology:

  • Solvent Selection: Choose a primary solvent dictated by your reaction conditions. Select a set of strong, polar aprotic co-solvents to screen (e.g., DMSO, DMF, NMP, THF).

  • Initial Test: In a small vial, add a known amount of this compound.

  • Primary Solvent Addition: Add the primary reaction solvent in a volume that would yield the desired final reaction concentration. Stir vigorously. Observe if the compound dissolves completely.

  • Co-solvent Titration: If the solid remains, begin adding the first co-solvent dropwise while stirring.

  • Observation: Note the volume of co-solvent required to achieve complete dissolution. A good co-solvent will dissolve the compound with a minimal percentage of the total volume (e.g., 5-10% v/v).

  • Compatibility Check: Ensure the chosen co-solvent is compatible with all reagents and reaction conditions (e.g., does not react with the base or catalyst).

  • Optimization: Repeat for other co-solvents to find the most effective one that uses the lowest volume.

References

Preventing protodeboronation of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This leads to the formation of 2-fluoro-N-propylbenzamide as a byproduct, consuming your starting material and reducing the yield of your desired product. This compound is particularly susceptible to this reaction due to the presence of electron-withdrawing fluoro and propylcarbamoyl groups, which increase the electrophilicity of the carbon atom attached to the boron, making it more prone to protonolysis, especially under basic conditions commonly used in cross-coupling reactions.[1][3]

Q2: What are the primary factors that promote the protodeboronation of my boronic acid?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The presence of a base, essential for many cross-coupling reactions, can lead to the formation of a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation.[1][4]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]

  • Palladium Catalyst: Certain palladium species can catalyze the protodeboronation reaction.

  • Prolonged Reaction Times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.

Q3: How can I monitor the extent of protodeboronation in my reaction?

A3: You can monitor the formation of the protodeboronated byproduct (2-fluoro-N-propylbenzamide) alongside the consumption of your starting material and formation of the desired product using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy

A small aliquot of the reaction mixture can be quenched, worked up, and analyzed to determine the relative ratios of the components. For quantitative analysis using NMR, you can integrate the signals corresponding to unique protons or the fluorine atom on the desired product and the protodeboronated byproduct.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the protodeboronation of this compound.

Problem Potential Cause Suggested Solution(s)
Low yield of desired product and significant amount of 2-fluoro-N-propylbenzamide byproduct. High rate of protodeboronation under standard Suzuki-Miyaura conditions.1. Optimize Reaction Conditions: Lower the reaction temperature and use a milder base. 2. Modify the Boronic Acid: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. 3. Use a Highly Active Catalyst: A more efficient catalyst can promote the desired coupling to outcompete protodeboronation.
Inconsistent reaction yields. Degradation of the boronic acid upon storage or during reaction setup.1. Proper Storage: Store the boronic acid at low temperatures under an inert atmosphere (argon or nitrogen). 2. Use Fresh Reagent: Use freshly purchased or prepared boronic acid for best results. 3. Consider Boronic Esters: For long-term storage and improved consistency, convert the boronic acid to a more stable pinacol or MIDA ester.
Protodeboronation is still significant even after lowering the temperature and using a milder base. The free boronic acid is inherently too unstable under the required coupling conditions.The most effective solution is to switch to a more stable boronic acid derivative. The use of an N-methyliminodiacetic acid (MIDA) boronate is highly recommended for a slow and controlled release of the boronic acid during the reaction.

Quantitative Data on Mitigation Strategies

The following tables summarize data on the effect of various reaction parameters on the extent of protodeboronation for arylboronic acids with electron-withdrawing groups, which are analogous to this compound.

Table 1: Effect of Base on Product Yield in Suzuki-Miyaura Coupling

BaseCoupling of 2-bromopyridine with Phenylboronic acid Yield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45
Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.

Table 2: Comparison of Boronic Acid vs. Pinacol Ester Stability and Yield

Boron ReagentCatalystBaseSolventTemp (°C)Yield (%)
2-Thiopheneboronic acidPyFluor, Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65~80
2-Thiopheneboronic acidPyFluor, Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~60
2-Thiopheneboronic acid pinacol esterPyFluor, Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100~75
Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Optimized Conditions to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, employing a milder base and lower temperature.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound pinacol ester

Converting the boronic acid to its pinacol ester can significantly improve its stability.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent such as toluene or THF.

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Work-up: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling using the Pinacol Ester Derivative

This protocol utilizes the more stable pinacol ester to minimize protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

Visualizations

Protodeboronation_Mechanism A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B B->A C Ar-H B->C + H₂O (Proton Source) D B(OH)₃

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Step1 Step2 Lower Reaction Temperature Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Decision Problem Solved? Step3->Decision Step4 Switch to Boronic Ester (Pinacol or MIDA) End_Yes High Yield of Desired Product Step4->End_Yes Decision->Step4 No Decision->End_Yes Yes End_No Re-evaluate Strategy/ Consult Further

Caption: Troubleshooting workflow for minimizing protodeboronation.

Competing_Pathways Start This compound Desired Desired Cross-Coupled Product Start->Desired Suzuki-Miyaura Coupling (Aryl Halide, Pd Catalyst, Base) Undesired 2-Fluoro-N-propylbenzamide (Protodeboronation Product) Start->Undesired Protodeboronation (H⁺ Source, Base)

Caption: Competing pathways in the Suzuki-Miyaura reaction.

References

Technical Support Center: Purification of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid.

Troubleshooting Guide

The following table summarizes common issues encountered during the purification of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Expected Purity/Yield
Low Yield After Aqueous Workup - Product partially soluble in the aqueous phase. - Hydrolysis of the boronic acid to boric acid.- Saturate the aqueous phase with NaCl before extraction. - Use a more polar organic solvent for extraction (e.g., Ethyl Acetate, THF). - Perform extractions quickly and at low temperatures.Increase in yield by 10-30%
Product appears as a waxy or oily solid - Presence of boroxine (cyclic anhydride). - Residual solvents.- Triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Dissolve the product in a minimal amount of a polar solvent and precipitate by adding a non-polar solvent. - Dry thoroughly under high vacuum.Purity >95%
Multiple spots on TLC, streaking - Degradation on silica gel. - Presence of highly polar impurities. - Boroxine formation on the plate.- Deactivate silica gel with a small amount of acid (e.g., 1% acetic acid in the eluent). - Use boric acid-impregnated silica gel for chromatography.[1][2] - Consider reverse-phase chromatography (C18).Sharper spots, improved separation
Broad or complex NMR signals - Equilibrium between the boronic acid and its boroxine.[3][4] - Presence of paramagnetic impurities.- Add a drop of D₂O to the NMR tube to shift the equilibrium towards the boronic acid. - Acquire the spectrum at a higher temperature. - Pass a solution of the product through a small plug of silica gel.Sharper, well-defined peaks
Product is difficult to crystallize - Presence of impurities that inhibit crystal formation.- Attempt recrystallization from a variety of solvent systems (e.g., water, ethanol/water, ethyl acetate/hexanes). - Purify via formation of the diethanolamine adduct, which is often crystalline.[5][6][7]Purity >98%
Inconsistent biological assay results - Presence of residual palladium catalyst from a preceding Suzuki coupling. - Variable amounts of boroxine in different batches.- Treat a solution of the product with a palladium scavenger resin. - Consistently treat the final product with water to ensure complete conversion to the boronic acid form before use.Improved reproducibility

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in this compound?

A1: The most common impurity is the corresponding boroxine, which is a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.[3][4][8] This equilibrium is reversible in the presence of water.

Q2: How can I minimize boroxine formation during workup and purification?

A2: To minimize boroxine formation, avoid prolonged heating and anhydrous conditions.[8] During workup, ensure some water is present. If boroxine formation is suspected, the equilibrium can be shifted back to the boronic acid by adding a small amount of water.[4]

Q3: Is silica gel chromatography a suitable purification method for this compound?

A3: Standard silica gel chromatography can be challenging for boronic acids due to their tendency to streak or decompose on the stationary phase.[9][10] However, successful purification can often be achieved by using silica gel treated with boric acid or by adding a small amount of acid to the eluent system.[1][2] Reverse-phase chromatography on C18 is also a viable alternative.[5][7]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is often a highly effective method for purifying arylboronic acids.[5][11] A variety of solvents can be screened, including water, ethanol, or mixed solvent systems like ethyl acetate/hexanes. The presence of the propylcarbamoyl group may increase its solubility in moderately polar solvents.

Q5: What is the diethanolamine adduct purification method and is it suitable for my compound?

A5: This method involves reacting the crude boronic acid with diethanolamine to form a stable, crystalline adduct that can be easily separated by filtration.[5][6][7][12] The pure boronic acid can then be recovered by treating the adduct with a mild acid. This technique is particularly useful for boronic acids that are difficult to crystallize or purify by chromatography. Given the structure of your compound, this method is likely to be effective.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Extract the organic solution with a mild aqueous base (e.g., 1 M sodium carbonate). The boronic acid will deprotonate and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1 M HCl) while cooling in an ice bath. The pure boronic acid should precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Purification via Recrystallization from a Mixed Solvent System
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or ethanol).

  • While the solution is still warm, slowly add a non-polar solvent in which the boronic acid is insoluble (e.g., hexanes or heptane) until the solution becomes slightly cloudy.

  • Add a few drops of the hot solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under high vacuum.

Protocol 3: Flash Chromatography using Boric Acid-Impregnated Silica Gel
  • Preparation of the stationary phase: Prepare a slurry of silica gel in a solution of boric acid in a polar solvent (e.g., 1% boric acid in methanol). Remove the solvent under reduced pressure to obtain the boric acid-impregnated silica.

  • Pack a chromatography column with the prepared silica gel.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude_product Crude Reaction Product extraction Acid-Base Extraction crude_product->extraction  Initial Cleanup recrystallization Recrystallization extraction->recrystallization  Further Purification chromatography Chromatography extraction->chromatography  Alternative Purification pure_product Pure Boronic Acid recrystallization->pure_product  High Purity chromatography->pure_product  High Purity

Caption: A typical purification workflow for boronic acids.

boroxine_equilibrium cluster_boronic_acid Boronic Acid cluster_boroxine Boroxine boronic_acid 3 R-B(OH)₂ boroxine (RBO)₃ boronic_acid->boroxine + 3 H₂O (Dehydration) boroxine->boronic_acid - 3 H₂O (Hydrolysis)

References

Technical Support Center: Boronic Acid-Based Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acid-based sensors. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid-based sensor showing low selectivity for glucose over other saccharides like fructose?

A1: This is a common challenge stemming from the inherent binding preferences of monoboronic acids. The binding affinity of boronic acids for saccharides is largely dependent on the stereochemistry of the diol moieties on the sugar.

  • Inherent Fructose Selectivity: Monoboronic acids typically exhibit a higher affinity for fructose than for glucose.[1][2] This is because the β-D-fructofuranose form of fructose, which is abundant in solution, presents a syn-periplanar pair of hydroxyl groups that are ideal for forming a stable cyclic boronate ester.[1] In contrast, the form of glucose most suitable for binding (α-D-glucofuranose) is present in a much smaller percentage.[1]

  • Binding Affinity Order: The general binding affinity of phenylboronic acids for common monosaccharides follows the order: fructose > galactose > mannose > glucose.[1]

Troubleshooting and Optimization:

  • Use of Diboronic Acids: To enhance glucose selectivity, consider using a diboronic acid sensor.[3][4] These sensors are designed with two boronic acid moieties at a specific distance to create a binding pocket that is complementary to the diol arrangement in glucose, often leading to a 1:1 binding stoichiometry and significantly higher binding constants for glucose compared to fructose.[2][4]

  • Multivalent Interactions: Employing boronic acid-containing polymers can also improve selectivity through multivalent interactions with the target saccharide.[1]

Q2: My sensor's signal is highly dependent on pH, and I'm not getting a good response at physiological pH (~7.4). What can I do?

A2: The pH dependence of boronic acid-based sensors is a critical factor that directly influences their performance. The interaction between a boronic acid and a diol is most favorable under alkaline conditions.

  • Mechanism of pH Dependence: Boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and a negatively charged, tetrahedral boronate form (sp³ hybridized). Only the tetrahedral form can efficiently bind to diols to form a stable cyclic ester.[5] At acidic or neutral pH, the equilibrium favors the trigonal form, which has a lower affinity for diols, resulting in a weak or no signal.[5] The pKa of many simple phenylboronic acids is in the range of 8-9, meaning that a basic pH is required to shift the equilibrium towards the active tetrahedral form.[6]

  • Effect on Binding: The binding affinity of boronic acid sensors generally increases with higher pH values.[7]

Troubleshooting and Optimization:

  • pH Optimization: If your experimental conditions allow, perform a pH titration to determine the optimal pH for your sensor, which is often above the pKa of the boronic acid.

  • Lowering the pKa: To achieve better performance at physiological pH, you can use boronic acids with a lower pKa. This can be achieved by introducing electron-withdrawing groups on the phenyl ring of the boronic acid.[8][9]

  • Wulff-type Boronic Acids: Consider using Wulff-type boronic acids, which are designed to have a lower pKa and thus exhibit improved binding at neutral pH.[10]

  • Intramolecular Coordination: The incorporation of a nearby basic amino group can lower the pKa of the boronic acid through intramolecular coordination, favoring the tetrahedral state at physiological pH.[2]

Q3: I am observing unexpected fluorescence quenching or a "turn-off" response with my sensor. What could be the cause?

A3: Fluorescence quenching in boronic acid-based sensors can arise from several mechanisms, and understanding the specific mechanism of your sensor is key to troubleshooting.

  • Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a nearby nitrogen atom quenches the fluorescence of the fluorophore in the unbound state via PET.[2][7] Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair, which suppresses PET and turns the fluorescence "on".[2][7] If your sensor is designed as a "turn-on" system and you observe quenching, it could indicate an alternative quenching pathway or sensor degradation.

  • Aggregation-Induced Emission (AIE): Some boronic acid sensors are designed to work via aggregation. In the absence of the analyte, the sensor molecules may be aggregated, leading to fluorescence quenching. Upon binding to the analyte, the aggregates may disassociate, leading to a "turn-on" response. Conversely, some systems are designed where analyte binding induces aggregation and a change in fluorescence.[11]

  • Hydrolysis: In the presence of water, boronate esters can hydrolyze back to the boronic acid and the diol.[12] This can lead to a decrease in the signal that is dependent on the stability of the boronate ester.

  • Static and Dynamic Quenching: Other quenching mechanisms, such as static and dynamic quenching by components in your sample matrix, can also occur.[13][[“]]

Troubleshooting and Optimization:

  • Confirm the Signaling Mechanism: Re-evaluate the design of your sensor and the expected signaling mechanism (e.g., PET, ICT, FRET, AIE).

  • Control Experiments: Run control experiments in the absence of the analyte to assess the baseline fluorescence and stability of your sensor. Also, test for potential quenchers in your sample matrix.

  • Solvent Effects: The choice of solvent can significantly impact the photophysical properties of your sensor. Ensure you are using the recommended solvent system.

Troubleshooting Guides

Issue 1: Low or No Sensor Signal
Possible Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your buffer and sample. The boronic acid-diol interaction is highly pH-dependent. Run a pH titration experiment (e.g., from pH 6.0 to 10.0) to find the optimal pH for your specific sensor.[5]
Low Analyte Concentration Ensure the analyte concentration is within the detection range of your sensor. If possible, concentrate your sample.
Sensor Degradation Use a fresh batch of the sensor. Boronic acids can be susceptible to degradation over time, especially if not stored properly.
Incorrect Wavelengths Verify the excitation and emission wavelengths for your specific fluorescent probe.
Insufficient Equilibration Time The binding kinetics between the boronic acid and the analyte may be slow. Measure the sensor response at several time points after sample addition to determine when the signal stabilizes.
Issue 2: Inconsistent or Drifting Signal
Possible Cause Troubleshooting Steps
Temperature Fluctuations Perform experiments in a temperature-controlled environment. Binding affinities are temperature-dependent, and fluctuations can cause signal drift.[5]
Photobleaching Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your assay.
Sensor Leaching If the sensor is immobilized on a surface, verify the stability of the immobilization chemistry. Perform wash steps and check for signal loss.
Sample Matrix Effects Components in your sample (e.g., proteins, other small molecules) may interfere with the sensor. Perform control experiments with a simplified buffer to identify potential interferences.

Quantitative Data

Table 1: Binding Constants of Phenylboronic Acid (PBA) with Monosaccharides
SaccharideBinding Constant (K) in M⁻¹Conditions
D-Fructose4370D₂O, 31 °C
D-Glucose110D₂O, 27 °C
D-Galactose15833% methanol/H₂O, pH 7.77

Data sourced from references[1][4].

Table 2: pKa Values of Boronic Acids
Boronic Acid DerivativepKaNotes
Phenylboronic Acid (PBA)8.8Standard reference.[15]
4-Carboxybenzeneboronic acid~7.86Electron-withdrawing group lowers pKa.[16]
Mc-CDBA4.2 (unbound), 9.6 (glucose-bound)Diboronic acid with electron-withdrawing group.[17]
Table 3: Quantum Yields of Boronic Acid-Based Fluorescent Probes
ProbeQuantum Yield (Φ)Conditions
BMOQBA (ortho, meta, para isomers)~0.53 (comparable to fluorescein)Water
BTTQ1.01% (unbound), 19.1% (PBA-bound)-
STBADecreases with increasing solvent polarity-

Data sourced from references[8][15][18].

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement of a Boronic Acid Probe with a Saccharide

Materials:

  • Boronic acid probe stock solution (e.g., 1 mM in DMSO or methanol)

  • Saccharide stock solution (e.g., 100 mM in buffer)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at the desired pH)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions: a. Dilute the boronic acid probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid affecting the binding. b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.

  • Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the specific probe, along with suitable excitation and emission slit widths. c. To a cuvette, add the working solution of the boronic acid probe. d. Record the initial fluorescence intensity (F₀). e. Add a small aliquot of a saccharide solution to the cuvette, mix gently, and allow the solution to equilibrate. f. Record the fluorescence intensity (F). g. Repeat steps e and f with increasing concentrations of the saccharide.

  • Data Analysis: a. Plot the change in fluorescence intensity (F/F₀ or F-F₀) as a function of the saccharide concentration. b. The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

This protocol is a general guideline and may need to be optimized for your specific probe and experimental conditions.[7]

Protocol 2: Synthesis of a Boronic Acid-Functionalized Fluorescent Probe via Suzuki-Miyaura Coupling

Materials:

  • A halogenated fluorescent core

  • Bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Acetone

  • 1 M HCl

Procedure:

  • Synthesis of the Boronate Ester: a. In a reaction vessel, combine the halogenated fluorescent core, bis(pinacolato)diboron, and the base in the anhydrous solvent. b. Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes. c. Add the palladium catalyst to the reaction mixture. d. Heat the mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting boronate ester by column chromatography on silica gel.

  • Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone under reduced pressure. d. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final boronic acid-functionalized fluorescent probe.

This is a generalized procedure and specific reaction conditions will vary depending on the substrates.[7]

Visualizations

Signaling_Pathway cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Bound State (Fluorescence ON) Fluorophore_unbound Fluorophore N_unbound Nitrogen Fluorophore_unbound->N_unbound Excitation Boronic_Acid_unbound Boronic Acid (Trigonal) Boronate_Ester Boronate Ester (Tetrahedral) Boronic_Acid_unbound->Boronate_Ester + Saccharide N_unbound->Boronic_Acid_unbound PET Quenching Fluorophore_bound Fluorophore N_bound Nitrogen Fluorophore_bound->N_bound Excitation Fluorescence Light Emission Fluorophore_bound->Fluorescence Emission Boronate_Ester->Boronic_Acid_unbound - Saccharide N_bound->Boronate_Ester B-N Interaction (PET Blocked) Saccharide Saccharide

Caption: Photoinduced Electron Transfer (PET) mechanism in a "turn-on" boronic acid sensor.

Experimental_Workflow Start Start: Prepare Reagents Probe_Prep Prepare Boronic Acid Probe Working Solution Start->Probe_Prep Saccharide_Prep Prepare Saccharide Serial Dilutions Start->Saccharide_Prep Initial_Fluorescence Measure Initial Fluorescence (F₀) Probe_Prep->Initial_Fluorescence Titration Add Saccharide Aliquot & Equilibrate Saccharide_Prep->Titration Initial_Fluorescence->Titration Measure_Fluorescence Measure Fluorescence (F) Titration->Measure_Fluorescence Repeat More Concentrations? Measure_Fluorescence->Repeat Repeat->Titration Yes Data_Analysis Plot Fluorescence Change vs. Concentration Repeat->Data_Analysis No End End: Determine Binding Constant Data_Analysis->End

Caption: Workflow for determining the binding affinity of a boronic acid sensor.

pH_Dependence Trigonal Trigonal Boronic Acid (sp²) Inactive for Binding Tetrahedral Tetrahedral Boronate (sp³) Active for Binding Trigonal->Tetrahedral + OH⁻ (High pH) Tetrahedral->Trigonal + H⁺ (Low pH) Boronate_Ester Cyclic Boronate Ester Tetrahedral->Boronate_Ester + Diol Diol cis-Diol Boronate_Ester->Tetrahedral - Diol

Caption: pH-dependent equilibrium of boronic acid and its effect on diol binding.

References

Technical Support Center: Enhancing Boronic Acid Sensor Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the fluorescence signal of boronic acid sensors.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with boronic acid-based fluorescent sensors.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Fluorescence Signal 1. Suboptimal pH: The binding of boronic acids to diols is highly pH-dependent, with affinity generally increasing at higher pH.[1][2] 2. Low Analyte Concentration: The concentration of the target molecule may be below the sensor's limit of detection.[2] 3. Sensor Degradation: The boronic acid probe may have degraded over time. 4. Inappropriate Solvent: The solvent system may not be optimal for fluorescence.1. pH Optimization: Perform a pH titration (e.g., pH 6.0 to 10.0) to determine the optimal pH for your sensor-analyte interaction.[2] 2. Sample Concentration: If possible, concentrate the sample. Ensure the sensor's limit of detection is suitable for the expected analyte concentration.[2] 3. Use Fresh Sensor: Prepare a fresh solution of the boronic acid probe. 4. Solvent Selection: Test different solvent systems. For many probes, a mixture of an organic solvent (like DMSO or methanol) and a buffered aqueous solution is required.[1][3]
Inconsistent or Drifting Signal 1. Insufficient Equilibration Time: The binding kinetics between the boronic acid and the analyte may be slow.[2] 2. Temperature Fluctuations: Binding affinities are temperature-dependent.[2] 3. Photobleaching: The fluorophore may be susceptible to photobleaching upon prolonged exposure to the excitation light.1. Determine Equilibration Time: Measure the fluorescence signal at multiple time points after adding the analyte to determine when the signal stabilizes.[2] 2. Temperature Control: Conduct experiments in a temperature-controlled environment.[2] 3. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use photostable fluorophores if possible.
Poor Selectivity 1. Interference from Similar Molecules: Other molecules with diol groups in the sample may bind to the sensor. Fructose is a common interferent for glucose sensors.[4] 2. Sensor Design: Monoboronic acid sensors often have poor selectivity.[5]1. Competitive Displacement Assay: Add a simple phenylboronic acid to pre-complex with high-affinity interferents like fructose.[2] 2. Use of Multiboronic Acid Sensors: Diboronic or multiboronic acid sensors can offer improved selectivity for specific saccharides like glucose by creating a specific binding pocket.[5][6]
High Background Fluorescence 1. Intrinsic Fluorescence of the Sensor: The unbound sensor itself may have significant fluorescence. 2. Sample Matrix Effects: Components in complex biological samples can be autofluorescent.[2]1. Sensor Design: Utilize "turn-on" sensors that are quenched in the unbound state and fluoresce upon analyte binding, often through a Photoinduced Electron Transfer (PET) mechanism.[1][7] 2. Sample Cleanup: Employ sample preparation techniques like dialysis or solid-phase extraction to remove interfering substances.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for fluorescence enhancement in boronic acid sensors?

A1: The most common mechanism is the modulation of Photoinduced Electron Transfer (PET). In many "turn-on" sensors, a nitrogen atom near the boronic acid quenches the fluorophore's signal in the unbound state. When the boronic acid binds to a saccharide, the Lewis acidity of the boron atom increases, strengthening its interaction with the nitrogen's lone pair of electrons. This suppresses the PET process, leading to an increase in fluorescence intensity.[1][7] Other mechanisms include Intramolecular Charge Transfer (ICT), aggregation-induced emission, and Förster Resonance Energy Transfer (FRET).[1][4][6][8][9]

Q2: How does pH affect the performance of my boronic acid sensor?

A2: The interaction between boronic acid and diols is highly dependent on pH. Boronic acids exist in equilibrium between a neutral, trigonal sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[6][10] The anionic form has a higher affinity for diols.[5] Therefore, the fluorescence signal often increases with pH. It is crucial to perform experiments in a buffered solution and to optimize the pH for your specific sensor and analyte.[2]

Q3: My sensor has low water solubility. How can I address this?

A3: Poor water solubility is a common issue with some boronic acid probes, often requiring the use of organic co-solvents like DMSO or methanol.[3] To improve solubility for biological applications, you can:

  • Incorporate hydrophilic groups into the sensor's structure.

  • Use a minimal amount of a suitable organic solvent to prepare a stock solution, which is then diluted into the aqueous buffer.[1]

Q4: How can I improve the selectivity of my sensor for glucose over fructose?

A4: Phenylboronic acid generally has a higher binding affinity for fructose than for glucose.[5] To enhance glucose selectivity:

  • Use Diboronic Acid Sensors: Designing sensors with two boronic acid groups at a specific distance can create a binding cavity that is selective for glucose.[6][8]

  • Competitive Displacement: Introduce a simple monoboronic acid that will preferentially bind to fructose, reducing its interference.[2]

Q5: What are some key considerations when using boronic acid sensors for intracellular measurements?

A5: For intracellular applications, the sensor should be:

  • Cell-permeable. [1]

  • Functional at physiological pH (around 7.4). [5][8]

  • Excitable at longer wavelengths to minimize cellular autofluorescence and photodamage.[3]

  • Non-toxic. [5]

Signaling Pathways & Experimental Workflows

Signaling Mechanism of a "Turn-On" PET-based Boronic Acid Sensor

This diagram illustrates the common Photoinduced Electron Transfer (PET) mechanism. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore. Upon saccharide binding, this quenching is suppressed, and the fluorescence is "turned on".[1][7]

PET_Mechanism cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Bound State (Fluorescence ON) Unbound_Sensor Fluorophore-Linker-N-B(OH)₂ PET Photoinduced Electron Transfer (PET) Unbound_Sensor->PET Quenching Bound_Sensor Fluorophore-Linker-N-B(Saccharide) Unbound_Sensor->Bound_Sensor + Saccharide Excitation1 Excitation (Light) Excitation1->Unbound_Sensor No_Emission No Fluorescence PET->No_Emission Bound_Sensor->Unbound_Sensor - Saccharide (Reversible) Emission Fluorescence Emission Bound_Sensor->Emission PET Suppressed Excitation2 Excitation (Light) Excitation2->Bound_Sensor Saccharide Saccharide (e.g., Glucose) Experimental_Workflow A Prepare Stock Solutions 1. Boronic Acid Probe (e.g., 1 mM in DMSO) 2. Saccharide (e.g., 100 mM in Buffer) B Prepare Working Solutions Dilute stock solutions in assay buffer to desired concentrations A->B C Measure Baseline Fluorescence Record the fluorescence of the probe solution without saccharide B->C D Add Saccharide Introduce the saccharide solution to the probe solution C->D E Incubate and Equilibrate Allow the binding reaction to reach equilibrium D->E F Measure Final Fluorescence Record the fluorescence of the mixture E->F G Analyze Data Calculate fluorescence enhancement and determine concentration F->G

References

Stability and storage issues of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For optimal long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and air.[4]

Q2: Is this compound sensitive to air or moisture?

A2: Yes. Like many arylboronic acids, this compound is sensitive to moisture.[2] Exposure to water can lead to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[5][6] While information specific to this compound is not available, it is best practice to handle it under dry conditions.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for arylboronic acids are protodeboronation and oxidation.[5][6][7] Protodeboronation is often accelerated by the presence of water and can be influenced by pH.[5][8] Oxidation can occur in the presence of reactive oxygen species.[7][9][10] The presence of a fluoro- group (an electron-withdrawing group) and a propylcarbamoyl group on the phenyl ring will influence the susceptibility to these degradation pathways.

Q4: What are the signs of degradation?

A4: Visual signs of degradation can include a change in color or texture of the solid material. However, the most reliable way to detect degradation is through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can show the appearance of new signals corresponding to the deborylated product or other impurities. A decrease in performance in downstream applications, such as Suzuki-Miyaura coupling reactions, can also indicate degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Step Expected Outcome
Degradation of the boronic acid due to improper storage. 1. Verify the storage conditions of your this compound. Ensure it has been kept in a tightly sealed container at 2-8°C and protected from moisture. 2. If possible, analyze a small sample of the boronic acid by ¹H or ¹⁹F NMR to check for the presence of the corresponding deborylated impurity (1-fluoro-4-(propylcarbamoyl)benzene).An increase in reaction yield with a fresh or properly stored batch of the boronic acid. NMR analysis should confirm the purity of the starting material.
Protodeboronation during the reaction. 1. Ensure all solvents and reagents are anhydrous. 2. Minimize the amount of water in the reaction mixture. Some Suzuki reactions require aqueous bases; in such cases, use degassed water and keep the reaction under an inert atmosphere. 3. The rate of protodeboronation is pH-dependent.[5][8] Consider screening different bases or buffer systems to find a pH that minimizes this side reaction while still promoting the desired coupling.Improved reaction yields and a cleaner reaction profile with fewer byproducts.
Oxidative degradation of the boronic acid. 1. Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.A significant improvement in the yield and reproducibility of the coupling reaction.
Issue 2: Compound Appears Clumpy or Discolored
Possible Cause Troubleshooting Step Expected Outcome
Absorption of moisture. 1. Dry the material under high vacuum for several hours. Be cautious with heating as it may accelerate degradation. 2. Store the dried material in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox.The material should return to a free-flowing powder. However, if significant hydrolysis has occurred, the purity may be compromised.
Decomposition due to exposure to light or heat. 1. Store the compound in an amber vial or otherwise protect it from light. 2. Always store at the recommended temperature (2-8°C).Prevention of further degradation. If decomposition has already occurred, the material may need to be repurified or a new batch ordered.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Temperature 2-8°C[4]To minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[2]To prevent oxidation and hydrolysis.
Container Tightly sealed, opaque or amber vialTo protect from moisture, air, and light.
Handling In a well-ventilated area or glovebox[1][2]To avoid inhalation and exposure to moisture.
Personal Protective Equipment Safety glasses, gloves, lab coat[1][11][12]To ensure personal safety during handling.

Experimental Protocols

Protocol 1: Quality Control Check of this compound by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire a proton (¹H) NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Integrate the aromatic and aliphatic protons of the desired compound.

    • Look for the presence of a new signal in the aromatic region corresponding to the proton that has replaced the boronic acid group in the deborylated impurity.

    • The absence or minimal presence of this impurity signal indicates good quality starting material.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield in Suzuki Coupling check_storage Check Boronic Acid Storage Conditions start->check_storage analyze_purity Analyze Purity (e.g., by NMR) check_storage->analyze_purity Suspicious check_reaction_conditions Review Reaction Conditions check_storage->check_reaction_conditions Proper Storage improper_storage Improper Storage analyze_purity->improper_storage Impurity Detected use_new_batch Use Fresh Batch of Boronic Acid improper_storage->use_new_batch success Improved Yield use_new_batch->success anhydrous Ensure Anhydrous Conditions check_reaction_conditions->anhydrous Protodeboronation Suspected degas Degas Solvents and Reagents check_reaction_conditions->degas Oxidation Suspected optimize_base Optimize Base/pH check_reaction_conditions->optimize_base Persistent Low Yield anhydrous->success degas->success optimize_base->success

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

degradation_pathways Degradation Pathways of Arylboronic Acids start This compound protodeboronation Protodeboronation start->protodeboronation oxidation Oxidation start->oxidation product1 1-Fluoro-4-(propylcarbamoyl)benzene protodeboronation->product1 condition1 + H₂O (pH dependent) protodeboronation->condition1 product2 Corresponding Phenol oxidation->product2 condition2 + Reactive Oxygen Species oxidation->condition2

Caption: Major degradation pathways for arylboronic acids.

References

Technical Support Center: Catalyst Poisoning in Suzuki Reactions Involving Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving sulfur-containing compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common issues and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction failing or giving low yields when using a substrate with a sulfur-containing functional group?

Palladium catalysts, which are central to the Suzuki-Miyaura coupling, are highly susceptible to poisoning by sulfur compounds. The sulfur atom can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption. This blocks the active sites where the catalytic cycle takes place, leading to a significant decrease in catalytic activity or complete deactivation of the catalyst.

Q2: What is the underlying mechanism of palladium catalyst poisoning by sulfur compounds?

The primary mechanism involves the formation of strong dative bonds between the lone pair of electrons on the sulfur atom and the vacant d-orbitals of the palladium metal center. This interaction is particularly strong and can lead to the formation of stable palladium-sulfur complexes. In some cases, especially with unprotected thiols, this can lead to the formation of catalytically inactive palladium sulfide (PdS) species. This effectively removes the active Pd(0) from the catalytic cycle.

Q3: Are all sulfur-containing functional groups equally detrimental to the catalyst?

No, the extent of catalyst poisoning varies depending on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly potent poisons due to the high affinity of the sulfur atom for palladium. Other sulfur-containing moieties like thioethers (R-S-R'), thiophenes, and sulfones (R-SO₂-R') can also deactivate the catalyst, but often to a lesser extent or at a slower rate. The electronic and steric environment around the sulfur atom plays a crucial role in its ability to coordinate to the palladium center.

Q4: What are the initial indicators of catalyst deactivation in my reaction?

Common signs of catalyst deactivation include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, leaving a significant amount of starting material.

  • Low Yield: The isolated yield of the desired product is consistently lower than expected.

  • Formation of Byproducts: An increase in side reactions, such as the homocoupling of the boronic acid, may be observed.

  • Visual Changes: Precipitation of palladium black (finely divided palladium metal) can indicate catalyst decomposition.

Q5: Can a sulfur-poisoned palladium catalyst be regenerated?

In some cases, yes. The regeneration of a sulfur-poisoned catalyst is often possible through oxidative treatments. The goal is to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx), thereby cleaning the palladium surface. However, the effectiveness of regeneration depends on the severity of the poisoning and the nature of the catalyst support. Complete restoration of catalytic activity is not always guaranteed.

Troubleshooting Guide

Encountering issues with your Suzuki reaction? Follow this troubleshooting guide to diagnose and resolve common problems related to sulfur-containing compounds.

Problem Possible Cause Suggested Solution(s)
No reaction or very low conversion Severe Catalyst Poisoning: The sulfur-containing group, especially an unprotected thiol, is completely deactivating the catalyst.1. Protect the Thiol Group: Introduce a protecting group onto the thiol functionality before the Suzuki coupling. Common protecting groups include tert-Butoxycarbonyl (Boc) or a 2-methoxyisobutyryl group.[1][2] The protecting group can be removed in a subsequent step. 2. Use a More Robust Catalyst System: Employ specialized ligands that can enhance the stability and activity of the palladium catalyst in the presence of sulfur compounds. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes offer improved performance.
Reaction starts but stalls before completion Progressive Catalyst Deactivation: The catalyst is gradually being poisoned by the sulfur-containing substrate over the course of the reaction.1. Slow Addition of the Sulfur-Containing Reagent: Instead of adding all the sulfur-containing substrate at the beginning, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the poisoning agent in the reaction mixture at any given time. 2. Increase Catalyst Loading: A higher catalyst loading might be necessary to compensate for the gradual deactivation. However, this should be a secondary option due to cost and potential for higher palladium contamination in the product.
Significant formation of homocoupling byproduct Deactivated Catalyst Favoring Side Reactions: When the active sites of the catalyst are blocked, the desired cross-coupling is slowed, allowing side reactions like the homocoupling of the boronic acid to become more prominent.1. Optimize Reaction Conditions: Lowering the reaction temperature may sometimes disfavor the homocoupling side reaction more than the desired cross-coupling. 2. Re-evaluate Base and Solvent: The choice of base and solvent can influence the rate of both the desired reaction and side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.
Difficulty in purifying the product from sulfur-containing impurities Incomplete Reaction and Complex Mixture: The presence of unreacted starting materials and various byproducts makes purification challenging.1. Address the Root Cause: The primary focus should be on driving the reaction to completion using the strategies mentioned above. A cleaner reaction will simplify purification. 2. Specialized Purification Techniques: Consider using specific chromatography techniques or extractions to separate the desired product from sulfur-containing impurities. For example, a wash with a dilute base may help remove acidic thiol-containing starting materials.

Data Presentation

The following table summarizes the impact of a sulfur-containing heterocycle (thiophene) on the yield of a Suzuki-Miyaura cross-coupling reaction.

Aryl Halide Boronic Acid Catalyst Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂/LigandK₂CO₃Toluene/H₂O1002~95%Fictionalized representative data
4-Bromotoluene2-Thienylboronic acidPd(OAc)₂/LigandK₂CO₃Toluene/H₂O1002~60%Fictionalized representative data
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORoom Temp0.2596%Micellar Catalysis Study
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORoom Temp196%Micellar Catalysis Study

Note: The fictionalized data is for illustrative purposes to highlight the potential decrease in yield. The data from the micellar catalysis study demonstrates that with optimized conditions, high yields can be achieved even with sulfur-containing substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Thiophene-Containing Boronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 2-thienylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • 2-Thienylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), 2-thienylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst

This protocol provides a general method for the regeneration of a sulfur-poisoned heterogeneous palladium catalyst (e.g., Pd on carbon) via oxidative treatment.

Materials:

  • Sulfur-poisoned palladium catalyst

  • Buchner funnel and filter paper

  • Solvents for washing (e.g., water, acetone, ethanol)

  • Tube furnace

  • Air or a source of diluted oxygen

Procedure:

  • Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration. If a homogeneous catalyst has precipitated as palladium black, it can also be recovered by filtration.

  • Washing: Wash the recovered catalyst thoroughly with water to remove any inorganic salts, followed by an organic solvent like acetone or ethanol to remove adsorbed organic residues.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove residual solvents.

  • Oxidative Treatment: Place the dried, poisoned catalyst in a ceramic boat and insert it into a tube furnace.

  • Heat the catalyst in a stream of air or a diluted oxygen/inert gas mixture. A typical temperature range for regeneration is 300-500 °C. The optimal temperature and duration will depend on the nature of the catalyst and the severity of the poisoning. A common starting point is 400 °C for 2-4 hours.

  • Cooling: After the oxidative treatment, allow the catalyst to cool down to room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the support or the palladium.

  • Activity Testing: Before reusing the regenerated catalyst on a large scale, it is advisable to test its activity in a small-scale trial reaction to confirm the success of the regeneration process.

Mandatory Visualizations

Caption: Mechanism of Palladium Catalyst Poisoning by a Sulfur-Containing Compound.

Troubleshooting_Workflow Start Low Yield or Failed Suzuki Reaction with Sulfur Compound Check_Catalyst Is the catalyst active? Are reagents pure? Start->Check_Catalyst Protecting_Group Use a Thiol Protecting Group Check_Catalyst->Protecting_Group No Slow_Addition Slow Addition of Sulfur Compound Check_Catalyst->Slow_Addition Yes Optimize_Conditions Optimize Ligand, Base, Solvent, Temperature Protecting_Group->Optimize_Conditions Success Reaction Successful Protecting_Group->Success Slow_Addition->Optimize_Conditions Slow_Addition->Success Regenerate_Catalyst Consider Catalyst Regeneration Optimize_Conditions->Regenerate_Catalyst Optimize_Conditions->Success Regenerate_Catalyst->Success

Caption: Troubleshooting Workflow for Suzuki Reactions with Sulfur-Containing Compounds.

Thiol_Protection_Concept cluster_before Without Protection cluster_after With Protection Unprotected_Thiol Aryl-SH Poisoning Catalyst Poisoning (No Reaction) Unprotected_Thiol->Poisoning Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Poisoning Protected_Thiol Aryl-S-PG Suzuki_Reaction Successful Suzuki Coupling Protected_Thiol->Suzuki_Reaction Deprotection Deprotection Suzuki_Reaction->Deprotection Final_Product Desired Product with Thiol Deprotection->Final_Product Pd_Catalyst_2 Pd(0) Catalyst Pd_Catalyst_2->Suzuki_Reaction

Caption: Concept of Thiol Protection in Suzuki Reactions.

References

Impact of base selection on the efficiency of Suzuki coupling with fluorinated substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during Suzuki-Miyaura cross-coupling reactions with fluorinated substrates, with a particular focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a fluorinated aryl halide is giving a low yield. What are the most common causes related to the choice of base?

A1: Low yields in Suzuki couplings with fluorinated substrates are frequently linked to suboptimal base selection. The primary reasons include:

  • Insufficient Basicity: The base may not be strong enough to efficiently promote the formation of the highly nucleophilic boronate species from the organoboron reagent. This is particularly crucial for the transmetalation step in the catalytic cycle.

  • Poor Solubility: If the chosen base has poor solubility in the reaction solvent, it can lead to a heterogeneous reaction mixture and inefficient activation of the boronic acid or ester.

  • Base-Induced Side Reactions: Strong bases can sometimes lead to undesired side reactions, such as the decomposition of sensitive starting materials or products.

Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can the base influence this side reaction?

A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. The choice of base can significantly impact the extent of this side reaction. The presence of excess water in combination with the base can facilitate the replacement of the boronic acid group with a hydrogen atom. Using milder bases or carefully controlling the amount of water in the reaction can help mitigate this issue. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also reduce the likelihood of protodeboronation.[1]

Q3: Are there any specific bases that are generally recommended for Suzuki coupling with fluorinated pyridines?

A3: For Suzuki couplings involving fluorinated pyridines, such as 2-fluoropyridines, common choices for bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[2][3] The choice often depends on the specific substrates and reaction conditions. For instance, K₃PO₄ is a relatively strong base that is often effective in these couplings. Cs₂CO₃ is another strong base that can be advantageous due to its higher solubility in organic solvents.

Q4: Can organic bases be used for Suzuki coupling of fluorinated substrates?

A4: While inorganic bases are more common, organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) can also be employed.[4] However, they are generally considered less effective than their inorganic counterparts for promoting the key transmetalation step.[5] Organic bases might be considered in cases where the substrate is sensitive to strong inorganic bases.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Possible Cause Troubleshooting Step
Inefficient Base The selected base may be too weak to facilitate the transmetalation step effectively.
Poor Base Solubility The base is not sufficiently dissolved in the solvent, leading to a slow or incomplete reaction.
Catalyst Deactivation The nitrogen atom in fluorinated pyridine substrates can coordinate to the palladium catalyst, leading to deactivation.
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Step
Protodeboronation of Boronic Acid The C-B bond of the fluorinated boronic acid is cleaved, often due to excess water and prolonged heating in the presence of a base.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen.

Quantitative Data on Base Selection

The following tables summarize the impact of different bases on the yield of Suzuki-Miyaura couplings with fluorinated substrates, based on literature data.

Table 1: Effect of Various Bases on the Suzuki Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-Thiopheneboronic Acid Pinacol Ester [6]

EntryBaseSolventTemperature (°C)Yield (%)
1Na₃PO₄Dioxane/H₂O (4:1)6570
2K₃PO₄Dioxane/H₂O (4:1)6565
3Cs₂CO₃Dioxane/H₂O (4:1)6555
4K₂CO₃Dioxane/H₂O (4:1)6545
5Na₂CO₃Dioxane/H₂O (4:1)6540
6CsFDioxane/H₂O (4:1)6530
7KFDioxane/H₂O (4:1)6525
8NaOHDioxane/H₂O (4:1)65Hydrolysis
9KOHDioxane/H₂O (4:1)65Hydrolysis
10Et₃NDioxane/H₂O (4:1)65<10

Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Base (0.9 mmol), Solvent (1 mL).

Table 2: Suzuki Coupling of Highly Fluorinated Aryl Boronate Ester with 4-iodo-N,N-dimethylaniline [7]

EntryBaseLigandSolventYield (%)
1CsFPhenanthrolineDioxane99
2KFPhenanthrolineDioxane68
3NMe₄FPhenanthrolineDioxane29
4K₃PO₄PhenanthrolineDioxane3
5CsFDMAPDioxane21

Reaction Conditions: C₆F₅Bpin (1.2 equiv), 4-iodo-N,N-dimethylaniline (1.0 equiv), CuI (10 mol%), Ligand (20 mol%), Base (2.0 equiv), Dioxane, 110 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid with an Aryl Halide[1]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vial, add the 2-fluoropyridine-3-boronic acid, the aryl halide, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid with 4-Bromoanisole[9]

Materials:

  • 2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol)

  • 4-Bromoanisole (75 µL, 0.5 mmol)

  • Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)

  • K₂CO₃ (138 mg, 1.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.

  • Add 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered ortho-substituted phenylboronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted phenylboronic acid is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a common challenge. The steric bulk near the reactive site can impede key steps in the catalytic cycle. The first aspects to troubleshoot are the catalyst system, reaction conditions, and reagent stability.

  • Catalyst System: The combination of the palladium precursor and the ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in overcoming the high activation energy barrier associated with sterically hindered substrates.

  • Reagent Integrity: The stability of the ortho-substituted phenylboronic acid is a key concern, as they can be susceptible to side reactions like protodeboronation.[2]

Q2: How does steric hindrance specifically affect the Suzuki-Miyaura catalytic cycle?

A2: Steric hindrance from ortho substituents primarily impacts two key steps in the catalytic cycle:

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is often the rate-limiting step. The bulky substituents on the phenylboronic acid can hinder the approach of the boronate species to the palladium complex.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the biaryl product is released from the palladium center, can also be slowed by steric congestion around the metal.[3]

Q3: What type of ligands are recommended for coupling with ortho-substituted phenylboronic acids?

A3: To overcome steric hindrance, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of monoligated, highly reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[3]

Highly effective ligand classes include:

  • Buchwald-type Biarylphosphine Ligands: These are the go-to ligands for challenging couplings. Examples include XPhos, SPhos, and RuPhos.[3]

  • N-Heterocyclic Carbenes (NHCs): These are also highly effective for coupling sterically hindered substrates.[3]

  • Specialized Ligands: For extremely hindered substrates, specialized ligands like AntPhos and BI-DIME have been developed and shown to be effective.[4][5]

Q4: My boronic acid is susceptible to protodeboronation. How can I mitigate this side reaction?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient or sterically hindered boronic acids.[2] Strategies to minimize this include:

  • Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[2]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source. Employing anhydrous conditions can be beneficial.[2]

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[2]

Q5: What are some alternative reaction conditions or procedures for particularly challenging couplings?

A5: For extremely hindered substrates where standard conditions fail, consider the following:

  • Alternative Procedures: A procedure using esters of boronic acids with tripotassium phosphate in dimethylformamide has been developed for boronic acids that are sensitive to hydrolytic deboronation with aqueous bases.[6]

  • Different Catalyst Systems: For the synthesis of extremely hindered biaryls, catalyst systems like Pd/BI-DIME have been shown to be effective.[4] The Pd-AntPhos catalyst has demonstrated high reactivity for couplings between di-ortho-substituted aryl halides and secondary alkylboronic acids.[5][7]

  • High-Temperature, Microwave Conditions: For very unreactive substrates, microwave-assisted synthesis can sometimes provide the necessary energy to overcome the activation barrier, leading to higher yields in shorter reaction times.

Data Presentation: Catalyst Systems for Sterically Hindered Couplings

The following tables summarize successful reaction conditions for Suzuki-Miyaura couplings involving ortho-substituted phenylboronic acids.

Aryl Halideortho-Substituted Boronic AcidPd SourceLigandBaseSolventTemp. (°C)Yield (%)
2-substituted haloarenesMesitylboronic acidPd(PPh₃)₄PPh₃Ba(OH)₂ (aq)DME-High
Di-ortho-substituted aryl bromidesCyclohexylboronic acidPd(OAc)₂AntPhos-Toluene110Good to Excellent
2,4,6-triisopropylphenyl bromideCyclohexylboronic acid-BI-DIME-Toluene11031
2,4,6-triisopropylphenyl bromideCyclohexylboronic acid-AntPhos-Toluene110Increased
Aryl ChloridesArylboronic acidsPd(OAc)₂WK-phos---High

Data synthesized from multiple sources, including references[5][6][8].

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Substrate

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • Ensure the aryl halide (1.0 equiv) and the ortho-substituted phenylboronic acid or its ester (1.2-1.5 equiv) are pure and dry.

  • Use a high-purity, bulky phosphine ligand (e.g., XPhos, SPhos) and a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). A pre-formed catalyst like XPhos Pd G3 (0.5–2 mol%) can also be used.[3]

  • The base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv) should be finely powdered and dried.

  • Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF).

2. Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid derivative, and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.[2]

3. Catalyst and Solvent Addition:

  • Under a positive pressure of the inert gas, add the palladium precursor and the ligand (if not using a pre-formed catalyst).

  • Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

4. Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. Reaction temperatures for hindered couplings are often elevated, typically ranging from 80–120 °C.[3]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

Troubleshooting_Workflow Start Low/No Yield with ortho-Substituted Phenylboronic Acid Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Ligand_Choice Use Bulky, Electron-Rich Ligand? (e.g., XPhos, SPhos, NHC) Check_Catalyst->Ligand_Choice No Pd_Source Active Pd Precursor? Check_Catalyst->Pd_Source No Check_Conditions 2. Optimize Reaction Conditions Ligand_Choice->Check_Conditions Yes Pd_Source->Check_Conditions Yes Temperature Increase Temperature? (80-120 °C) Check_Conditions->Temperature No Base_Choice Appropriate Base? (e.g., K3PO4, Cs2CO3) Check_Conditions->Base_Choice No Solvent Anhydrous, Degassed Solvent? Check_Conditions->Solvent No Check_Reagents 3. Assess Reagent Stability Temperature->Check_Reagents Yes Base_Choice->Check_Reagents Yes Solvent->Check_Reagents Yes Deboronation Suspected Protodeboronation? Check_Reagents->Deboronation Yes Use_Ester Convert to Pinacol/MIDA Ester or Aryltrifluoroborate Deboronation->Use_Ester No_Improvement Still Low Yield Deboronation->No_Improvement Success Improved Yield Use_Ester->Success Consider_Alternative Consider Alternative Methods (e.g., different cross-coupling) No_Improvement->Consider_Alternative

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Suzuki_Cycle_Steric_Hindrance cluster_info Key Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar Sterically Hindered Step ArB Ar'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Sterically Hindered Step Product Ar-Ar' RedElim->Product key1 Rate-Limiting Steps for Hindered Substrates

Caption: Suzuki-Miyaura cycle highlighting sterically hindered steps.

References

Validation & Comparative

Purity Analysis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. It is widely used for determining the purity of drug substances and identifying impurities.[1]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Given the polar nature of boronic acids, developing a robust RP-HPLC method can be challenging due to potential issues with retention and peak shape.[2][3] The following protocol is a representative method developed based on common strategies for analyzing phenylboronic acid derivatives, which often require specific conditions to ensure stability and achieve good separation.[2][4]

Parameter Condition
Column C18 stationary phase (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Sample Preparation Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[5]
HPLC Experimental Workflow

The following diagram illustrates the typical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve This compound Injector Autosampler Injection Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Gradient Pump MobilePhase->Pump Column C18 Column Injector->Column Sample Pump->Column Mobile Phase Gradient Detector UV-Vis Detector Column->Detector Eluent Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Generate Report Integration->Report

HPLC Experimental Workflow Diagram

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used method, other techniques offer distinct advantages in terms of speed, sensitivity, and resolution. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter HPLC UPLC LC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[6]Separation by liquid chromatography followed by mass analysis of the components.
Speed Standard run times (e.g., 20-30 minutes).Significantly faster run times (up to 9 times faster than HPLC).[6]Run times are comparable to UPLC, but data acquisition can be more complex.
Resolution Good resolution for most applications.Higher resolution and peak capacity compared to HPLC.[6]Resolution is determined by the LC front-end; MS provides mass resolution.
Sensitivity Good sensitivity, typically in the µg/mL to high ng/mL range.Higher sensitivity than HPLC due to narrower peaks.[6]Excellent sensitivity, capable of detecting compounds at pg/mL levels.[5]
Solvent Consumption Higher due to longer run times and larger column dimensions.Lower solvent consumption (can be reduced by at least 80% compared to HPLC).[6]Similar to UPLC, with low solvent consumption.
Cost Lower initial instrument cost.Higher initial instrument cost.Highest initial instrument cost.
Key Advantage Versatile, reliable, and widely available.[1]High throughput and improved separation efficiency.[6]Provides molecular weight and structural information, offering high specificity.
Considerations Co-elution of impurities can be a challenge.[6]Requires careful method transfer from HPLC.Matrix effects can influence ionization and quantification.
Logical Relationship of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity, or structural elucidation.

Technique_Selection cluster_primary Primary & High-Throughput Screening cluster_advanced Advanced Characterization Start Purity Analysis of This compound HPLC HPLC (Routine QC, Method Development) Start->HPLC Standard Method UPLC UPLC (High-Throughput Screening) Start->UPLC Faster Analysis LCMS LC-MS (Impurity Identification, High Sensitivity) HPLC->LCMS For Impurity Identification UPLC->LCMS For Structural Confirmation

Selection of Analytical Technique

Conclusion

For the routine purity analysis of this compound, HPLC remains a reliable and cost-effective method. However, for high-throughput screening and improved separation efficiency, UPLC presents a significant advantage. When dealing with complex impurity profiles or requiring high sensitivity for trace-level quantification, LC-MS is the superior technique due to its ability to provide molecular weight and structural information. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available resources, and the stage of drug development.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. Phenylboronic acids are pivotal reagents in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data, to inform reagent selection and reaction optimization.

The Influence of Fluorine on Reactivity: An Overview

Fluorine's high electronegativity imparts significant electronic effects on the phenyl ring of boronic acids, influencing their reactivity in the Suzuki-Miyaura coupling. The electron-withdrawing nature of fluorine generally enhances the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle.[1][2] However, this electronic perturbation can also increase the propensity for undesired side reactions, most notably protodeboronation.[3]

The position of the fluorine substituent on the phenyl ring plays a critical role in its overall effect. While ortho and meta substitutions tend to increase acidity more significantly due to inductive effects, a para-fluoro substituent can exhibit a weaker effect due to the opposing resonance contribution.[1]

Quantitative Data Comparison

The following tables summarize the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions, as reported in the literature. It is important to note that direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions.

Table 1: Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[4]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[4]
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[4]
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[4]
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ (3%) / Ag₂OCsFDME70->90[4][5]
3,4,5-Trifluorophenylboronic acidAryl/vinyl halides/triflatesPalladium-catalyzed-----

Table 2: Relative Stability of Phenylboronic Acids to Protodeboronation

Boronic AcidRelative Rate of ProtodeboronationKey Influencing FactorsReference
Phenylboronic AcidLow-[3]
4-Fluorophenylboronic AcidModerateElectron-withdrawing nature of fluorine[3]
2,4-Difluorophenylboronic AcidHighMultiple electron-withdrawing fluorine atoms[3]

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated and non-fluorinated phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:

1. Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

2. Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.[6]

3. Reagent Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane, DMF/H₂O) via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide.[6]

  • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required) in the reaction solvent and add the appropriate volume via syringe.

4. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).[6]

  • Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[6]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent_catalyst 3. Add Solvent & Catalyst inert->solvent_catalyst reaction 4. Heat and Stir solvent_catalyst->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Quench and Extract monitoring->workup purification 7. Purify (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The decision to use a fluorinated or non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling reaction is a nuanced one that depends on the specific synthetic target and reaction conditions. Fluorinated phenylboronic acids often exhibit enhanced reactivity, leading to higher yields and potentially faster reaction times.[3][4] This is largely attributed to the electron-withdrawing nature of fluorine, which increases the Lewis acidity of the boron center and can accelerate the transmetalation step. However, this same electronic effect can also render the boronic acid more susceptible to protodeboronation, a competing side reaction that can diminish yields. Therefore, careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial when working with fluorinated phenylboronic acids to maximize the desired coupling and minimize decomposition. For many applications in drug discovery and materials science, the benefits of incorporating fluorine into the final product often outweigh the synthetic challenges, making fluorinated phenylboronic acids indispensable tools for the modern chemist.

References

A Comparative Guide to the Synthesis of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The established, linear route is contrasted with a novel, more convergent approach. This comparison includes a detailed breakdown of each synthetic step, quantitative data on yield and purity, and comprehensive experimental protocols.

At a Glance: Comparison of Synthetic Routes

MetricEstablished Route: Multi-step SynthesisNew Route: Late-stage Amidation
Starting Materials 3-Bromo-4-fluorobenzoic acid, Propylamine(2-Fluoro-5-carboxyphenyl)boronic acid, Propylamine
Number of Steps 31
Key Advantages Utilizes readily available starting materials. Each step is a well-established transformation.Significantly shorter and more convergent. Potentially higher overall yield and atom economy.
Key Challenges Longer overall synthesis time. Potential for yield loss over multiple steps. Requires handling of organolithium reagents or palladium catalysts.The key starting material, (2-Fluoro-5-carboxyphenyl)boronic acid, is not readily commercially available and its synthesis adds complexity.
Estimated Overall Yield 60-70%75-85% (excluding synthesis of the starting boronic acid)
Overall Purity >95%>95%

Established Synthetic Route: A Linear Approach

This established route follows a traditional, linear sequence starting from the commercially available 3-bromo-4-fluorobenzoic acid. The synthesis involves three key transformations: amide formation, followed by conversion of the aryl bromide to the boronic acid.

Established_Synthetic_Route A 3-Bromo-4-fluorobenzoic acid C 3-Bromo-4-fluoro-N-propylbenzamide A->C Amide Coupling (EDC, HOBt) B Propylamine B->C D This compound C->D Lithium-Halogen Exchange & Borylation or Palladium-Catalyzed Borylation

Caption: Established synthetic pathway for this compound.

Experimental Protocols: Established Route

Step 1: Synthesis of 3-Bromo-4-fluoro-N-propylbenzamide

To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred for 20 minutes, after which propylamine (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Expected Yield: 85-95%

  • Purity: >98%

Step 2: Synthesis of this compound

Method A: Lithium-Halogen Exchange

A solution of 3-bromo-4-fluoro-N-propylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Triisopropyl borate (2.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and the pH is adjusted to ~2 with 2 M HCl. The mixture is stirred for 1 hour to hydrolyze the borate ester. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: 70-80%

  • Purity: >95%

Method B: Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling)

A mixture of 3-bromo-4-fluoro-N-propylbenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (1.5 eq) in an anhydrous solvent such as dioxane or toluene (0.2 M) is degassed with an inert gas. A palladium catalyst, such as Pd(dppf)Cl2 (0.03 eq), is added, and the mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting pinacol ester is then hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like THF or acetone. The product is extracted, washed, dried, and purified as described in Method A.[1]

  • Expected Yield: 75-85%

  • Purity: >95%

New Synthetic Route: A Convergent Approach

This novel route offers a more streamlined synthesis by performing the amidation as the final step on a pre-formed boronic acid intermediate. This approach reduces the number of synthetic steps, potentially increasing the overall efficiency.

New_Synthetic_Route A (2-Fluoro-5-carboxyphenyl)boronic acid C This compound A->C Amide Coupling (EDC, HOBt) B Propylamine B->C

Caption: New, convergent synthetic pathway for this compound.

Experimental Protocol: New Route

Step 1: Synthesis of this compound

To a solution of (2-fluoro-5-carboxyphenyl)boronic acid (1.0 eq) in a suitable solvent such as DMF or DCM (0.5 M) at 0 °C, are added EDC (1.2 eq) and HOBt (1.2 eq). After stirring for 20 minutes, propylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 12-16 hours. The reaction workup is similar to the amidation step in the established route, involving aqueous washes and extraction. The final product can be purified by recrystallization or column chromatography.[2]

  • Expected Yield: 75-85%

  • Purity: >95%

Validation Workflow

The validation of a new synthetic route involves a systematic comparison with the established method across several key parameters.

Validation_Workflow cluster_0 Route Evaluation cluster_1 Analysis & Comparison A Established Route Synthesis C Yield & Purity Analysis A->C D Spectroscopic Characterization (NMR, MS) A->D E Cost & Time Analysis A->E F Scalability Assessment A->F B New Route Synthesis B->C B->D B->E B->F G Optimal Route Selection C->G D->G E->G F->G

Caption: Workflow for the validation and comparison of the synthetic routes.

Conclusion

The new synthetic route for this compound presents a significant improvement in terms of efficiency and convergency over the established, linear synthesis. The reduction in the number of steps is a key advantage, leading to a potential increase in overall yield and a decrease in synthesis time and resource consumption. However, the viability of this new route is heavily dependent on the accessibility of the key starting material, (2-Fluoro-5-carboxyphenyl)boronic acid. For research and development purposes where starting material availability is less of a constraint, the new route is highly attractive. For large-scale manufacturing, a thorough cost analysis of the starting materials for both routes would be necessary to determine the most economically viable option.

References

A Comparative Analysis of Boronic Acid-Based Glucose Sensors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the performance, underlying mechanisms, and experimental validation of boronic acid-based glucose sensors compared to leading alternatives.

The accurate and continuous monitoring of glucose levels is paramount in biomedical research and clinical management of diabetes. While enzymatic sensors have long been the industry standard, boronic acid-based sensors have emerged as a promising alternative, offering advantages in stability and cost-effectiveness. This guide provides a comprehensive comparison of boronic acid-based glucose sensors with traditional enzymatic methods and other non-invasive technologies, supported by quantitative data and detailed experimental protocols.

Overview of Glucose Sensing Technologies

Glucose sensors can be broadly categorized into two main types: invasive and non-invasive. Invasive sensors, which include the prevalent enzymatic glucose meters, require a blood sample for analysis. Non-invasive technologies, a rapidly advancing field, aim to measure glucose levels without piercing the skin, utilizing methods such as near-infrared spectroscopy. Boronic acid-based sensors represent a versatile platform that can be adapted for both invasive and minimally invasive applications, including continuous glucose monitoring (CGM) systems.

The primary advantage of boronic acid-based sensors lies in their chemical stability, as they do not rely on enzymes that can degrade over time or be affected by temperature and pH fluctuations.[1] This inherent stability makes them ideal candidates for long-term implantable sensors.[2]

Boronic Acid-Based Glucose Sensors: Mechanism and Performance

Boronic acids are chemical compounds that can reversibly bind with diols, such as the hydroxyl groups present in glucose, to form cyclic esters.[1] This binding event is the fundamental principle behind boronic acid-based glucose sensing. The formation of the boronate ester can be designed to trigger a detectable signal, such as a change in fluorescence or an electrochemical response.[1][3]

Signaling Pathways

The signaling mechanism in boronic acid sensors involves the modulation of a reporter molecule upon glucose binding. In fluorescent sensors, the binding of glucose to the boronic acid moiety can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity or wavelength.[1] In electrochemical sensors, the glucose binding event can influence the flow of electrons at an electrode surface, generating a measurable current or impedance change.[3]

Signaling_Pathway cluster_sensor Boronic Acid Sensor Boronic_Acid Boronic Acid Receptor Reporter Reporter (Fluorophore/Electrode) Boronic_Acid->Reporter Covalently Linked Complex Boronate Ester Complex Glucose Glucose Glucose->Boronic_Acid Reversible Binding Signal Detectable Signal (Fluorescence/Current) Complex->Signal Signal Transduction

Figure 1: Simplified signaling pathway of a boronic acid-based glucose sensor.
Performance Metrics

The performance of boronic acid-based sensors is evaluated based on several key parameters, which are summarized in the tables below. These tables provide a comparative overview of different types of boronic acid sensors and their alternatives.

Table 1: Performance Comparison of Fluorescent Boronic Acid-Based Glucose Sensors

Sensor Type/NameLinear Range (mM)Limit of Detection (LOD)Selectivity (Glucose vs. Fructose)Response TimeReference
Anthracene-based diboronic acid (P-DBA)0.003 - 3.00.8 µMHigher for Glucose-[4]
Cyano-substituted diboronic acid (CN-DBA)-1.51 µMHigh for Glucose (Binding Constant: 6489.5 M⁻¹)-[5]
6-methoxyquinolinium-based (o-BMOQBA)Detects changes from ~0.5 mM-Higher for Fructose (common for monoboronic acids)-[6]
Mc-CDBA0 - 0.1951.37 µMHigh for Glucose~5 minutes[7]

Table 2: Performance Comparison of Electrochemical Boronic Acid-Based Glucose Sensors

Sensor Type/NameLinear Range (mg/dL)Limit of Detection (LOD)SelectivityStabilityReference
Diboronic acid-immobilized electrode (CV)40 - 50031.2 mg/dLHigher slope for glucose vs. other sugars-[3]
Diboronic acid-immobilized electrode (EIS)40 - 50021.5 mg/dLHigher slope for glucose vs. other sugars-[3]

Table 3: Comparison with Alternative Glucose Sensing Technologies

TechnologyPrincipleLinear RangeResponse TimeKey AdvantagesKey Disadvantages
Enzymatic (Invasive) Glucose oxidase catalysisTypically 20-600 mg/dLSeconds to minutesHigh selectivity, well-establishedEnzyme instability, requires calibration, invasive
Near-Infrared (NIR) Spectroscopy (Non-Invasive) Glucose absorption of NIR light-Real-timeNon-invasive, continuousLower accuracy, susceptible to interference
Electrochemical Impedance Spectroscopy (EIS) (Non-Invasive) Changes in electrical impedance of tissue--Non-invasive, potential for miniaturizationComplex signal processing, lower accuracy

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and validate glucose sensors.

Synthesis of a Fluorescent Boronic Acid Probe (Generic Protocol)

This protocol describes a general one-step synthesis for a 6-methoxyquinolinium-based boronic acid probe.[6]

Synthesis_Workflow Start Start Reactants Dissolve equimolar 6-methoxyquinoline and boronobenzyl bromide in dry acetonitrile Start->Reactants Reaction Stir at room temperature in a round-bottomed flask Reactants->Reaction Precipitation Collect precipitate by filtration Reaction->Precipitation Washing Wash precipitate with cold acetonitrile and diethyl ether Precipitation->Washing Drying Dry under vacuum Washing->Drying Product Obtain pure boronic acid probe Drying->Product

Figure 2: General workflow for the synthesis of a fluorescent boronic acid probe.

Materials:

  • 6-methoxyquinoline

  • o-, m-, or p-boronobenzyl bromide

  • Dry acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve equimolar amounts of 6-methoxyquinoline and the desired boronobenzyl bromide isomer in dry acetonitrile in a round-bottomed flask.[6]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • Once the reaction is complete, collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold acetonitrile followed by diethyl ether to remove any unreacted starting materials.[6]

  • Dry the final product under vacuum.

Fabrication of an Enzymatic Glucose Sensor (Generic Protocol)

This protocol outlines the general steps for fabricating a screen-printed enzymatic glucose sensor.[8][9]

Materials:

  • PET (polyethylene terephthalate) sheets (substrate)

  • Conductive carbon ink

  • Insulator paste

  • Glucose oxidase (GOx) enzyme solution

  • Double-sided adhesive spacer

  • Transparent top layer

Procedure:

  • Electrode Printing: Screen print the working, counter, and reference electrodes using conductive carbon ink onto the PET substrate.[8]

  • Insulator Deposition: Apply an insulator paste to define the active electrode area.[9]

  • Enzyme Immobilization: Deposit the glucose oxidase solution onto the working electrode and allow it to dry.[8]

  • Microfluidic Channel Formation: Laminate a pre-cut double-sided adhesive spacer onto the substrate to create the walls of the microfluidic channel.[9]

  • Sealing: Apply a transparent top layer to seal the channel, leaving an inlet for the sample.[9]

In Vitro Stability Testing of Glucose Biosensors

This protocol provides a general method for assessing the long-term stability of glucose biosensors in a laboratory setting.[10][11]

Stability_Test_Workflow Start Start Polarization Continuously polarize sensors in 5 mM glucose-PBS solution Start->Polarization Incubation Incubate for an extended period (e.g., 12 weeks) Polarization->Incubation Weekly_Testing Perform weekly sensitivity tests Incubation->Weekly_Testing Data_Analysis Analyze changes in sensitivity, linearity, and response to interferents Weekly_Testing->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for in vitro stability testing of glucose biosensors.

Materials:

  • Glucose biosensors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose stock solution

  • Interfering substances (e.g., ascorbic acid, uric acid, acetaminophen)

Procedure:

  • Prepare a 5 mM glucose solution in PBS.

  • Continuously polarize the glucose biosensors in the glucose-PBS solution for the duration of the study (e.g., 12 weeks).[11]

  • At regular intervals (e.g., weekly), perform a calibration of the sensors to assess their sensitivity. This involves measuring the sensor response to a range of known glucose concentrations.

  • Periodically, test the sensor's response to common interfering substances to evaluate its selectivity over time.[10]

  • Analyze the data to determine the change in sensor sensitivity, linear range, and selectivity over the testing period.

Alternative Glucose Sensing Technologies

Enzymatic Glucose Sensors

Enzymatic sensors, typically based on the glucose oxidase (GOx) enzyme, are the most widely used technology for glucose monitoring.[12] They offer high selectivity for glucose. However, the enzyme's susceptibility to degradation poses a significant limitation to their long-term stability.[12][13]

Non-Invasive Technologies
  • Near-Infrared (NIR) Spectroscopy: This technique measures the absorption of NIR light by glucose molecules in the skin or earlobe.[14][15] While promising for continuous, non-invasive monitoring, its accuracy can be affected by factors such as skin thickness and temperature.[15]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the electrical impedance of tissues, which can be correlated with glucose concentration.[16][17] This technology is still under development for non-invasive glucose monitoring and faces challenges in achieving high accuracy and reliability.

Conclusion

Boronic acid-based glucose sensors present a compelling alternative to traditional enzymatic sensors, primarily due to their enhanced stability and potential for long-term continuous monitoring. While challenges related to selectivity, particularly against fructose in monoboronic acid systems, and optimizing performance in complex biological fluids remain, ongoing research into diboronic acid structures and novel materials is paving the way for the next generation of highly accurate and reliable glucose sensors. For researchers and drug development professionals, understanding the principles, performance metrics, and experimental validation of these emerging technologies is crucial for advancing diabetes management and related biomedical research.

References

A Comparative Benchmark: (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid against other commercially available Suzuki coupling reagents, supported by experimental data from analogous systems.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its ability to efficiently construct C-C bonds.[1][2] The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and functional group tolerance. This guide provides a comparative benchmark for the performance of this compound against other commonly employed substituted phenylboronic acids in Suzuki-Miyaura coupling reactions.

While direct, head-to-head comparative experimental data for this compound is not extensively published, this guide leverages available data for structurally analogous compounds to provide a valuable performance benchmark. The presence of a fluorine atom at the ortho-position and an electron-withdrawing carbamoyl group at the meta-position to the boronic acid functionality suggests that its reactivity will be influenced by both steric and electronic factors.[3][4]

Performance Comparison of Substituted Phenylboronic Acids

The efficiency of Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. The following table summarizes typical yields for various substituted phenylboronic acids in couplings with different aryl halides. This data, compiled from various sources, provides a baseline for anticipating the performance of this compound.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[5]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~95[6]
2-Fluorophenylboronic acid4-bromoanisolePd₂(dba)₃ / P(t-Bu)₃CsFDioxaneRT285[7]
2,5-Difluorophenylboronic acid4-bromoacetophenonePd(dppf)Cl₂K₃PO₄Dioxane1001292[8]
2,5-Difluorophenylboronic acid4-chloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101888[8]
2-Fluoro-4-methylphenylboronic acidBromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol820.5Good[1]
5-Chloro-2-fluorophenylboronic acidAryl HalideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[4]

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.[5]

General Procedure for Suzuki-Miyaura Coupling:

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol).[5]

  • Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[5]

Reaction:

  • Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Work-up:

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8]

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the reaction dynamics and experimental design, the following diagrams illustrate the key processes involved.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R²(L_n) OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ + Base) RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OR)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base - Solvent start->setup reaction Reaction: - Heating & Stirring - Monitoring (TLC, GC/LC-MS) setup->reaction workup Work-up: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a promising reagent for the synthesis of complex biaryl compounds, particularly in the context of drug discovery where the introduction of fluorinated and functionalized phenyl rings is of high importance.[3][9] Based on the performance of analogous compounds, it is expected to be an effective coupling partner, though optimization of reaction conditions will be key to achieving high yields. The electron-withdrawing nature of the fluoro and carbamoyl groups may necessitate the use of more active catalyst systems or tailored base and solvent combinations to facilitate the transmetalation step.[7] The provided experimental protocol serves as a robust starting point for researchers to benchmark this reagent against other alternatives in their specific synthetic applications.

References

A Comparative Guide to Analytical Methods for Boronic Acid Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of boronic acids and their derivatives is critical for ensuring the quality, efficacy, and safety of therapeutic agents and chemical intermediates. The selection of an appropriate analytical method is paramount and often necessitates cross-validation to ensure consistency and reliability of results across different analytical platforms. This guide provides an objective comparison of the performance of several key analytical techniques for boronic acid quantification, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Analytical Methods

The choice of an analytical method for boronic acid quantification is a trade-off between sensitivity, selectivity, speed, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are among the most powerful and widely used techniques. Fluorometric and colorimetric assays also offer viable alternatives, particularly for specific applications.

FeatureHPLC-UV/MSICP-MSqNMRFluorometric/Colorimetric Assays
Principle Separation based on differential partitioning, followed by detection based on UV absorbance or mass-to-charge ratio.Atomization and ionization of the sample in a plasma, followed by mass spectrometric detection of boron isotopes.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Formation of a fluorescent or colored complex with the boronic acid, with the signal intensity proportional to the concentration.
Primary/Secondary Secondary method requiring a reference standard.Primary method for elemental analysis.Primary ratio method; can determine purity without a specific reference standard of the analyte.Secondary method requiring a reference standard.
Selectivity High selectivity for separating structurally similar compounds, especially with MS detection.Highly selective for boron but does not distinguish between different boronic acid species.Excellent for structural confirmation and identification of different boron species.Can be highly selective depending on the chosen reagent.
Sensitivity Good to excellent, particularly with MS detection.Excellent, suitable for trace and ultra-trace analysis.Generally lower sensitivity compared to chromatographic methods.Can be highly sensitive depending on the quantum yield of the fluorophore.
Speed Method development can be time-consuming, but analysis time per sample is relatively short.Rapid sample analysis, but sample preparation can be extensive.Method development is often faster, and analysis time per sample is short.Typically rapid and suitable for high-throughput screening.
Sample Throughput Well-suited for high-throughput analysis with autosamplers.Can be automated for high throughput.Can be automated, but generally has lower throughput than HPLC.Excellent for high-throughput applications in microplate format.
Non-destructive NoYesYesNo

Quantitative Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of boronic acids, based on published validation data.

Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
ParameterUPLC-ESI-MS[1]HPLC with Post-Column Derivatization (Alizarin)[2]LC-MS/MS[3]
Analyte Various boronic acidsPhenylboronic acidMethylboronic acid
Limit of Detection (LOD) 0.1 µg1.2 ng (1 µM)Not specified, but sensitive to ng/mL level
Limit of Quantification (LOQ) 1.0 µgNot specified1 ng/mL
Linearity (R²) 0.98Not specified> 0.995
Recovery 97.1% - 105.7%Not specified80% - 120%
Precision (%RSD) < 2.0%Not specifiedNot specified
Key Advantage High throughput, no derivatization needed.Selective detection of boronic acids.High sensitivity and selectivity for trace level quantification.
Table 2: Performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Methods
ParameterPerformance
Analyte Total Boron
Limit of Detection (LOD) ng/L to µg/L range
Limit of Quantification (LOQ) µg/L range
Linearity (R²) > 0.999
Recovery Typically 95-105%
Precision (%RSD) < 5%
Key Advantage Absolute quantification of total boron, extremely high sensitivity.
Table 3: Performance of Quantitative NMR (qNMR) Methods
ParameterPerformance
Analyte Specific boronic acid species
Limit of Detection (LOD) Typically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the µg/mL to mg/mL range
Linearity (R²) > 0.999
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%
Key Advantage Primary method, provides structural information, non-destructive.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV/Mass Spectrometric Detection (HPLC-UV/MS)

This method is suitable for the separation and quantification of various boronic acids and their derivatives.

1. Instrumentation:

  • HPLC or UHPLC system with a UV-Vis or Photodiode Array (PDA) detector and/or a mass spectrometer (e.g., single quadrupole or triple quadrupole).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The specific gradient will depend on the analytes of interest.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength (UV): 230 nm or a wavelength appropriate for the specific boronic acid.[4]

  • Injection Volume: 10 µL.[4]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the boronic acid reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample containing the boronic acid in a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

  • Determine the concentration of the boronic acid in the sample by interpolating its peak area from the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This method is ideal for the determination of the total boron content in a sample.

1. Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

2. Sample Preparation (Acid Digestion):

  • Accurately weigh the sample into a digestion vessel.

  • Add a mixture of high-purity nitric acid and hydrofluoric acid.

  • Digest the sample using a microwave digestion system or a hot block until the sample is completely dissolved.

  • Dilute the digested sample to a known volume with deionized water.

3. Instrumental Parameters:

  • RF Power: ~1550 W

  • Plasma Gas Flow: ~15 L/min

  • Auxiliary Gas Flow: ~0.9 L/min

  • Nebulizer Gas Flow: ~1.0 L/min

  • Isotopes Monitored: ¹⁰B and ¹¹B

4. Data Analysis:

  • Use an external calibration curve prepared from a certified boron standard solution.

  • The concentration of boron in the original sample is calculated by accounting for the dilution factor.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This primary analytical method allows for the direct quantification of boronic acids without the need for an analyte-specific reference standard.

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh the boronic acid sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

3. NMR Data Acquisition:

  • Acquire a ¹H or ¹¹B NMR spectrum with parameters optimized for quantification, including:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Integrate a well-resolved signal of the boronic acid and a signal of the internal standard.

  • Calculate the purity or concentration of the boronic acid using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualization

Analytical_Method_Selection cluster_considerations Key Considerations cluster_methods Recommended Method Start Define Analytical Requirement Sensitivity Required Sensitivity? Start->Sensitivity Selectivity Need for Structural Information? Start->Selectivity Matrix Sample Matrix Complexity? Start->Matrix Throughput Required Sample Throughput? Start->Throughput HPLC_MS HPLC-MS/MS Sensitivity->HPLC_MS High ICP_MS ICP-MS Sensitivity->ICP_MS Very High (Trace) Selectivity->HPLC_MS Yes (with MS) qNMR qNMR Selectivity->qNMR Yes Matrix->HPLC_MS Complex Throughput->HPLC_MS High Fluor Fluorometric Assay Throughput->Fluor High

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of fluorinated biaryls, key structural motifs in many pharmaceuticals and functional materials. The choice of the palladium catalyst is paramount for the success of these couplings, as fluorinated boronic acids can present unique challenges, including instability and altered reactivity. This guide provides a comparative overview of the efficacy of different palladium catalysts for the coupling of fluorinated boronic acids, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of fluorinated boronic acids is highly dependent on the nature of the ligand, the palladium precursor, and the specific substrates being coupled. Below, we present a comparative summary of the performance of several common and advanced palladium catalyst systems.

Table 1: Efficacy Comparison for the Coupling of Monofluorinated Phenylboronic Acids with 4-Bromoanisole

This table provides a side-by-side comparison of different palladium catalysts for the Suzuki-Miyaura coupling of various monofluorophenylboronic acids with 4-bromoanisole. This allows for a direct assessment of catalyst performance for these common fluorinated substrates under specified conditions.

Fluorinated Boronic AcidPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic AcidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O1103~98%[1][2][3][4]
2,6-Difluorophenylboronic AcidXPhos Pd G2 (precatalyst)K₃PO₄THF/H₂Ort0.595%[5][6]

Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct comparison is most accurate when reaction conditions are identical.

Table 2: Performance of XPhos Pd G2 Precatalyst with Polyfluorinated Boronic Acids

For more challenging, sterically hindered, or electronically deactivated polyfluorinated boronic acids, advanced catalyst systems are often required. The Buchwald group has developed highly effective palladium precatalysts, such as XPhos Pd G2, which demonstrate broad applicability and high efficacy under mild conditions.[5][6]

Polyfluorinated Boronic AcidAryl HalideYield (%)
2,6-Difluorophenylboronic Acid4-Chloroanisole95%[5][6]
2,6-Difluorophenylboronic Acid2-Bromopyridine92%[5][6]
2,3,5,6-Tetrafluorophenylboronic Acid4-Chloroanisole94%[5][6]
Pentafluorophenylboronic Acid4-Chloroanisole96%[5][6]

Reaction Conditions: XPhos Pd G2 (2 mol%), K₃PO₄, THF/H₂O, room temperature, 30 minutes.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling of fluorinated boronic acids using both a heterogeneous catalyst and a modern precatalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Heterogeneous Palladium Catalyst (G-COOH-Pd-10)

This protocol is adapted from the study by R. S. Varma and colleagues for the coupling of fluorinated boronic acids.[1][2][3][4]

Materials:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 mmol)

  • Fluorinated boronic acid (e.g., 4-fluorophenylboronic acid, 1.2 mmol)

  • G-COOH-Pd-10 catalyst

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethylformamide (DMF)

  • Water (degassed)

Procedure:

  • To a dried reaction vessel, add the aryl halide, fluorinated boronic acid, G-COOH-Pd-10 catalyst, and potassium carbonate.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add the degassed DMF and water solvent mixture via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 110 °C).

  • Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst can be recovered by filtration or centrifugation for potential reuse.

  • The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst (XPhos Pd G2)

This protocol is based on the work of the Buchwald group for the rapid, room-temperature coupling of challenging fluorinated boronic acids.[5][6]

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)

  • Polyfluorinated boronic acid (e.g., 2,6-difluorophenylboronic acid, 1.5 mmol)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Water (degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, a reaction vial is charged with the aryl halide, polyfluorinated boronic acid, XPhos Pd G2 precatalyst, and potassium phosphate.

  • The vial is sealed and the anhydrous, degassed THF and degassed water are added.

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction is typically complete within 30 minutes to 2 hours, as monitored by GC-MS or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with water.

  • The organic layer is separated, dried, and concentrated.

  • The residue is purified by flash chromatography to afford the desired biaryl product.

Visualizations

To further clarify the processes involved in the Suzuki-Miyaura coupling, the following diagrams illustrate the general experimental workflow and the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, Boronic Acid, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (Ar or N2) solvent->inert stir Stir at Specified Temperature inert->stir monitor Monitor Progress (TLC, GC-MS, LC-MS) stir->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdArF Ar-Pd(II)-ArF Ln ArPdX->ArPdArF Transmetalation ArPdArF->Pd0 Reductive Elimination ArArF Ar-ArF ArPdArF->ArArF reagents1 Ar-X reagents2 ArF-B(OH)2 base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Assessing the Batch-to-Batch Consistency of Commercial (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a critical building block in medicinal chemistry, frequently employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] Given its integral role, the batch-to-batch consistency of this reagent is paramount to ensure reproducible reaction outcomes, predictable impurity profiles, and the overall quality of the final drug substance. Inconsistent quality can lead to failed syntheses, costly delays, and compromised purity of the target molecule.

This guide provides a framework for assessing the batch-to-batch consistency of commercially available this compound. It outlines a series of analytical and functional tests to compare different batches from various suppliers. The data presented herein is illustrative and intended to serve as a template for researchers to conduct their own comparative analyses.

Comparative Analysis of Commercial Batches

To evaluate batch-to-batch consistency, samples from two different lots were hypothetically obtained from three commercial suppliers. Each batch was subjected to a series of analytical tests to assess its physical and chemical properties, purity, and performance in a model reaction.

Physical and Chemical Properties

A summary of the basic physical and chemical properties is presented below. Consistency in appearance, solubility, and water content is a primary indicator of consistent manufacturing processes.

SupplierBatch IDAppearanceSolubility (in DMSO)Water Content (Karl Fischer, %)
Supplier A A-001White to off-white solidClear, colorless solution0.15
A-002White to off-white solidClear, colorless solution0.18
Supplier B B-001White solidClear, colorless solution0.25
B-002Off-white solidClear, colorless solution0.31
Supplier C C-001White solidClear, colorless solution0.12
C-002Pale yellow solidClear, pale yellow solution0.45
Purity and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of boronic acids and identifying potential impurities.[3][4][5] Inconsistencies in the impurity profile between batches can significantly impact reaction performance.

SupplierBatch IDPurity by HPLC (%)Major Impurity 1 (%)Major Impurity 2 (%)
Supplier A A-00199.20.3 (Boroxine)0.1 (Protodeboronation product)
A-00299.10.4 (Boroxine)0.1 (Protodeboronation product)
Supplier B B-00198.50.8 (Boroxine)0.2 (Unidentified)
B-00298.30.9 (Boroxine)0.3 (Unidentified)
Supplier C C-00199.50.2 (Boroxine)Not Detected
C-00297.81.1 (Boroxine)0.5 (Starting Material)
Performance in a Model Suzuki-Miyaura Coupling Reaction

To assess functional consistency, each batch was used in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The reaction yield and purity of the resulting biaryl product are direct indicators of the boronic acid's reactivity and quality.

SupplierBatch IDReaction Yield (%)Product Purity by HPLC (%)
Supplier A A-0019299.5
A-0029199.4
Supplier B B-0018899.1
B-0028798.9
Supplier C C-0019599.8
C-0028297.5

Experimental Workflow

The following diagram outlines the workflow for the comprehensive assessment of batch-to-batch consistency.

G Experimental Workflow for Batch-to-Batch Consistency Assessment cluster_0 Sample Acquisition cluster_1 Physicochemical Analysis cluster_2 Chemical Purity and Structural Integrity cluster_3 Functional Performance Assessment cluster_4 Data Analysis and Comparison A Obtain two batches of this compound from three commercial suppliers B Visual Inspection (Appearance) A->B C Solubility Test (in DMSO) A->C D Water Content (Karl Fischer) A->D E HPLC Purity and Impurity Profiling A->E F NMR Spectroscopy (1H, 13C, 11B, 19F) A->F G Suzuki-Miyaura Cross-Coupling Reaction with 4-bromoanisole A->G I Tabulate and Compare Results B->I C->I D->I E->I F->I H Analysis of Reaction Outcome (Yield and Product Purity) G->H H->I J Assess Batch-to-Batch and Supplier-to-Supplier Consistency I->J

Caption: Workflow for assessing the batch-to-batch consistency of commercial boronic acids.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Sample Handling

Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation.[1] All samples should be stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) where possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any structural impurities.

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Analysis:

    • ¹H NMR: Acquire a standard proton spectrum. Integrate all signals and compare them to the expected structure. Look for any unexpected peaks that may indicate impurities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Verify the number of carbon signals and their chemical shifts against the expected structure.

    • ¹⁹F NMR: Acquire a fluorine spectrum to confirm the single fluorine environment.

    • ¹¹B NMR: Acquire a boron spectrum. A broad signal between 20-30 ppm is characteristic of a trigonal planar boronic acid. The presence of other signals could indicate different boron species.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the material and quantify impurities.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Water Content (Karl Fischer Titration)

Objective: To quantify the amount of water in the sample.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Method: Follow the instrument manufacturer's standard operating procedure. Use a sample size that is appropriate for the expected water content.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To assess the functional performance and reactivity of the boronic acid.

  • Materials:

    • This compound (1.2 equiv)

    • 4-Bromoanisole (1.0 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • 2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

    • 1,4-Dioxane

  • Procedure:

    • To a reaction vial, add 4-bromoanisole (1.0 mmol), the boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Seal the vial and purge with argon for 10 minutes.

    • Add 1,4-dioxane (5 mL) and the 2 M Na₂CO₃ solution (1 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 4 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the crude yield and analyze the product purity by HPLC using the method described in section 3.3.

Conclusion

The batch-to-batch consistency of this compound is a critical parameter for its successful application in drug discovery and development. This guide provides a comprehensive yet straightforward workflow to evaluate and compare commercial sources of this important reagent. By implementing these analytical and functional tests, researchers can make informed decisions about supplier selection, mitigate risks associated with reagent variability, and ensure the robustness and reproducibility of their synthetic processes. Based on the illustrative data, Supplier A and the first batch from Supplier C demonstrate higher and more consistent quality compared to Supplier B and the second batch from Supplier C.

References

A Head-to-Head Comparison of Boronic Acid Sensors for Catecholamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of catecholamines—such as dopamine, norepinephrine, and epinephrine—is critical for advancing our understanding of neurological disorders and for the development of novel therapeutics. Boronic acid-based sensors have emerged as a powerful and versatile tool for this purpose, owing to the specific and reversible interaction between the boronic acid moiety and the cis-diol group present in catecholamines. This guide provides a head-to-head comparison of the three main classes of boronic acid sensors for catecholamine detection: fluorescent, colorimetric, and electrochemical sensors. The performance of representative sensors from each class is objectively compared, supported by experimental data, to aid researchers in selecting the most suitable platform for their specific needs.

At a Glance: Performance Comparison of Boronic Acid-Based Catecholamine Sensors

The following table summarizes the key performance metrics of representative fluorescent, colorimetric, and electrochemical boronic acid sensors for the detection of dopamine (DA), norepinephrine (NE), and epinephrine (EP).

Sensor TypeAnalyte(s)Limit of Detection (LOD)Linear RangeResponse TimeSelectivity Highlights
Fluorescent
NS510[1]NE, DANot explicitly stated in terms of molar concentration, but demonstrates high affinity.Not specifiedRapidSelective for norepinephrine over dopamine based on fluorescence enhancement.[1]
Carbon Dots (B-N-CDs)[2]DA0.1 pM1 pM - 1 µMNot specifiedHigh selectivity against other biomolecules.
Colorimetric
Ag Nanoparticles[3]DA, NE, EP92 nM, 93 nM, 97 nM, respectivelyNot specifiedNot specifiedSimultaneous detection with distinct visual color changes at optimal pH.[3]
Au Nanoparticles[4]NE0.07 µM (aqueous), 0.09 µM (synthetic urine)0 - 1 µMNot specifiedRemarkable selectivity for NE over dopamine and epinephrine.[4]
Electrochemical
MIP/MWCNTs[5]EP35 nmol·L⁻¹0.2 - 800 µmol·L⁻¹Not specifiedGood discrimination against potential interferents.[5]
Au-BSA-APBA Probe[6]DA0.7 µMNot specifiedNot specifiedHigh selectivity for dopamine over other catecholamines and amino acids.[6]

Signaling Pathways and Experimental Workflow

The functionality of boronic acid sensors for catecholamine detection is rooted in a specific chemical interaction. To provide a clearer understanding of the underlying mechanisms and the practical application of these sensors, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.

A dual-recognition boronic acid sensor binding to a catecholamine.

The diagram above illustrates a common strategy to enhance selectivity, where the sensor possesses two recognition sites. The primary site, a boronic acid group, binds to the cis-diol of the catecholamine. A secondary site, such as an aldehyde group, can simultaneously interact with the amine group of the catecholamine, leading to a more stable and specific complex. This binding event induces a change in the signaling unit (e.g., a fluorophore), resulting in a detectable signal.

Typical Experimental Workflow for Catecholamine Detection Start Start SamplePrep Sample Preparation (e.g., Biological Fluid) Start->SamplePrep SensorAddition Addition of Boronic Acid Sensor Solution SamplePrep->SensorAddition Incubation Incubation (Allow for Binding) SensorAddition->Incubation Measurement Signal Measurement (e.g., Fluorescence, Absorbance, Current) Incubation->Measurement DataAnalysis Data Analysis (Quantification of Catecholamine) Measurement->DataAnalysis End End DataAnalysis->End

References

Propylcarbamoyl Group's Influence on Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of functional groups on molecular reactivity is paramount for designing effective and stable chemical entities. This guide provides an objective comparison of the influence of the propylcarbamoyl group on chemical reactivity relative to other common functionalities, supported by established chemical principles. While direct comparative kinetic data for a homologous series including the propylcarbamoyl group is sparse in readily available literature, this analysis extrapolates from established principles of steric and electronic effects in carbamates and related structures to provide a predictive framework.

I. Electronic and Steric Profile of the Propylcarbamoyl Group

The reactivity of a molecule is fundamentally governed by the electronic and steric characteristics of its constituent functional groups. The propylcarbamoyl group (CH₃CH₂CH₂NHC(O)-) influences reactivity through a combination of inductive and steric effects.

Electronic Effects: The nitrogen atom in the carbamoyl moiety possesses a lone pair of electrons that can be delocalized into the adjacent carbonyl group. This resonance effect reduces the electrophilicity of the carbonyl carbon compared to that in ketones or aldehydes, making carbamates generally less reactive towards nucleophiles than acid chlorides or anhydrides, but more reactive than amides.[1][2] The N-propyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This effect slightly increases the electron density on the nitrogen atom, which in turn enhances the resonance stabilization of the carbamate and can subtly decrease the electrophilicity of the carbonyl carbon.

Steric Effects: The propyl group is larger than a methyl or ethyl group, introducing a moderate level of steric hindrance around the carbamate nitrogen and the carbonyl group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates compared to less hindered analogues.

II. Comparative Reactivity Analysis

To contextualize the influence of the propylcarbamoyl group, we compare its expected reactivity in common chemical transformations against molecules bearing smaller N-alkylcarbamoyl groups or other related functionalities.

A. Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a cornerstone reaction for carboxylic acid derivatives. The general order of reactivity is: Acyl Chloride > Acid Anhydride > Thioester > Ester > Carbamate > Amide.

Functional GroupRelative ReactivityRationale
N-Methylcarbamoyl HigherLess Steric Hindrance: The smaller methyl group presents a minimal steric barrier to an incoming nucleophile.
N-Ethylcarbamoyl IntermediateModerate Steric Hindrance: The ethyl group is slightly larger than methyl, introducing a minor increase in steric hindrance.
N-Propylcarbamoyl Baseline Increased Steric Hindrance: The propyl group further increases the steric bulk around the reaction center, leading to a predicted decrease in reaction rate compared to N-methyl and N-ethyl analogues.
N-tert-Butylcarbamoyl LowerSignificant Steric Hindrance: The bulky tert-butyl group provides a substantial steric shield, drastically reducing the rate of nucleophilic attack.

This trend is a direct consequence of the increasing steric bulk of the N-alkyl substituent, which makes the transition state for nucleophilic attack progressively less favorable.

B. Hydrolysis

The stability of carbamates to hydrolysis is a critical factor in many applications, including drug design. The rate of hydrolysis is influenced by both electronic and steric factors, as well as the reaction conditions (e.g., pH). For N-unsubstituted and N-monosubstituted carbamates, alkaline hydrolysis can proceed through an elimination-addition mechanism involving an isocyanate intermediate.[3]

A qualitative trend for the metabolic lability of carbamates suggests that N-alkyl substitution pattern plays a significant role.[4][5] While a direct comparison is not available, it is reasonable to expect that the rate of hydrolysis for N-propylcarbamates would be slightly slower than that for N-methylcarbamates due to increased steric hindrance, assuming the reaction mechanism is sensitive to the steric environment around the carbonyl group.

III. Experimental Protocols

To quantitatively assess the influence of the propylcarbamoyl group on reactivity, a series of kinetic experiments can be performed. Below are generalized protocols for studying hydrolysis and aminolysis, which can be adapted to compare a series of N-alkyl carbamates.

A. Protocol for Kinetic Analysis of Carbamate Hydrolysis
  • Preparation of Stock Solutions: Prepare stock solutions of the N-propylcarbamoyl-containing compound and relevant comparative compounds (e.g., N-methylcarbamoyl, N-ethylcarbamoyl analogues) in a suitable organic solvent (e.g., acetonitrile, dioxane). Prepare buffer solutions of desired pH (e.g., phosphate buffer for neutral conditions, carbonate-bicarbonate buffer for alkaline conditions).

  • Reaction Initiation: In a thermostated cuvette, add a known volume of the buffer solution. Initiate the reaction by injecting a small aliquot of the carbamate stock solution.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the change in UV-Vis absorbance of the starting material or the product over time using a spectrophotometer. The wavelength of analysis should be chosen at the λmax of one of the species where there is minimal overlap with other components.

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation. The second-order rate constant can be obtained by dividing kobs by the concentration of the hydrolyzing agent (e.g., hydroxide ion concentration in alkaline hydrolysis).

B. Protocol for Kinetic Analysis of Carbamate Aminolysis
  • Preparation of Solutions: Prepare stock solutions of the carbamate substrates and the amine nucleophile (e.g., n-butylamine) in an anhydrous aprotic solvent (e.g., dioxane, acetonitrile).[6]

  • Reaction Setup: In a thermostated reaction vessel, mix the carbamate solution with a pseudo-first-order excess of the amine solution.

  • Sample Collection and Analysis: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification). Analyze the concentration of the remaining carbamate or the formed product using a suitable analytical technique such as HPLC or GC.

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. Determine the pseudo-first-order rate constant from the slope of the line in a first-order plot (e.g., ln[Carbamate] vs. time). The second-order rate constant is obtained by dividing the pseudo-first-order rate constant by the concentration of the amine.

IV. Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized nucleophilic acyl substitution pathway and a typical experimental workflow for kinetic analysis.

Caption: Generalized pathway for nucleophilic acyl substitution on a propylcarbamoyl group.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate (N-Propylcarbamoyl compound) initiate_reaction Initiate Reaction in Thermostated Cell prep_substrate->initiate_reaction prep_reagent Prepare Reagent (e.g., Buffer, Nucleophile) prep_reagent->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., UV-Vis, HPLC) initiate_reaction->monitor_reaction plot_data Plot Data (Absorbance vs. Time) monitor_reaction->plot_data calculate_rate Calculate Rate Constant (k_obs) plot_data->calculate_rate

Caption: Experimental workflow for the kinetic analysis of carbamate reactivity.

V. Conclusion

The propylcarbamoyl group imparts a moderate level of steric hindrance and a weak electron-donating inductive effect, which collectively influence the reactivity of the carbamate functionality. It is predicted to render the carbamoyl group less susceptible to nucleophilic attack and hydrolysis compared to smaller N-alkyl analogues like N-methylcarbamoyl and N-ethylcarbamoyl groups. For definitive quantitative comparisons, dedicated kinetic studies following the outlined protocols are recommended. This understanding is crucial for the rational design of molecules with tailored reactivity and stability profiles in the fields of drug discovery and materials science.

References

A Comparative Guide to the Quantum Yield of Fluorescent Boronic Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent boronic acid probes have emerged as indispensable tools for the selective detection of a wide range of biologically significant analytes, including saccharides, reactive oxygen species (ROS), and neurotransmitters. A critical performance metric for these probes is their fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, enabling more sensitive detection. This guide provides a comparative analysis of the quantum yields of various fluorescent boronic acid probes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal probe for their specific application.

Performance Comparison of Fluorescent Boronic Acid Probes

The following tables summarize the quantum yield and spectral properties of various fluorescent boronic acid probes categorized by their target analyte. This data has been compiled from peer-reviewed scientific literature.

Probes for Saccharide Detection
Probe Name/AcronymFluorophore CoreExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target Analyte(s)Reference(s)
o-BMOQBA6-methoxyquinolinium~345~4500.23Monosaccharides[1]
m-BMOQBA6-methoxyquinolinium~345~4500.28Monosaccharides[1]
p-BMOQBA6-methoxyquinolinium~345~4500.26Monosaccharides[1]
Mc-CDBAAnthraceneNot SpecifiedNot SpecifiedNot SpecifiedGlucose[2]
Ca-CDBAAnthraceneNot SpecifiedNot SpecifiedNot SpecifiedGlucose[2]
Probes for Reactive Oxygen Species (ROS) Detection
Probe Name/AcronymFluorophore CoreExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target Analyte(s)Reference(s)
TCFB1Tricyanofuran560-580580-650LowPeroxynitrite
TCFB2Tricyanofuran560-580580-650Not SpecifiedPeroxynitrite
4-MBCoumarin~330385 -> 450Not SpecifiedPeroxynitrite[3]
BDP-NGMBODIPY5025120.0052 -> 0.42Peroxynitrite[3]
Peroxyresorufin-1 (PR1)ResorufinNot SpecifiedRedNot SpecifiedHydrogen Peroxide[4]
Peroxyfluor-1 (PF1)FluoresceinNot SpecifiedGreenNot SpecifiedHydrogen Peroxide[4]
Peroxyxanthone-1 (PX1)XanthoneNot SpecifiedBlueNot SpecifiedHydrogen Peroxide[4]
Probes for Neurotransmitter Detection
Probe Name/AcronymFluorophore CoreExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target Analyte(s)Reference(s)
B-MoS2 QDsMolybdenum Disulfide Quantum Dots300Not Specified0.316Dopamine[5]
F-CuInS2 QDsCopper Indium Sulfide Quantum DotsNot Specified736Not SpecifiedDopamine[6]
APBA-CdTe QDs & CQDsCadmium Telluride & Carbon Quantum DotsNot SpecifiedNot SpecifiedNot SpecifiedDopamine[7]
Probes for Other Boronic Acid-Containing Compounds
Probe Name/AcronymFluorophore CoreExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target Analyte(s)Reference(s)
BTTQ2-(2-hydroxyphenyl)benzothiazole4305670.0101 -> 0.191Phenylboronic acid[8]
2-(pyridine-2yl)phenolPyridylphenol355Not Specified>0.01Boronic acid compounds[9]

Signaling Mechanisms of Fluorescent Boronic Acid Probes

The interaction between a fluorescent boronic acid probe and its target analyte triggers a change in the fluorescence signal through various photophysical mechanisms. Understanding these mechanisms is crucial for the rational design and application of these probes. The most common signaling pathways include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[10]

G General Signaling Mechanisms of Fluorescent Boronic Acid Probes cluster_analyte Analyte Binding cluster_probe Fluorescent Boronic Acid Probe cluster_mechanisms Signaling Mechanisms cluster_output Fluorescence Output Analyte Target Analyte (e.g., Saccharide, H₂O₂, Dopamine) Probe Fluorophore-Boronic Acid Conjugate Analyte->Probe Binding Event PET Photoinduced Electron Transfer (PET) Probe->PET Modulation of Electron Transfer ICT Intramolecular Charge Transfer (ICT) Probe->ICT Alteration of Dipole Moment FRET Förster Resonance Energy Transfer (FRET) Probe->FRET Change in Donor-Acceptor Distance Output Change in Fluorescence (Intensity and/or Wavelength) PET->Output ICT->Output FRET->Output

Caption: General signaling mechanisms in fluorescent boronic acid probes.

Experimental Protocols

Accurate determination of the fluorescence quantum yield is paramount for the reliable comparison of different probes. The following section outlines a generalized protocol for the relative quantum yield measurement, a widely used and accessible method.

Relative Fluorescence Quantum Yield Determination

This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Materials and Reagents:

  • Fluorescent boronic acid probe (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G, fluorescein)

  • High-purity solvents (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Experimental Workflow:

Caption: Step-by-step workflow for relative quantum yield determination.

Calculation:

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.

Important Considerations:

  • The choice of the reference standard is critical. Its absorption and emission spectra should be in a similar range to the sample.

  • The absorbance of the solutions should be kept low (typically below 0.1) to minimize inner filter effects.

  • The same experimental conditions (e.g., excitation wavelength, slit widths, solvent) should be used for both the sample and the standard.

  • For absolute quantum yield measurements, an integrating sphere is required to capture all emitted photons. This method is more accurate but requires specialized equipment.

This guide provides a foundational understanding and comparative data to assist researchers in the selection and application of fluorescent boronic acid probes. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and probe characterization.

References

Safety Operating Guide

Proper Disposal of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid, a compound often utilized in synthetic chemistry and drug discovery.

This guide outlines essential safety protocols, waste segregation procedures, and decontamination steps to minimize risks and environmental impact. Boronic acid derivatives, including the title compound, should be handled as hazardous chemical waste and require specific disposal procedures.[1][2] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).[1][2] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving for added protection.[1][2]
Body Protection A fully fastened lab coat that covers the arms. A chemical-resistant apron may also be necessary.[1][2]
Footwear Closed-toe shoes are mandatory.[1]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Hazard Profile
  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

It is essential to handle this compound with care to avoid all personal contact, including inhalation and skin or eye contact.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling : All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

cluster_generation Waste Generation cluster_collection Waste Collection Solid Waste Solid Waste Solid Waste Container Hazardous Solid Waste This compound Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Hazardous Liquid Waste This compound Liquid Waste->Liquid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid Waste Container Glassware Glassware Glassware->Liquid Waste Container Rinsate

Caption: Waste Segregation Workflow.

Solid Waste Disposal

This category includes any solid materials that have come into contact with this compound.

  • Contaminated Materials : This includes items such as used gloves, weigh boats, bench paper, and any absorbent materials used for spill cleanup.

  • Collection : Carefully place all solid waste into the designated "Hazardous Solid Waste" container.[1] Avoid generating dust during this process.[4]

Liquid Waste Disposal

This includes any solutions containing this compound and any rinsate from decontaminating glassware.

  • Collection : Pour all liquid waste into the designated "Hazardous Liquid Waste" container.

  • Do Not Dispose Down the Drain : Under no circumstances should liquid waste containing this compound be poured down the drain.[2]

Decontamination of Glassware and Equipment

Thorough decontamination of all glassware and equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate must be collected as hazardous liquid waste.

  • Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be achieved by rinsing with a dilute aqueous solution of a base such as sodium bicarbonate or sodium hydroxide. This rinsate should also be collected as hazardous liquid waste.

  • Final Rinse : After the basic wash, perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Contaminated Glassware Contaminated Glassware Initial Rinse (Organic Solvent) Initial Rinse (Organic Solvent) Contaminated Glassware->Initial Rinse (Organic Solvent) Step 1 Secondary Decontamination (Basic Wash) Secondary Decontamination (Basic Wash) Initial Rinse (Organic Solvent)->Secondary Decontamination (Basic Wash) Step 2 Hazardous Liquid Waste Hazardous Liquid Waste Initial Rinse (Organic Solvent)->Hazardous Liquid Waste Collect Rinsate Final Rinse (DI Water) Final Rinse (DI Water) Secondary Decontamination (Basic Wash)->Final Rinse (DI Water) Step 3 Secondary Decontamination (Basic Wash)->Hazardous Liquid Waste Collect Rinsate Clean Glassware Clean Glassware Final Rinse (DI Water)->Clean Glassware Step 4 Final Rinse (DI Water)->Hazardous Liquid Waste Collect Rinsate

Caption: Glassware Decontamination Protocol.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.[2]

  • Ventilate : Ensure the area is well-ventilated.

  • For Solid Spills : Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[3][5] Minimize the generation of dust.[3][4]

  • For Liquid Spills : Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Decontaminate Spill Area : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

Waste Storage and Pickup
  • Storage : Store all sealed and properly labeled hazardous waste containers in a designated satellite accumulation area or your institution's central hazardous waste storage facility.[1][2]

  • Pickup : Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by a licensed contractor.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby fostering a secure research environment and maintaining environmental responsibility.

References

Essential Safety and Logistical Information for Handling (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid. The following procedures are based on best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks.[3][4] Do not eat, drink, or smoke in the laboratory.[1][3] Remove any contaminated clothing immediately and wash it before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][4]Protects eyes from dust particles and potential splashes of the chemical.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4]Minimizes the risk of respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

    • The work area should be clean and free of clutter.[4]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[4]

    • Avoid generating dust when transferring the solid.[4][6] Use appropriate tools, such as a spatula, for transfers.[4]

    • If weighing the powder, do so in a manner that minimizes dust creation, such as on a benchtop with disposable paper to catch spills, or within a fume hood for greater containment.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate all equipment used during the process.

    • Properly dispose of all waste materials, including contaminated PPE, as hazardous waste.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[7]

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[3][7] Do not pour waste down the drain unless explicitly permitted by your local water authority for small, neutralized quantities of boric acid.[7][8]

  • Spill Management: In the event of a spill, follow these procedural steps:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]

    • Clean-up: Shovel, sweep, or scoop up the spilled material and place it in an appropriate container for disposal.[8]

    • Decontaminate: Clean the spill area thoroughly.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the handling and disposal procedures outlined above are fundamental to any work involving this compound. Always incorporate these safety measures into your detailed experimental plans.

Mandatory Visualization

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_ppe Personal Protective Equipment (PPE) Selection cluster_decision Risk Assessment start Handling this compound eye_protection Eye Protection (Chemical Goggles/Face Shield) start->eye_protection Mandatory hand_protection Hand Protection (Nitrile Gloves) start->hand_protection Mandatory body_protection Body Protection (Lab Coat, Long Pants, Closed-toe Shoes) start->body_protection Mandatory risk_assessment Potential for dust or aerosol generation? start->risk_assessment respiratory_protection Respiratory Protection (N95 Respirator if dust is generated) risk_assessment->respiratory_protection Yes no_respirator Standard PPE sufficient risk_assessment->no_respirator No

Caption: PPE selection workflow for handling boronic acids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.